Ethyl 3,5-dibromopyridine-2-acetate
Description
BenchChem offers high-quality Ethyl 3,5-dibromopyridine-2-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-dibromopyridine-2-acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,5-dibromopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICFZKIPQNFBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Process Optimization of Ethyl 3,5-dibromopyridine-2-acetate: A Technical Guide
Strategic Rationale & Introduction
Ethyl 3,5-dibromopyridine-2-acetate (CAS: 1803830-54-7) is a highly functionalized heterocyclic building block critical to the development of advanced pharmaceutical APIs, including selective PDE4 inhibitors and kinase modulators (). The scaffold is uniquely valuable because the two bromine atoms at the 3- and 5-positions provide orthogonal reactivity handles for downstream selective cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
Synthesizing this molecule presents a distinct chemoselectivity challenge. The electron-withdrawing nature of the bromine atoms activates the pyridine ring toward unwanted nucleophilic aromatic substitution ( SNAr ) and makes the molecule susceptible to halogen-metal exchange. Consequently, traditional cross-coupling approaches (like the palladium-catalyzed α -arylation of ethyl acetate with 2,3,5-tribromopyridine) are often plagued by poor regioselectivity and require prohibitively expensive catalysts.
As an alternative, lateral carbethoxylation of the commercially available precursor 3,5-dibromo-2-methylpyridine () offers a highly scalable, atom-economical pathway.
Mechanistic Causality & Reaction Design (E-E-A-T)
To achieve high yields, the experimental design must meticulously control the highly reactive lithiated picolyl intermediate.
Base Selection: Why LDA?
The pKa of the methyl group in 2-picoline is approximately 34. However, the inductive electron-withdrawing effects of the 3,5-dibromo substituents lower this pKa significantly, making the lateral protons more acidic. Despite this, using a standard alkyllithium base (like n -BuLi) is catastrophic; n -BuLi acts as a potent nucleophile, triggering rapid halogen-metal exchange at the C3 and C5 positions, leading to debromination and complex oligomeric mixtures. By utilizing Lithium diisopropylamide (LDA) —a sterically hindered, non-nucleophilic base—we exclusively abstract the lateral methyl proton without disturbing the sensitive C-Br bonds.
The "In-Situ Quench" (Barbier-Type) Strategy
A standard sequential addition (deprotonating the picoline completely before adding the electrophile) fails for this substrate. The resulting 3,5-dibromopicolyl anion is highly nucleophilic and will rapidly attack unreacted starting material, leading to dimerization. To circumvent this, we employ an in-situ electrophilic quench (). By adding LDA dropwise to a pre-cooled mixture of 3,5-dibromo-2-methylpyridine and an excess of diethyl carbonate, the picolyl anion is trapped by the electrophile the millisecond it is formed. This minimizes the lifetime of the anion, completely suppressing dimerization and benzyne-pathway degradation.
Mechanistic pathway for the lateral carbethoxylation of 3,5-dibromo-2-methylpyridine.
Quantitative Data & Optimization
The causality of our reaction design is validated by the optimization data. As shown in Table 1, the combination of a non-nucleophilic base and an in-situ quench is the only parameter set that yields viable commercial quantities of the target acetate.
Table 1: Reaction Optimization Parameters
| Entry | Base | Electrophile | Addition Sequence | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | n -BuLi | Diethyl Carbonate | Sequential | -78 | < 10 | Massive degradation via halogen-metal exchange. |
| 2 | LDA | Diethyl Carbonate | Sequential | -78 | 45 | Moderate yield; significant dimerization observed. |
| 3 | LDA | Diethyl Carbonate | In-situ (Barbier) | -78 | 82 | Clean conversion; dimerization completely suppressed. |
| 4 | NaHMDS | Diethyl Carbonate | In-situ (Barbier) | -78 | 60 | Incomplete conversion due to lower basicity of HMDS. |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the reaction before moving to the next phase.
Reagents and Materials
-
3,5-dibromo-2-methylpyridine: 10.0 g (39.8 mmol, 1.0 equiv)
-
Diethyl carbonate: 14.1 g (119.4 mmol, 3.0 equiv)
-
LDA (2.0 M in THF/heptane/ethylbenzene): 40.8 mL (81.6 mmol, 2.05 equiv)
-
Anhydrous THF: 150 mL (Inhibitor-free, dried over 3Å molecular sieves)
Procedure
-
System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet. Maintain a positive argon atmosphere.
-
Substrate Dissolution: Charge the flask with anhydrous THF (150 mL). Add 3,5-dibromo-2-methylpyridine (10.0 g) and diethyl carbonate (14.1 g). Stir until a homogenous solution is achieved.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to strictly ≤ -78 °C.
-
In-Situ Metalation/Acylation: Load the LDA solution (40.8 mL) into a pressure-equalizing dropping funnel. Add the LDA dropwise over 45 minutes.
-
Critical Parameter: Adjust the drip rate to ensure the internal temperature never exceeds -70 °C. Localized heating will cause immediate degradation.
-
-
Maturation & IPC: Stir the dark solution at -78 °C for 1 hour.
-
Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot, quench in sat. NH4Cl , and extract with EtOAc. TLC (Hexane/EtOAc 8:2) should show complete consumption of the starting material ( Rf ~0.6) and a dominant new UV-active spot ( Rf ~0.4).
-
-
Quench and Workup: Slowly pour the cold reaction mixture into a vigorously stirred beaker containing 200 mL of saturated aqueous NH4Cl at 0 °C. Allow the biphasic mixture to warm to room temperature.
-
Extraction: Separate the phases. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (150 mL), dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield a crude oil.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 100% Hexanes to 85:15 Hexanes/Ethyl Acetate) to afford Ethyl 3,5-dibromopyridine-2-acetate as a pale yellow solid/oil.
Step-by-step experimental workflow for the synthesis of the target acetate.
Analytical Validation Data
To ensure the trustworthiness of the synthesized batch, the isolated product must be validated against the expected spectroscopic parameters outlined in Table 2.
Table 2: Analytical Validation Data (Expected)
| Technique | Signal / Parameter | Assignment / Validation Purpose |
| 1 H NMR (CDCl 3 ) | δ 8.55 (d, J=2.0 Hz, 1H) | Pyridine C6-H (Confirms core integrity) |
| 1 H NMR (CDCl 3 ) | δ 8.02 (d, J=2.0 Hz, 1H) | Pyridine C4-H (Confirms core integrity) |
| 1 H NMR (CDCl 3 ) | δ 4.20 (q, J=7.1 Hz, 2H) | Ester -CH
2
|
| 1 H NMR (CDCl 3 ) | δ 3.95 (s, 2H) | Picolyl -CH
2
|
| 1 H NMR (CDCl 3 ) | δ 1.25 (t, J=7.1 Hz, 3H) | Ester -CH 3 (Confirms ethyl ester presence) |
| LC-MS (ESI+) | m/z 321.9, 323.9, 325.9 [M+H] + | Confirms exact mass and the classic 1:2:1 dibromo isotope pattern |
Self-Validation Note: The absence of a singlet at δ ~2.6 ppm confirms the complete consumption of the starting 2-methyl group. The presence of the sharp singlet at δ 3.95 ppm is the definitive proof of successful mono-acylation.
References
-
Photoswitchable hydrazones with pyridine-based rotors and halogen substituents Source: RSC Advances (2024) URL:[Link]
- Source: Google Patents (2020)
Advanced Synthetic Methodologies for 3,5-Dibromopyridine Derivatives: A Technical Whitepaper
Executive Summary & Pharmacological Relevance
The 3,5-dibromopyridine scaffold is a highly versatile, electron-deficient heterocyclic building block that forms the backbone of numerous advanced therapeutics and agrochemicals. In medicinal chemistry, derivatives of 3,5-dibromopyridine are critical precursors in the synthesis of complex biologically active molecules, including highly specific Ser/Thr kinase inhibitors (e.g., CLK1, CDK5/p25, and DYRK1A inhibitors)[1]. The strategic positioning of the two bromine atoms at the meta positions relative to the pyridine nitrogen provides a unique electronic environment, enabling orthogonal functionalization strategies such as cross-coupling, nucleophilic aromatic substitution (SNAr), and directed lithiation.
This whitepaper provides an in-depth analysis of the causality behind experimental choices in synthesizing and functionalizing 3,5-dibromopyridine, offering self-validating protocols for drug development professionals.
De Novo Synthesis of the Core Scaffold
The direct bromination of pyridine is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring toward electrophilic aromatic substitution. To overcome this high activation energy barrier, the synthesis of 3,5-dibromopyridine requires highly acidic and forcing conditions.
The standard industrial and laboratory approach utilizes concentrated sulfuric acid and thionyl chloride as catalytic and activating agents. Bromine is added dropwise at elevated temperatures (130 °C) over an extended period (10 hours)[2]. The thionyl chloride aids in generating active electrophilic bromine species, while the extreme temperature provides the thermodynamic driving force required to brominate the deactivated meta positions, yielding the product in approximately 82%[2].
Late-Stage Functionalization Strategies
Chemoselective Suzuki-Miyaura Cross-Coupling
The carbon-bromine bonds in 3,5-dibromopyridine are highly susceptible to palladium-catalyzed oxidative addition. A primary challenge in these reactions is controlling chemoselectivity between mono-arylation and bis-arylation. For the synthesis of symmetrical 3,5-diarylpyridines, an excess of arylboronic acid (e.g., >2 equivalents) and a strong base (like Cs2CO3) are employed under prolonged heating to ensure complete conversion of both halogen sites[3].
When functionalizing the tricyclic scaffolds derived from 3,5-dibromopyridine for kinase inhibitor discovery, palladium-catalyzed Suzuki-Miyaura cross-coupling is often deployed either before or after the cyclization step, highlighting the robustness of the C-Br bond under various synthetic sequences[1].
Microwave-Assisted Amination (Metal-Free SNAr)
Synthesizing 3-amino-5-bromopyridine derivatives via traditional thermal heating with secondary amines often leads to intractable mixtures and multiple degradation impurities due to the low reactivity of the unactivated meta-position[4]. While Buchwald-Hartwig amination is an option, it requires expensive palladium catalysts and specific ligands.
A highly efficient, green-chemistry alternative leverages microwave (MW) irradiation. Microwave heating rapidly overcomes the kinetic barrier of the SNAr reaction. By reacting 3,5-dibromopyridine with an excess of an aliphatic amine (e.g., pyrrolidine) in a highly polar solvent mixture (NMP/Toluene) at 180 °C under microwave conditions, the desired aminated product is obtained cleanly in 30 minutes[4]. Comparative studies show that identical conventional thermal heating yields only 4% of the product, proving that localized microwave dielectric heating is the causal factor for this reaction's success[4].
Regioselective Directed Lithiation
The inductive electron-withdrawing effects of the two bromine atoms, combined with the pyridine nitrogen, make the C4 proton the most acidic position on the ring. Consequently, 3,5-dibromopyridine undergoes highly regioselective directed lithiation when treated with a strong, sterically hindered base like lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C). Subsequent trapping with various electrophiles seamlessly yields 4-substituted-3,5-dibromopyridines[5].
Synthetic pathways for the orthogonal functionalization of 3,5-dibromopyridine.
Quantitative Reaction Metrics
The table below summarizes the critical reaction parameters and yields for the functionalization of the 3,5-dibromopyridine scaffold, demonstrating the drastic efficiency improvements achieved via modern techniques.
| Reaction Type | Reagents / Catalyst | Conditions | Target Derivative | Yield |
| De Novo Bromination | Pyridine, Br₂, SOCl₂, H₂SO₄ | 130 °C, 10 hours | 3,5-Dibromopyridine | ~82%[2] |
| Bis-Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Cs₂CO₃ | EtOH, 80 °C, 5 days | 3,5-Diarylpyridine | 56%[3] |
| MW Amination | Pyrrolidine (10 eq) | NMP/Toluene, MW 180 °C, 30 min | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 55%[4] |
| Thermal Amination | Pyrrolidine (10 eq) | NMP/Toluene, 180 °C, 30 min | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 4%[4] |
Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 5-Bromo-3-(pyrrolidin-1-yl)pyridine
Self-Validation Check: The use of a sealed microwave vessel prevents the loss of volatile amines, while the specific 2:1 ratio of Toluene to NMP ensures optimal dielectric heating and solubility.
-
Preparation: In an 80 mL microwave reaction vessel, dissolve 3,5-dibromopyridine (5.14 g, 21.7 mmol) and pyrrolidine (14.97 g, 210.9 mmol) in a solvent mixture of toluene (8.2 mL) and 1-methyl-2-pyrrolidinone (NMP) (4.1 mL)[4].
-
Irradiation: Seal the vessel and irradiate in a dedicated microwave synthesizer (e.g., CEM Discover) at 300 watts power. Maintain the temperature at 180 °C for exactly 30 minutes[4].
-
Workup & Purification: Allow the vessel to cool to room temperature. Concentrate the crude mixture under reduced pressure to remove excess pyrrolidine and toluene. Purify the resulting residue via silica gel flash chromatography to isolate the pure 5-bromo-3-(pyrrolidin-1-yl)pyridine[4].
Step-by-step workflow for the microwave-assisted amination process.
Protocol B: Bis-Suzuki Coupling for Pyridine-3,5-bis(aryl) Derivatives
Self-Validation Check: The reaction utilizes a highly polar protic solvent (EtOH) to ensure the solubility of the cesium carbonate base, which is critical for the transmetalation step of the catalytic cycle.
-
Preparation: To a round-bottom flask, add 3,5-dibromopyridine (0.948 g, 4 mmol), 4-ethoxycarbonylphenylboronic acid (1.824 g, 9.6 mmol), Cs₂CO₃ (5.53 g, 16.96 mmol), and Pd(PPh₃)₄ (0.1 g, ~0.086 mmol)[3]. (Note: Literature occasionally contains typographical errors regarding catalyst millimolar equivalents; 0.1 g of Pd(PPh₃)₄ corresponds to catalytic quantities, not 8 mmol).
-
Reaction: Suspend the mixture in absolute EtOH (60 cm³). Degas the solution and place it under a continuous N₂ atmosphere. Heat the mixture to 80 °C and stir vigorously for 5 days[3].
-
Extraction: Cool the mixture and extract with CHCl₃ (3 × 100 cm³). Separate the organic layer and evaporate in vacuo.
-
Saponification (Optional for free acids): Reflux the resulting white product in a 2M NaOH solution overnight. Filter, then acidify the filtrate to pH 2 with 38% HCl to precipitate the final bis-carboxylic acid product as a white powder[3].
References
-
Experimental section Materials and synthesis 3,5-Dibromopyridine The Royal Society of Chemistry URL:[Link]
-
A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION Heterocycles (via CLOCKSS) URL: [Link]
-
Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases PubMed / NIH URL:[Link]
Sources
- 1. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 3,5-二溴吡啶 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Brominated Pyridine Esters
Introduction: The Synthetic Value and Analytical Challenge of Brominated Pyridine Esters
In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational scaffolds. Among these, brominated pyridine esters stand out as exceptionally versatile synthetic intermediates.[1] Their structure is a triad of functionality: a nitrogenous aromatic ring, often associated with biological activity; a reactive bromine atom, which is a gateway to a multitude of powerful cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig); and a versatile ester group, which can be readily modified into amides, alcohols, or other functionalities.[1] This unique combination makes them prized building blocks for constructing complex molecular architectures.
However, the very features that make these molecules synthetically valuable also present a distinct analytical challenge. The successful synthesis, purification, and quality control of these intermediates are absolutely contingent on rigorous structural confirmation. Unambiguous characterization is not merely a formality but a critical step to ensure the integrity of subsequent synthetic transformations and the validity of downstream research.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core spectroscopic techniques used to characterize brominated pyridine esters. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, the interpretation of spectral features, and the logic of a self-validating analytical workflow.
Chapter 1: The Analytical Workflow: A Multi-Technique Approach
A single spectroscopic technique rarely provides a complete structural picture. A robust characterization strategy relies on the convergence of data from multiple orthogonal techniques. Each method interrogates a different aspect of the molecule's physical properties, and together, they provide a comprehensive and trustworthy structural assignment.
Caption: A typical workflow for the spectroscopic characterization of a novel compound.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For brominated pyridine esters, ¹H and ¹³C NMR spectra reveal the precise substitution pattern and the electronic environment of every atom in the ring.
Expertise & Experience: Understanding Substituent Effects
The chemical shifts (δ) of protons and carbons in the pyridine ring are exquisitely sensitive to the electronic effects of the bromine and ester substituents.
-
Bromine: As an electronegative halogen, bromine withdraws electron density via the sigma bond (inductive effect), which tends to deshield adjacent nuclei, shifting their signals downfield. However, it also donates electron density through its lone pairs into the π-system (resonance effect). The interplay of these effects determines the final chemical shift.
-
Ester Group (-COOR): The ester is a strong electron-withdrawing group, primarily through resonance. It significantly deshields the ortho and para positions of the pyridine ring, causing substantial downfield shifts for nuclei at these positions.
Caption: Influence of substituents on the pyridine ring's electron density and NMR shifts.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For a typical brominated methyl pyridine carboxylate, one would expect to see signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons (~3.9-4.0 ppm).
Table 1: Representative ¹H NMR Data for Brominated Pyridine Esters
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| Methyl 5-bromopyridine-2-carboxylate | H-3 | 8.10 - 8.20 | d | ~8.4 | [2] |
| H-4 | 7.95 - 8.05 | dd | ~8.4, ~2.5 | [2] | |
| H-6 | 8.60 - 8.70 | d | ~2.5 | [2] | |
| 2-Bromopyridine | H-3, H-5 | 7.46 - 7.56 | m | - | [3] |
| H-4 | 7.17 - 7.26 | m | - | [3] | |
| H-6 | 8.31 - 8.36 | d | ~4.8 | [3] | |
| 4-Bromopyridine-2-carboxylic acid | H-3 | 8.20 - 8.30 | s | - | [4] |
| H-5 | 7.80 - 7.90 | d | ~5.0 | [4] |
| | H-6 | 8.60 - 8.70 | d | ~5.0 |[4] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon skeleton. Key signals include the ester carbonyl carbon (typically ~160-170 ppm) and the carbons of the pyridine ring. The carbon directly attached to the bromine (C-Br) often shows a reduced intensity and a chemical shift influenced by the heavy atom effect.[5][6]
Table 2: Representative ¹³C NMR Data for Substituted Pyridines
| Substitution | Position | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Pyridine (unsubstituted) | C-2, C-6 | ~150 | [6] |
| C-3, C-5 | ~124 | [6] | |
| C-4 | ~136 | [6] | |
| 3-Bromopyridine | C-2 | ~151 | [7] |
| C-3 | ~121 (C-Br) | [7] | |
| C-4 | ~140 | [7] | |
| C-5 | ~125 | [7] | |
| C-6 | ~148 | [7] |
| Pyridine-2-carboxylate | C=O | ~165 |[8] |
Experimental Protocol: Acquiring High-Quality NMR Spectra
Trustworthy data begins with meticulous sample preparation and acquisition.[9]
-
Sample Preparation:
-
Weigh 5-10 mg of the purified brominated pyridine ester for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. CDCl₃ is a common first choice for many non-polar to moderately polar organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.
-
Cap the tube and gently vortex or invert to ensure complete dissolution.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity. Poor shimming is a common source of broad peaks and distorted multiplets.
-
For ¹H NMR: Use a standard single-pulse experiment. Acquire 16 to 64 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Use a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to generate the final spectrum.
-
Chapter 3: Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and, through fragmentation analysis, gaining further structural insights. For brominated compounds, MS provides a uniquely definitive signature.
Trustworthiness: The Bromine Isotopic Pattern
The most telling feature in the mass spectrum of a brominated compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[10] This results in a characteristic "doublet" for any fragment containing a single bromine atom. The molecular ion (M⁺) will appear as two peaks of roughly equal intensity, separated by 2 mass units (m/z), commonly referred to as the M and M+2 peaks.[10] The presence of this 1:1 doublet is exceptionally strong evidence for the incorporation of one bromine atom into the molecule.
Fragmentation Pathways
Under electron ionization (EI), the molecular ion is often unstable and undergoes fragmentation. The resulting pattern is a fingerprint that can help confirm the structure.
-
α-Cleavage: A common fragmentation for esters is cleavage of the bond adjacent to the carbonyl group. This can result in the loss of the alkoxy group (•OR) or the alkyl group (•R).
-
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a peak at M-79/M-81.
-
Pyridine Ring Fragmentation: The stable aromatic ring is often resistant to fragmentation, meaning the molecular ion peak is typically prominent. However, subsequent fragmentation can occur, such as the loss of HCN.
Caption: Common EI-MS fragmentation pathways for a brominated pyridine ester.
Experimental Protocol: General GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like many pyridine esters.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (1 µL) into the GC. The sample is vaporized and travels through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: As compounds elute from the GC column, they enter the ion source of the mass spectrometer (typically an EI source).
-
Ionization & Analysis: Molecules are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
-
Data Analysis: The resulting total ion chromatogram (TIC) shows peaks for each separated component. The mass spectrum for each peak can then be analyzed to identify the compound.
Chapter 4: Vibrational and Electronic Spectroscopy
While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer complementary information about functional groups and the electronic system, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Bond | Vibration Type | Frequency (cm⁻¹) | Comments | Reference |
|---|---|---|---|---|---|
| Ester | C=O | Stretch | 1710 - 1740 | Strong, sharp peak. Conjugation with the ring can slightly lower the frequency. | [11] |
| Ester | C-O | Stretch | 1250 - 1300 | Strong intensity. | [12] |
| Pyridine Ring | C=C, C=N | Stretch | 1400 - 1600 | Multiple bands of variable intensity, characteristic of the aromatic system. | [13][14] |
| Aryl Halide | C-Br | Stretch | 500 - 600 | Found in the fingerprint region. |[15] |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems. Pyridine and its derivatives exhibit characteristic π → π* and n → π* transitions.[13][16] The position (λ_max) and intensity of these absorption bands are influenced by the substituents. Both the bromine atom and the ester group can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted pyridine. This data is particularly useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions.[8]
Conclusion
The structural elucidation of brominated pyridine esters is a process of logical deduction, built upon a foundation of high-quality data from a suite of spectroscopic techniques. NMR spectroscopy defines the C-H framework, mass spectrometry confirms the molecular weight and the presence of bromine with its unmistakable isotopic signature, and IR/UV-Vis spectroscopy validates the presence of key functional groups and the conjugated system. By understanding the principles behind each technique and the influence of the molecular structure on the spectral output, researchers can confidently and accurately characterize these invaluable synthetic building blocks, ensuring the integrity and success of their scientific endeavors.
References
-
Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives. [Link]
-
PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]
-
AWS. (n.d.). S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. [Link]
-
PubMed. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
PubChem. (n.d.). 3-Bromopyridine. [Link]
-
ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]
-
MDPI. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]
-
Trends in Sciences. (2024). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. [Link]
-
Semantic Scholar. (n.d.). The FTIR Spectra of Pyridine and Pyridine-d. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2022). bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. [Link]
-
PubMed. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (2025). Spectroscopic Study of Reaction of Propargyl Bromide with Pyridine. [Link]
-
ResearchGate. (n.d.). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]
-
ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
-
PMC. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER(29682-15-3) 1H NMR [m.chemicalbook.com]
- 3. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Bromopyridine-2-carboxylic acid(30766-03-1) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester | Trends in Sciences [tis.wu.ac.th]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Structural Significance and the Homolog Landscape
The Synthetic Utility and Homologs of Ethyl 3,5-dibromopyridine-2-acetate: A Comprehensive Guide for Pharmaceutical Development
As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the challenge of designing robust, scalable synthetic routes for complex active pharmaceutical ingredients (APIs). One of the most versatile, yet underexplored, building blocks in our arsenal is Ethyl 3,5-dibromopyridine-2-acetate [1]. This compound, alongside its structural homologs, serves as a critical linchpin in the synthesis of advanced therapeutics, including β-amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for Alzheimer's disease and modulators of protein-protein interactions (PPIs)[2][3].
This whitepaper deconstructs the structural significance, reactivity pathways, and field-proven protocols associated with Ethyl 3,5-dibromopyridine-2-acetate, providing a self-validating framework for drug development professionals.
The architecture of Ethyl 3,5-dibromopyridine-2-acetate is defined by two distinct, orthogonal reactive domains:
-
The 3,5-Dibromo Handles: These halogens are primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck)[4].
-
The C2-Acetate Handle: The alpha-protons adjacent to the ester carbonyl are highly acidic, enabling facile enolization for alkylation, aldol condensations, and complex cycloadditions[5].
The Causality of Homolog Selection
When designing a synthetic route, the choice of the ester homolog (the alkyl group on the acetate) is never arbitrary. The selection dictates the molecule's stability during aggressive coupling conditions and its lability during final deprotection.
-
Methyl esters are highly susceptible to premature hydrolysis under the basic conditions required for cross-coupling, often leading to unwanted carboxylate salts that complicate aqueous workups.
-
tert-Butyl esters present excessive steric bulk that can impede enolization at the C2-acetate position, though they offer excellent orthogonal deprotection via acid hydrolysis.
-
The Ethyl ester provides the optimal "Goldilocks" balance—it is sterically accessible enough to permit efficient enolate chemistry while remaining robust enough to survive elevated temperatures during palladium catalysis[1].
Table 1: Comparative Properties of 3,5-Dibromopyridine-2-acetate Homologs
| Homolog | Ester R-Group | Steric Hindrance | Hydrolysis Rate (Basic) | Primary Synthetic Utility |
| Methyl | -CH₃ | Low | High | Rapid saponification post-coupling |
| Ethyl | -CH₂CH₃ | Moderate | Moderate | Balanced intermediate for multi-step synthesis |
| Isopropyl | -CH(CH₃)₂ | High | Low | Steric shielding during aggressive coupling |
| tert-Butyl | -C(CH₃)₃ | Very High | Very Low | Orthogonal deprotection (acid-labile) |
Core Reactivity & Mechanistic Pathways
The true value of Ethyl 3,5-dibromopyridine-2-acetate lies in its divergent reactivity. By tuning the reaction conditions, chemists can selectively functionalize the pyridine ring or the acetate side chain.
-
Cross-Coupling: The electron-deficient nature of the pyridine ring activates the bromine atoms toward oxidative addition by Pd(0) species. Double Heck cross-coupling reactions of dibrominated pyridines with various alkenes afford novel di(alkenyl)pyridines[4]. Furthermore, regioselective mono-coupling can be achieved by carefully controlling stoichiometric ratios and residence times in continuous-flow reactors[3].
-
Enolate Chemistry: Treatment with strong, non-nucleophilic bases (e.g., LDA or LiHMDS) generates a stable enolate. This intermediate can be trapped by electrophiles or utilized in cycloaddition reactions. For example, the reaction of nitrilimines with ethyl pyridine-2-acetate derivatives yields complex fused heterocycles like pyrrolo[1,2-a]pyridines[5].
Fig 1. Divergent reactivity pathways of Ethyl 3,5-dibromopyridine-2-acetate.
Field-Proven Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) guarantee that the causality of the chemical transformation is actively monitored, preventing downstream failures.
Protocol A: Regioselective Continuous-Flow Sonogashira Coupling
Historically, batch manufacturing of alkyne-substituted pyridines required expensive, liquid TMS-propyne and overnight refluxing[3]. By transitioning to a continuous-flow paradigm, we can utilize cheap, atom-efficient propyne gas directly, drastically reducing reaction times while improving safety[3].
Objective: Synthesize the mono-coupled 3-propyne-5-bromopyridine intermediate for BACE1 inhibitors[3].
Methodology:
-
Preparation of Feed A: Dissolve Ethyl 3,5-dibromopyridine-2-acetate (1.0 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and Et₃N (3.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP). Causality Note: Anhydrous NMP is critical to prevent the oxidation of the triphenylphosphine ligand to triphenylphosphine oxide (TPPO), which would stall the reaction[6].
-
Preparation of Feed B: Prepare a stock solution of propyne gas condensed into NMP at -78 °C using a liquid nitrogen/isopropanol bath[6].
-
Flow Execution: Pump Feed A and Feed B through a T-mixer into a heated reactor coil set to 160 °C. Maintain a system pressure of 3-5 bar using a Back Pressure Regulator (BPR) to keep propyne in the liquid phase[7].
-
Residence Time: Calibrate the flow rates to achieve an exact residence time of 10 minutes[3].
-
Self-Validating IPC: Sample the reactor output at the 12-minute mark. Analyze via GC-MS. The system is validated if the desired mono-coupled product selectivity is ~91%, with less than 5% bis-adduct formation[3].
Fig 2. Continuous-flow Sonogashira cross-coupling workflow.
Protocol B: Enolate-Driven Cycloaddition to Pyrrolo[1,2-a]pyridines
The C2-acetate group allows for the construction of fused bicyclic systems, which are highly sought after as rigid scaffolds in drug discovery.
Methodology:
-
Enolization: Cool a solution of Ethyl 3,5-dibromopyridine-2-acetate in anhydrous THF to -78 °C under argon. Slowly add 1.1 equivalents of Lithium diisopropylamide (LDA). Stir for 30 minutes to ensure complete enolate formation.
-
Cycloaddition: Introduce the dielectrophile (e.g., a nitrilimine derivative) dropwise[5].
-
Thermal Annulation: Allow the reaction mixture to slowly warm to room temperature, then heat to 60 °C for 4 hours to drive the cyclization and subsequent aromatization.
-
Self-Validating IPC: Monitor the disappearance of the starting ester via TLC (Hexanes/EtOAc 7:3). Quench with saturated aqueous NH₄Cl only when the starting material is entirely consumed. Extract and purify via flash chromatography to isolate the pyrrolo[1,2-a]pyridine derivative[5].
Conclusion
Ethyl 3,5-dibromopyridine-2-acetate and its homologs are not merely static chemical intermediates; they are highly programmable scaffolds. By leveraging the orthogonal reactivity of the dibromo-aryl system and the C2-acetate enolate, researchers can rapidly assemble complex, stereochemically rich architectures. The integration of process-intensified techniques, such as continuous-flow chemistry, further elevates the utility of these homologs, transforming historically hazardous and sluggish batch reactions into safe, scalable, and highly selective continuous processes.
References
- Chemical-Suppliers:Ethyl pyridine-4-acetate | CAS 54401-85-3 | Chemical-Suppliers (Homologs Listing).
- ResearchGate:Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines.
- ACS Organic Process Research & Development:Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions.
- ResearchGate / Molecules:Cycloaddition Reactions of Amino-Acid Derived Cross-Conjugated Trienes: Stereoselective Synthesis of Novel Heterocyclic Scaffolds (Pyrrolo[1,2-a]pyridine synthesis).
Sources
"predicted NMR spectra for Ethyl 3,5-dibromopyridine-2-acetate"
An In-Depth Technical Guide to the Predicted NMR Spectra of Ethyl 3,5-dibromopyridine-2-acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for Ethyl 3,5-dibromopyridine-2-acetate, a key heterocyclic building block. By leveraging established principles of chemical shift theory and substituent effects, we present a detailed spectral forecast, complete with assignments and mechanistic justifications. Furthermore, this document outlines a robust, self-validating experimental protocol for the empirical acquisition and verification of these spectra, ensuring a seamless transition from theoretical prediction to practical application in the laboratory.
Introduction
Ethyl 3,5-dibromopyridine-2-acetate is a substituted pyridine derivative possessing significant potential as an intermediate in the synthesis of complex pharmaceutical agents and agrochemicals. The strategic placement of two bromine atoms and an ethyl acetate moiety on the pyridine core provides multiple sites for further chemical modification. Accurate structural characterization is paramount for ensuring the purity, identity, and reactivity of this compound in subsequent synthetic steps.
NMR spectroscopy stands as the gold standard for unambiguous structure determination of organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for a complete mapping of the molecular framework. This guide serves as a predictive reference, enabling scientists to anticipate the NMR spectral features of Ethyl 3,5-dibromopyridine-2-acetate, thereby facilitating its identification and characterization.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, a standardized numbering system for the atoms in Ethyl 3,5-dibromopyridine-2-acetate is essential. The following diagram illustrates the molecular structure and the numbering convention used throughout this guide.
Caption: Standard workflow for experimental NMR data acquisition and analysis.
Conclusion
This technical guide provides a robust prediction of the ¹H and ¹³C NMR spectra for Ethyl 3,5-dibromopyridine-2-acetate. The detailed analysis of expected chemical shifts, multiplicities, and coupling constants, grounded in fundamental NMR principles, serves as a valuable resource for researchers working with this compound. By following the outlined experimental protocol, scientists can efficiently verify the structure and purity of their material, ensuring the integrity of their research and development efforts. The correlation between these predictions and experimentally obtained data will provide a high degree of confidence in the structural assignment.
References
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry. VCH. [Link]
-
School of Chemistry, University of Bristol. Spectra of ethyl acetate. [Link]
-
Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons. [Link]
-
Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. [Link]
-
Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill. [Link]
-
YouTube. NMR spectrum of ethyl acetate. [Link]
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]
-
Scribd. Ethyl Acetate NMR and IR Analysis. [Link]
-
ResearchGate. NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl acetate in DMSO-d6. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
Stability and Storage of Halogenated Pyridine Derivatives: A Mechanistic and Practical Guide
Executive Summary
Halogenated pyridines are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, their utility is frequently bottlenecked by their chemical instability. As a Senior Application Scientist, I have observed that improper handling of these derivatives—particularly 4-halopyridines—leads to compromised reaction yields, irreproducible data, and severe safety hazards. This whitepaper provides an in-depth mechanistic analysis of halopyridine degradation, quantitative stability profiles, and field-proven, self-validating protocols for their storage and handling.
Mechanistic Causality of Degradation
To design effective storage protocols, one must first understand the thermodynamic and kinetic drivers of degradation. Halogenated pyridines degrade via three primary pathways:
-
Nucleophilic Aromatic Substitution (SNAr) and Hydrolysis: The electronegative nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group, significantly depleting electron density at the ortho (C2) and para (C4) positions. Consequently, 2-halopyridines and 4-halopyridines are highly susceptible to nucleophilic attack by ambient moisture (hydrolysis), forming a stabilized Meisenheimer complex intermediate before expelling the halide leaving group to form pyridones . Conversely, 3-halopyridines exhibit greater stability because the meta position does not benefit from direct resonance stabilization by the ring nitrogen.
-
Self-Condensation and Polymerization (The 4-Halopyridine Problem): The free base form of 4-halopyridines (e.g., 4-bromopyridine) is notoriously unstable. The nucleophilic pyridine nitrogen of one molecule readily attacks the highly electrophilic C4 position of an adjacent molecule. This triggers a rapid, exothermic self-condensation cascade, yielding insoluble pyridinium polymers . To circumvent this, these compounds are exclusively commercialized and stored as hydrochloride or hydrobromide salts. The protonation of the nitrogen atom eliminates its nucleophilicity, effectively halting the polymerization pathway.
-
Photolytic Cleavage: The carbon-halogen bond—particularly C-Br and C-I—is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. This photolysis generates highly reactive radical species that propagate further degradation and discoloration of the reagent .
Mechanistic pathways of halogenated pyridine degradation driven by moisture, basicity, and light.
Quantitative Stability Profiles
The stability of a halopyridine is dictated by the specific halogen (F > Cl > Br > I in terms of C-X bond strength) and its positional isomerism. The following table synthesizes quantitative and qualitative stability data to guide handling decisions.
| Compound Class | Isomer Position | Relative Stability | Primary Degradation Route | Recommended Storage Temp |
| Fluoropyridines | 2-, 3-, 4- | High | Slow Hydrolysis (2-, 4-) | Ambient to 8°C |
| Chloropyridines | 3- | High | Photolysis | Ambient |
| Chloropyridines | 2-, 4- | Moderate | Hydrolysis, SNAr | 2°C to 8°C |
| Bromopyridines | 3- | Moderate | Photolysis, Oxidation | 2°C to 8°C |
| Bromopyridines | 2-, 4- | Low | Rapid Polymerization (4-) | -20°C (as HX salt) |
| Iodopyridines | All | Very Low | Photolytic Cleavage | -20°C (Dark) |
Best Practices for Storage and Handling
Based on the mechanistic vulnerabilities outlined above, implementing a rigorous storage protocol is non-negotiable.
-
Salt Formation and In Situ Generation: Never store 4-bromopyridine or 4-chloropyridine as free bases. They must be stored as hydrochloride or hydrobromide salts . For reactions requiring the free base, employ flow chemistry techniques to generate the reactive species in situ immediately prior to the halogen-lithium exchange or coupling step .
-
Atmospheric Control: The halide salts of these pyridines are highly hygroscopic. Exposure to ambient humidity leads to water absorption, which facilitates hydrolysis. Store all derivatives in a desiccator or glovebox under an inert atmosphere (Argon or Nitrogen) .
-
Temperature and Light: Store sensitive derivatives (bromo- and iodo- substituted, as well as all 4-substituted isomers) at 2–8°C or -20°C. Amber glass vials are mandatory to block UV radiation and prevent photolytic C-X bond cleavage .
Decision tree workflow for the evaluation and storage of halogenated pyridine derivatives.
Experimental Protocol: Self-Validating Forced Degradation Study
To establish the shelf-life and stability of a specific halopyridine batch, a forced degradation study must be conducted. This protocol is designed as a self-validating system : the mass balance between the parent compound and identified degradants ensures no undetected volatilization or precipitation has occurred.
Materials:
-
Halogenated pyridine sample (e.g., 4-chloropyridine hydrochloride).
-
HPLC-UV/MS system with a C18 reverse-phase column.
-
0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂ solutions.
-
Photostability chamber (ICH Q1B compliant).
Step-by-Step Methodology:
-
Baseline Quantitation (Time Zero): Prepare a 1.0 mg/mL stock solution of the halopyridine in anhydrous acetonitrile. Analyze via HPLC-UV (typically at 254 nm) to establish baseline purity and peak area.
-
Hydrolytic Stressing:
-
Acidic: Aliquot 1 mL of stock solution and mix with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic: Aliquot 1 mL of stock solution and mix with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. (Mechanistic note: Expect rapid degradation of 2- and 4-isomers to pyridones due to enhanced SNAr vulnerability).
-
Neutral: Aliquot 1 mL of stock solution and mix with 1 mL of LC-MS grade water. Incubate at 60°C for 24 hours.
-
-
Oxidative Stressing: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours to monitor N-oxide formation.
-
Photolytic Stressing: Place 2 mL of the stock solution in a clear quartz vial and expose to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV energy.
-
Quenching and Analysis: Neutralize the acid/base samples. Dilute all stressed samples to a theoretical concentration of 0.1 mg/mL. Inject into the HPLC-MS.
-
Causality & Validation Check: Calculate the mass balance. The sum of the parent peak area and the response-factor-corrected degradant peak areas must equal 95–105% of the Time Zero peak area. If the mass balance is <90% in the basic or neutral conditions for a 4-halopyridine, this validates the causality of self-condensation: insoluble polymeric species have formed and precipitated, failing to elute from the column.
References
-
National Toxicology Program (NTP). "Preparation and Storage of Dose Formulations in the Studies of o-Chloropyridine." National Institutes of Health (NIH).[Link]
Solvation Dynamics and Solubility Profiling of Ethyl 3,5-dibromopyridine-2-acetate in Organic Solvents
Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
In pharmaceutical synthesis and drug development, the rational selection of solvents is dictated by the precise physicochemical architecture of the target molecule. Ethyl 3,5-dibromopyridine-2-acetate is a highly functionalized heterocyclic building block. Its unique structural motifs—a weakly basic pyridine core, highly lipophilic dibromo substitutions, and a polar aprotic ester side-chain—create a complex solvation profile.
This technical guide deconstructs the thermodynamic principles governing the solubility of Ethyl 3,5-dibromopyridine-2-acetate, provides predictive quantitative modeling for solvent selection, and outlines a rigorously self-validating experimental protocol for empirical solubility determination.
Physicochemical Architecture & Solvation Causality
To predict solubility, a Senior Application Scientist must look beyond the empirical formula and analyze the localized electron density and steric environment of the molecule. The solubility of pyridine derivatives is heavily influenced by their substitution patterns[1].
-
The Pyridine Core (Electronically Deactivated): While standard pyridine rings are basic and capable of hydrogen bonding with protic solvents, the core of this molecule is severely deactivated. The inductive electron-withdrawing effects of the halogens and the ester group drastically reduce the pKa of the nitrogen, rendering it practically neutral under standard conditions.
-
3,5-Dibromo Substituents (Lipophilic Bulk): Bromine atoms possess large, polarizable electron clouds. This significantly increases the molecule's LogP (lipophilicity) and promotes strong London dispersion forces. Consequently, the molecule exhibits a high affinity for halogenated and non-polar organic solvents[1].
-
2-Ethyl Acetate Moiety (Polar Aprotic Handle): The ester group introduces a localized dipole moment. The carbonyl oxygen acts as a weak hydrogen-bond acceptor, but more importantly, it facilitates strong dipole-dipole interactions with polar aprotic solvents (e.g., Ethyl Acetate, Acetone).
Logical relationship between structural moieties and solvent compatibility.
Predictive Solubility Matrix
Based on Hansen Solubility Parameters (HSP) and the structural causality outlined above, the following table summarizes the predicted quantitative thermodynamic solubility of Ethyl 3,5-dibromopyridine-2-acetate across various solvent classes.
| Solvent | Dielectric Constant (ε) | Predicted Solubility Range (mg/mL) | Solvation Mechanism & Structural Rationale |
| Dichloromethane (DCM) | 8.93 | > 100.0 | Optimal. Strong London dispersion forces align with the highly polarizable bromine atoms, easily overcoming lattice energy. |
| Ethyl Acetate (EtOAc) | 6.02 | 50.0 - 100.0 | High. Favorable dipole-dipole interactions between the solvent and the 2-ethyl acetate moiety. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100.0 | Optimal. Universal polar aprotic solvation disrupts the crystalline lattice effectively. |
| Methanol (MeOH) | 32.7 | 10.0 - 50.0 | Moderate. Protic nature allows some H-bonding, but solvation is sterically hindered by the dibromo bulk. |
| n-Heptane | 1.92 | < 5.0 | Low. Insufficient polarity to overcome the solid-state lattice energy of the functionalized heterocyclic ring. |
| Aqueous Buffer (pH 7.4) | 80.1 | < 0.1 | Practically Insoluble. Extreme lipophilicity of the 3,5-dibromo substitution prevents hydration[1]. |
Experimental Methodology: Thermodynamic Solubility Determination
To transition from predictive modeling to empirical data, a rigorous analytical workflow is required. The 2 is universally recognized as the 'gold standard' for thermodynamic solubility determination in pharmaceutical profiling[2].
The following protocol is engineered as a self-validating system , ensuring that kinetic artifacts (like supersaturation) do not skew the thermodynamic data[3].
Step-by-Step Protocol
1. Sample Preparation & Solvent Addition
-
Action: Weigh an excess amount of Ethyl 3,5-dibromopyridine-2-acetate (e.g., 50 mg) into a 2 mL borosilicate glass HPLC vial. Add 1.0 mL of the target organic solvent.
-
Causality: Borosilicate glass is mandatory. Aggressive organic solvents like DCM or EtOAc will leach plasticizers from standard microcentrifuge tubes, creating matrix interference during UV quantification. An excess of solid ensures the solution remains saturated, which is the fundamental prerequisite for thermodynamic equilibrium[4].
2. Thermodynamic Equilibration
-
Action: Seal the vials and place them in an orbital shaker set to 400 rpm at a strictly controlled 25.0 ± 0.1 °C. Incubate for 48 to 72 hours[4].
-
Causality: Solubility is highly temperature-dependent; a fluctuation of even 1 °C can alter the equilibrium constant. Shaking for up to 72 hours ensures the system overcomes kinetic dissolution barriers, preventing false readings caused by transient supersaturation states[3].
3. Phase Separation
-
Action: Centrifuge the suspension at 14,000 rpm for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.45 µm PTFE syringe filter[3].
-
Causality: Polytetrafluoroethylene (PTFE) filters are chemically inert to harsh organic solvents. Furthermore, unlike nylon or cellulose, PTFE prevents the non-specific binding of highly lipophilic, halogenated compounds to the filter membrane, ensuring the filtrate's concentration accurately reflects the bulk solution.
4. HPLC-UV Quantification & Self-Validation
-
Action: Dilute the filtered supernatant appropriately with the mobile phase. Analyze via HPLC using an isocratic elution (e.g., 70:30 Acetonitrile:Water) and UV detection at the molecule's wavelength maximum (λmax)[4].
-
Causality: The conjugated pyridine ring provides a robust UV chromophore, allowing for highly sensitive quantification without mass spectrometry.
-
Self-Validation Loop: To prove the system has reached true equilibrium, analyze aliquots at 24, 48, and 72 hours. The protocol is only validated if the variance in API concentration between the 48h and 72h time points is less than 5%[4]. Additionally, prepare your external calibration standards using a DMSO stock solution to guarantee 100% dissolution of the reference material[4].
Standardized shake-flask workflow for thermodynamic solubility.
References
- Source: sigmaaldrich.
- Source: bio-protocol.
- Source: pharmaexcipients.
- Source: nih.
Sources
Navigating the Hazards of Dibromopyridines: A Comprehensive Safety and Handling Guide for Drug Development
Introduction: The Double-Edged Sword of Halogenated Heterocycles
In early-stage drug discovery and agrochemical development, dibromopyridines—specifically the 2,5-, 2,6-, and 3,5-isomers—are indispensable electrophilic scaffolds. They are routinely utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex, functionalized pharmacophores.
However, the exact physicochemical properties that make them synthetically valuable also render them significant occupational hazards. Their high reactivity, combined with the lipophilicity imparted by the heavy bromine atoms, facilitates rapid dermal and mucosal absorption. This whitepaper synthesizes the toxicological profiles of these critical intermediates, explains the mechanistic causality behind their hazards, and establishes self-validating protocols for safe handling and decontamination.
Physicochemical Hazards and Mechanistic Toxicology
The Causality of Toxicity
Why are dibromopyridines inherently hazardous? The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing inductive effects of two bromine atoms, creates a highly electrophilic species.
When biological tissues are exposed to these compounds, their high partition coefficient (LogP) allows them to easily cross lipid bilayers. Once systemic, they can act as direct alkylating or arylating agents, reacting with nucleophilic residues (such as thiols in cysteine) on cellular proteins. This protein binding disrupts cellular function, leading to severe oxidative stress, localized tissue necrosis, and acute inflammatory cascades.
Notably, the positional isomerism of the bromine atoms drastically alters the compound's acute toxicity. For instance, 2,6-dibromopyridine is classified under GHS as Fatal if Swallowed (Acute Toxicity Category 2) (1)[1]. In contrast, the 2,5- and 3,5-isomers are generally classified as Harmful (Category 4) (2)[2].
Quantitative Hazard Comparison
To facilitate risk assessments during process scale-up, the quantitative and categorical hazard data for the three most common isomers are summarized below.
Table 1: Comparative Hazard Profiles of Common Dibromopyridines
| Compound | CAS Number | GHS Acute Toxicity (Oral) | Specific Target Organ Toxicity (STOT) | Environmental Hazard |
| 2,5-Dibromopyridine | 624-28-2 | Category 4 (Harmful) | Skin/Eye Irritant | Harmful to aquatic life |
| 2,6-Dibromopyridine | 626-05-1 | Category 2 (Fatal) | Respiratory Tract (STOT SE 3) | Toxic to aquatic life (Chronic 2) |
| 3,5-Dibromopyridine | 625-92-3 | Category 4 (Harmful) | Respiratory Tract (STOT SE 3) | Not distinctly classified |
(Data aggregated from authoritative Safety Data Sheets[1][2][3])
Exposure Pathways Visualization
The following diagram illustrates the logical progression from physical exposure to systemic cellular toxicity.
Mechanistic pathway of dibromopyridine exposure, absorption, and cellular toxicity.
Engineering Controls & PPE: A Self-Validating Approach
A robust safety culture relies on self-validating systems —where the failure of one safety measure is immediately compensated for or physically detected by another layer of defense.
-
Ventilation & Containment: Dibromopyridines must be handled in a certified chemical fume hood with a face velocity of 80–120 fpm. Because these crystalline solids are prone to static cling and can easily form respirable dusts, a static-dissipative balance enclosure is highly recommended.
-
Glove Causality: Standard nitrile gloves (minimum 5 mil) provide adequate protection against the dry powder. However, if handling these compounds dissolved in organic solvents (e.g., DCM, DMF), the solvent acts as a permeation carrier, rapidly driving the toxic solute through the nitrile barrier. In such scenarios, a double-gloving strategy or the use of solvent-resistant elastomers (e.g., Butyl rubber) is scientifically mandatory.
-
Respiratory Protection: If engineering controls are temporarily compromised, an N95 or P100 particulate respirator must be worn to prevent the inhalation of toxic dust (3)[3].
Experimental Protocols: Safe Handling and Spill Response
Do not merely follow steps; understand the chemical rationale behind them. The following methodologies are designed to minimize aerosolization and ensure complete containment.
Protocol 1: Self-Validating Dispensing Workflow
This protocol is designed for weighing and transferring dibromopyridine powders for batch reactions.
-
Pre-Operation Verification: Verify the fume hood airflow monitor reads between 80-120 fpm. Causality: Ensures continuous negative pressure to capture any sublimated vapors or micro-dust generated during container opening.
-
Static Elimination: Discharge the weighing spatula and the receiving vessel using an anti-static bar or zero-stat gun. Causality: Dibromopyridine powders exhibit strong electrostatic properties; neutralizing the charge prevents sudden aerosolization and erratic balance readings.
-
Primary Containment Transfer: Weigh the solid directly into a tared, sealable glass vial rather than an open polystyrene weigh boat. Cap the vial immediately after reaching the target mass. Causality: Minimizes the exposed surface area and prevents dust dispersion during transit from the balance to the reaction vessel.
-
Validation & Decontamination Step: Wipe down the exterior of the sealed vial and the balance pan with an isopropanol-dampened disposable wipe. Self-Validation: The visual inspection of the wipe confirms the removal of residual powder, ensuring that the exterior of the transport vessel is chemically clean before it leaves the hood.
Protocol 2: Chemical Spill Response and Decontamination
In the event of a solid spill inside the fume hood, execute the following steps to prevent inhalation exposure and ensure complete neutralization.
-
Immediate Isolation: Lower the fume hood sash completely. Evacuate personnel from the immediate vicinity and allow the hood's exhaust to clear any airborne dust for at least 5 minutes.
-
PPE Escalation: Don a half-face particulate respirator (P100) and heavy-duty butyl rubber gloves before reopening the sash to approach the spill.
-
Dust Suppression (Critical Step): Do not dry sweep the powder. Gently cover the spilled dibromopyridine with a damp absorbent pad, or lightly mist the powder with a 1:1 mixture of water and isopropanol. Causality: Dry sweeping generates highly toxic, respirable aerosols. Wetting the powder increases its mass and binds the particles, completely suppressing aerosolization.
-
Collection: Carefully scoop the wetted material using a non-sparking, disposable plastic scraper into a compatible, sealable hazardous waste container.
-
Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by a thorough water rinse. Causality: Because dibromopyridines are highly lipophilic, water alone cannot dissolve them. Surfactants are required to solubilize and remove residual microscopic traces from the hood surface.
References
-
"2,6-Dibromopyridine Safety Data Sheet", Apollo Scientific. 1
-
"2,5-Dibromopyridine Safety Data Sheet", TCI Chemicals. 2
-
"3,5-Dibromopyridine Safety Data Sheet", Fisher Scientific.3
-
"2,6-Dibromopyridine Safety Data Sheet", Jubilant Ingrevia. 4
Sources
Methodological & Application
Application Notes and Protocols: Ethyl 3,5-dibromopyridine-2-acetate in Medicinal Chemistry
Prepared by: A Senior Application Scientist
Introduction: The Strategic Value of Halogenated Pyridines in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its capacity for a wide range of substitutions make it a versatile core for interacting with biological targets.[2][3] Halogenation of the pyridine ring further enhances its utility by providing synthetic handles for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[4] This allows for the systematic exploration of chemical space around the core, a cornerstone of modern drug discovery.
Ethyl 3,5-dibromopyridine-2-acetate is a particularly valuable, yet underutilized, building block for medicinal chemists. It combines three key features:
-
A Pyridine Core: Predisposed for favorable interactions with a multitude of enzyme active sites and receptors.
-
Two Orthogonal Bromine Atoms: The bromine atoms at the 3- and 5-positions offer distinct electronic environments, allowing for potential regioselective functionalization. This enables the construction of complex, three-dimensional molecules from a single starting material.
-
An Ethyl Acetate Moiety: The ester at the 2-position serves as a versatile functional group that can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or used in further cyclization reactions to build fused ring systems.
This application note provides a comprehensive guide to the use of Ethyl 3,5-dibromopyridine-2-acetate, detailing its synthesis, key reactions, and providing protocols for its application in the synthesis of scaffolds relevant to kinase and G-protein coupled receptor (GPCR) modulation.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for Ethyl 3,5-dibromopyridine-2-acetate is presented below. Note that specific experimental data for this exact compound is not widely available, and thus some properties are estimated based on structurally related molecules.
| Property | Value | Source/Note |
| Molecular Formula | C₉H₉Br₂NO₂ | - |
| Molecular Weight | 322.98 g/mol | - |
| Appearance | Expected to be a solid or oil | Based on analogs |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMF) | Based on general solubility of similar compounds |
| Storage | Store in a cool, dry place away from light and moisture | Standard for halogenated organic compounds |
| Hazard Statements | H302, H315, H319, H335 | Based on related brominated pyridines and ethyl acetates |
| Precautionary Statements | P261, P280, P305+P351+P338 | Based on related brominated pyridines and ethyl acetates |
| Signal Word | Warning | Based on related brominated pyridines and ethyl acetates |
Safety Precautions: Always handle Ethyl 3,5-dibromopyridine-2-acetate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.
Core Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds
The strategic placement of two bromine atoms and an ester group makes Ethyl 3,5-dibromopyridine-2-acetate a powerful precursor for a variety of medicinally relevant scaffolds. The differential reactivity of the bromine atoms is a key feature to exploit. The C3-Br is generally more susceptible to nucleophilic attack and some cross-coupling reactions due to the electronic influence of the ring nitrogen and the C2-substituent. However, the specific reaction conditions, catalyst, and ligands can be tuned to favor reaction at the C5 position.
Synthesis of Kinase Inhibitor Scaffolds
The pyridine core is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds within the ATP-binding site.[5][6][7][8][9] Ethyl 3,5-dibromopyridine-2-acetate can be used to generate substituted pyridines that can be further elaborated into potent kinase inhibitors.
Workflow for Kinase Inhibitor Scaffold Synthesis
Caption: A general workflow for the synthesis of a kinase inhibitor scaffold.
Development of GPCR Modulators
Substituted pyridines are also prevalent in ligands targeting G-protein coupled receptors (GPCRs).[10][11][12][13] The ability to introduce diverse substituents at the 3 and 5 positions of the pyridine ring allows for the fine-tuning of ligand-receptor interactions, leading to the development of potent and selective allosteric modulators.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,5-dibromopyridine-2-acetate
This protocol is a hypothetical multi-step synthesis based on established methods for the synthesis of 3,5-dibromopyridine and subsequent functionalization.
Materials:
-
Pyridine
-
Bromine
-
Concentrated Sulfuric Acid
-
Thionyl Chloride
-
n-Butyllithium (n-BuLi)
-
Dry Tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
Step 1: Synthesis of 3,5-Dibromopyridine
-
CAUTION: This reaction should be performed in a well-ventilated fume hood due to the use of bromine and thionyl chloride.
-
To a round-bottom flask, add pyridine (1.0 eq), concentrated sulfuric acid (1.0 eq), and thionyl chloride (3.0 eq).
-
Heat the mixture to reflux.
-
Slowly add bromine (5.5 eq) dropwise over several hours.
-
After the addition is complete, continue to heat at 130°C until the evolution of red-brown gas ceases.
-
Cool the reaction mixture and carefully perform a steam distillation. The crude 3,5-dibromopyridine will precipitate in the distillate.
-
Collect the crude product by filtration and recrystallize from methanol to yield pure 3,5-dibromopyridine.
Step 2: Lithiation and Alkylation
-
CAUTION: n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Dissolve 3,5-dibromopyridine (1.0 eq) in dry THF in a flame-dried, three-neck flask under an argon or nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78°C. The solution should turn a deep color, indicating lithiation. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve ethyl bromoacetate (1.2 eq) in dry THF.
-
Add the ethyl bromoacetate solution dropwise to the lithiated pyridine solution at -78°C.
-
Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 3,5-dibromopyridine-2-acetate.
Logical Relationship for Synthesis
Caption: Two-step synthesis of the target compound.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C3-Position
This protocol outlines a general procedure for the selective arylation at the C3 position of Ethyl 3,5-dibromopyridine-2-acetate. The choice of a mild base and a standard palladium catalyst often favors reaction at the more electron-deficient C3 position.
Materials:
-
Ethyl 3,5-dibromopyridine-2-acetate
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for extraction and chromatography
Procedure:
-
To a Schlenk flask, add Ethyl 3,5-dibromopyridine-2-acetate (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvents: toluene, ethanol, and water in a 5:2:2 ratio.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C3-arylated product.
Protocol 3: Buchwald-Hartwig Amination at the C5-Position
Following functionalization at the C3 position, the remaining C5-bromine can be used for C-N bond formation. This protocol provides a general method for the Buchwald-Hartwig amination.
Materials:
-
Ethyl 3-aryl-5-bromopyridine-2-acetate (from Protocol 2)
-
Amine (primary or secondary, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Dry toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Glovebox (recommended for handling air-sensitive reagents)
-
Standard glassware for extraction and chromatography
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a Schlenk flask.
-
Add dry toluene and stir for 10 minutes to form the active catalyst.
-
Add the Ethyl 3-aryl-5-bromopyridine-2-acetate (1.0 eq), the desired amine (1.2 eq), and NaOtBu (1.4 eq).
-
Seal the flask and heat the reaction mixture to 100°C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the mixture to room temperature.
-
Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
Ethyl 3,5-dibromopyridine-2-acetate is a highly functionalized building block with significant potential in medicinal chemistry. Its di-brominated pyridine core allows for sequential and regioselective cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. The ethyl acetate moiety provides an additional point for modification, making this compound a versatile starting material for the synthesis of novel kinase inhibitors, GPCR modulators, and other biologically active molecules. The protocols provided herein offer a starting point for researchers to explore the utility of this valuable scaffold in their drug discovery programs.
References
- Caldwell, J. et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 17(5), 1251-1255.
- El-Sayed, H. A. et al. (2024).
- Abdel-Aziz, A. A. M. et al. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 14(1), 1-21.
- Ebun-Amu, T. O. & O'Brien, P. (2022).
- Cilibrizzi, A. et al. (2018). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 23(9), 2274.
- Tantawy, E. S. et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46869–46884.
- Díaz-Andrés, A. et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2393–2403.
- McNally, A. et al. (2020). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Abstracts of Papers of the American Chemical Society, 259.
- McNally, A. et al. (2019).
- Leising, F. et al. (1979). Reactions of halogen-pyridine systems. OSTI.GOV.
- Akahira, Y. et al. (2003). Functionalization of Pyridines via Reissert-Henze Reaction.
- Ali, K. A. (2014). Synthesis of some new 2,6-bis pyridines functionalized with tetra-substituted pyrazole heterocycles. Arkivoc, 2014(5), 399-407.
- Rzonsa, S. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2315.
- Bautista-Jiménez, D. et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35649-35673.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
- Bautista-Jiménez, D. et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35649-35673.
- Pop, R. et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(3), 423.
- Chen, J. et al. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 28(18), 6542.
- Kruger, G. et al. (2018).
- Al-Zoubi, R. M. (2013). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Journal of Organic Chemistry, 78(16), 8036-8044.
- Al-Otaibi, J. S. et al. (2021). Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds. Oriental Journal of Chemistry, 37(4), 773-789.
- Valant, C. et al. (2012). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 287(47), 39436–39445.
- Ali, M. A. et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Wang, Y. et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(49), 29424-29437.
- Niklas, B. et al. (2022). In Search of Synergistic Insect Repellents: Modeling of Muscarinic GPCR Interactions with Classical and Bitopic Photoactive Ligands. Molecules, 27(10), 3280.
- Abu-Taweel, G. M. et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
- Roy, D. C. & May, J. A. (2021). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers in Pharmacology, 12, 749603.
- Fairlamb, I. J. S. et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 143(26), 9876-9886.
- Srola, M. & Engle, K. M. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Al-Masum, M. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
Sources
- 1. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 2. Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine | IntechOpen [intechopen.com]
- 5. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
Synthesis of Novel Heterocyclic Compounds from Ethyl 3,5-dibromopyridine-2-acetate: Application Notes and Protocols
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel heterocyclic compounds utilizing Ethyl 3,5-dibromopyridine-2-acetate as a versatile starting material. Pyridine and its fused derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] This document outlines key synthetic strategies, including palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations, to construct diverse and complex molecular architectures. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Strategic Overview of Synthetic Transformations
Ethyl 3,5-dibromopyridine-2-acetate is a powerful building block for heterocyclic synthesis due to its distinct reactive sites. The two bromine atoms at the C3 and C5 positions serve as handles for functionalization via transition-metal-catalyzed cross-coupling reactions, while the ethyl acetate moiety at the C2 position provides a route for subsequent annulation to form fused ring systems.
The C5-bromo substituent is generally more reactive towards palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, compared to the more sterically hindered and electronically deactivated C3-bromo substituent. This differential reactivity allows for selective, stepwise functionalization, which is a cornerstone of complex molecule synthesis.
The following diagram provides a high-level overview of the synthetic pathways described in this guide, illustrating how this single starting material can be elaborated into a variety of valuable heterocyclic cores.
Caption: High-level overview of synthetic routes from Ethyl 3,5-dibromopyridine-2-acetate.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
Application Note: The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[3] For a substrate like 3-chloro-2-ethylpyridine, the choice of a catalyst system with electron-rich and bulky phosphine ligands is crucial for achieving high yields, a principle that extends to our dibromo-substrate.[4] This protocol focuses on the regioselective coupling at the more reactive C5 position.
Protocol 1: Regioselective Suzuki Coupling with Arylboronic Acids
This procedure details a standard set of conditions for the mono-arylation of Ethyl 3,5-dibromopyridine-2-acetate.
Reaction Scheme: (Self-generated image representing the Suzuki coupling of Ethyl 3,5-dibromopyridine-2-acetate with a generic Ar-B(OH)2)
Materials:
-
Ethyl 3,5-dibromopyridine-2-acetate
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard Schlenk glassware
Procedure:
-
Catalyst Pre-formation and Inerting: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Ethyl 3,5-dibromopyridine-2-acetate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv). The use of a slight excess of the boronic acid ensures complete consumption of the starting material.
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask. The 1:2 ratio of palladium to ligand is critical for generating the active catalytic species.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous-organic solvent system is often beneficial for dissolving the inorganic base and facilitating the catalytic cycle.[3][4]
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure C5-arylated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 5-phenyl-3-bromopyridine-2-acetate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 5-(4-methoxyphenyl)-3-bromopyridine-2-acetate | 82 |
| 3 | 3-Thienylboronic acid | Ethyl 5-(thiophen-3-yl)-3-bromopyridine-2-acetate | 78 |
Yields are for isolated, purified products and serve as representative examples.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
Application Note: The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, which are fundamental to a vast number of biologically active molecules.[5][6] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions, overcoming the limitations of classical methods.[5] This protocol provides a robust method for the mono-amination of Ethyl 3,5-dibromopyridine-2-acetate, setting the stage for further transformations.
Protocol 2: Regioselective Buchwald-Hartwig Amination
Reaction Scheme: (Self-generated image representing the Buchwald-Hartwig amination of Ethyl 3,5-dibromopyridine-2-acetate with a generic R1R2NH)
Materials:
-
Ethyl 3,5-dibromopyridine-2-acetate
-
Amine (e.g., Morpholine, Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard Schlenk glassware
Procedure:
-
Inerting and Reagent Addition: In an oven-dried Schlenk flask under an inert atmosphere, add NaOt-Bu (1.4 mmol, 1.4 equiv). The base must be a strong, non-nucleophilic base to facilitate deprotonation of the amine-palladium complex.[6][7]
-
Catalyst Addition: Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.03 mmol, 3 mol%). Bulky, electron-rich phosphine ligands like XPhos are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Substrate and Amine Addition: Add anhydrous toluene (10 mL), followed by Ethyl 3,5-dibromopyridine-2-acetate (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion (typically 6-18 hours), cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis of Fused Heterocycles: Furo[2,3-b]pyridines
Application Note: Furopyridines are important heterocyclic cores found in various biologically active compounds.[8] The synthesis of the furan ring can be achieved from preformed pyridine derivatives.[8][9] This protocol describes an intramolecular C-O bond formation to construct the furo[2,3-b]pyridine scaffold, a reaction often catalyzed by palladium.[10] The strategy involves a base-mediated intramolecular cyclization of a C5-aryl-3-hydroxypyridine derivative, which can be obtained from the product of Protocol 1 via hydrolysis and subsequent reduction/hydroxylation steps (not detailed here). For this protocol, we assume the necessary precursor, Ethyl 5-aryl-3-hydroxy-pyridine-2-acetate, is in hand.
Protocol 3: Intramolecular Cyclization to Furo[2,3-b]pyridines
Reaction Scheme: (Self-generated image representing the intramolecular cyclization to form a furopyridine)
Materials:
-
Ethyl 5-aryl-3-hydroxypyridine-2-acetate precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
Reagent Setup: To a Schlenk tube, add the Ethyl 5-aryl-3-hydroxypyridine-2-acetate precursor (0.5 mmol, 1.0 equiv), Cs₂CO₃ (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and dppf (0.03 mmol, 6 mol%). The use of a bidentate ligand like dppf can stabilize the palladium catalyst and promote the desired intramolecular C-O bond formation.[5][10]
-
Solvent and Reaction: Add anhydrous toluene (5 mL), seal the tube, and heat to 100 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture, filter through a pad of Celite®, and rinse with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to yield the desired furo[2,3-b]pyridine derivative.
Tandem Approaches: Synthesis of Pyrido[2,3-d]pyrimidines
Application Note: Pyrido[2,3-d]pyrimidines are a class of fused N-heterocycles that act as inhibitors for a range of disease-related kinases.[11][12] Their synthesis often involves the construction of the pyrimidine ring onto a pre-functionalized pyridine core.[13] Palladium-catalyzed reactions, such as those involving isocyanide insertion, provide a modern and efficient route to these medicinally important scaffolds.[11] This protocol outlines a conceptual tandem approach where a C5-aminated pyridine (from Protocol 2) is further elaborated and cyclized.
Protocol 4: Conceptual Tandem Synthesis of Pyrido[2,3-d]pyrimidines
This protocol is based on a palladium-catalyzed isocyanide insertion and cyclization strategy, adapted for our system.[11] It begins with an N-(3-bromo-2-acetylpyridinyl)amidine, which would be synthesized from the product of Protocol 2.
Reaction Scheme: (Self-generated image representing the synthesis of a pyridopyrimidine core)
Materials:
-
N-(5-amino-3-bromo-2-acetylpyridin-yl)amidine precursor
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
CyJohnPhos (a bulky phosphine ligand)
-
Potassium acetate (KOAc)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Catalyst Preparation: In a Schlenk flask, charge Pd(OAc)₂ (3 mol%) and CyJohnPhos (6 mol%) followed by dry DMF. Flush the mixture with N₂ for 10 minutes.
-
Reagent Addition: In a separate flask, add the amidine precursor (1.0 equiv), KOAc (3.0 equiv), and the isocyanide (1.5 equiv).
-
Reaction Execution: Transfer the catalyst solution to the reagent flask, flush with N₂, and heat the mixture to 120 °C for 7 hours.
-
Purification: After cooling, filter the mixture through Celite® and rinse with ethyl acetate. The filtrate can then be concentrated and purified by chromatography to yield the 4-aminopyrido[2,3-d]pyrimidine derivative.
References
- Barluenga, J., et al. (2013). Synthesis of Pyridopyrimidines by Palladium-Catalyzed Isocyanide Insertion.
- Deshmukh, M. B., et al. (1998).
- Zardi, P., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Archives of Biochemistry and Biophysics.
- Unknown Author. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Source not specified.
- Hammouda, M. M. (2023).
- Unknown Author. (n.d.).
- Unknown Author. (2022).
- Campeau, L.-C., et al. (2011). Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct C−H Arylation of Pyridine N-Oxides. Organic Letters.
- Unknown Author. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES.
- Unknown Author. (n.d.). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
- Unknown Author. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC.
- Unknown Author. (n.d.). Synthesis of Oxygen Heterocycles via a Palladium-Catalyzed C−O Bond-Forming Reaction. Source not specified.
- Unknown Author. (n.d.).
- Unknown Author. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
- Unknown Author. (2023).
- Unknown Author. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine. Benchchem.
- Unknown Author. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC - NIH.
Sources
- 1. Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ias.ac.in [ias.ac.in]
- 10. (PDF) Synthesis of Oxygen Heterocycles via a Palladium-Catalyzed C−O Bond-Forming Reaction [academia.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and synthesis of pyridopyrimidines targeting NEK6 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journaljpri.com [journaljpri.com]
Application Note & Protocols: Strategic Derivatization of Ethyl 3,5-dibromopyridine-2-acetate for High-Throughput Biological Screening
Introduction: The Pyridine Scaffold and the Strategic Value of Ethyl 3,5-dibromopyridine-2-acetate
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and FDA-approved drugs.[1][2] Its unique properties—including basicity, hydrogen bonding capability, and its role as a bioisostere for benzene rings—make it a highly sought-after motif in drug design.[][4] Pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[][5][6][7]
The strategic derivatization of a well-chosen starting material is a highly efficient method for generating a diverse chemical library for biological screening.[8] Ethyl 3,5-dibromopyridine-2-acetate is an exceptionally versatile scaffold for this purpose. It presents three distinct, orthogonal points for chemical modification:
-
The Ethyl Acetate Moiety: Readily converted into a carboxylic acid, which can then be coupled with a vast library of amines to generate diverse amides.
-
The C3 and C5 Bromine Atoms: Prime "handles" for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents.
-
The Pyridine Nitrogen: Can be targeted for N-alkylation or N-oxidation, modulating the electronic properties and solubility of the entire molecule.
This application note provides a comprehensive guide with detailed protocols for the systematic derivatization of this scaffold to rapidly assemble a library of novel compounds poised for biological evaluation.
Strategic Pathways for Derivatization
The power of Ethyl 3,5-dibromopyridine-2-acetate lies in the ability to selectively or sequentially modify its three key functional regions. The following sections detail the core chemical transformations and the rationale behind their application in library synthesis.
Caption: Core derivatization pathways from the starting scaffold.
Modification at the C2-Acetate Group
The ester at the C2 position is the most accessible starting point for diversification. Its conversion to other functional groups, particularly amides, is a cornerstone of medicinal chemistry library synthesis.
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental first step. This transformation converts a relatively inert group into a highly versatile handle for subsequent reactions. The reaction is typically a base-mediated saponification.
Causality: Using a base like sodium hydroxide in a water/alcohol solvent system ensures complete and clean conversion. The reaction rate is dependent on pH and temperature.[9] While acid-catalyzed hydrolysis is possible, it is often slower and may require harsher conditions.[10] The resulting carboxylate salt is protonated during an acidic workup to yield the free carboxylic acid.
The newly formed carboxylic acid is an ideal precursor for creating a diverse amide library. Amide bonds are stable and prevalent in bioactive molecules. Standard peptide coupling reagents provide a reliable method for this transformation under mild conditions, preserving the integrity of other functional groups.
Causality: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are highly effective.[11] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and efficiently undergoes nucleophilic attack by the amine.[11][12] A tertiary amine base like Diisopropylethylamine (DIPEA) is often included to neutralize any acid salts and facilitate the reaction.[11]
Functionalization via Cross-Coupling at C3 and C5
The two bromine atoms on the pyridine ring are powerful handles for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon-based substituents.
The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)–C(sp²) bonds, making it ideal for introducing aryl and heteroaryl moieties.[13] This reaction is tolerant of a wide range of functional groups, which is critical when working with a multi-functionalized scaffold.
Causality & Selectivity: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst. For di-halogenated pyridines, controlling mono- versus di-substitution is a key challenge.[13]
-
Mono-arylation: Typically achieved by using a slight excess (1.0-1.2 equivalents) of the boronic acid.
-
Di-arylation: Requires a larger excess (>2.2 equivalents) of the boronic acid and often longer reaction times or higher temperatures to drive the reaction to completion.[13][14]
The electronic similarity of the C3 and C5 positions in 3,5-dibromopyridine means that achieving high regioselectivity for mono-substitution can be challenging and may result in a mixture of isomers. However, for library synthesis, this can sometimes be an advantage, generating multiple products in a single reaction.
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between the bromopyridine and a terminal alkyne.[15] This introduces a linear, rigid alkyne linker, which can be valuable for probing binding pockets in biological targets.
Causality: This reaction is co-catalyzed by palladium and copper(I).[15][16] The catalytic cycle involves the palladium-mediated steps similar to the Suzuki reaction, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[16] An amine base, such as triethylamine or diisopropylamine, is crucial as it serves as both the reaction base and often as a solvent.[17][18]
Modification of the Pyridine Nitrogen
Direct functionalization of the ring nitrogen atom alters the core electronic properties, basicity, and steric profile of the scaffold.
Introducing an alkyl group to the pyridine nitrogen creates a permanently charged pyridinium salt. This can dramatically increase the water solubility of the compound, a desirable property for biological assays.
Causality: The nitrogen lone pair in pyridine is nucleophilic and can react with alkyl halides (e.g., methyl iodide, benzyl bromide) in a straightforward SN2 reaction to form the quaternary pyridinium salt.[19] This reaction is often performed in a polar aprotic solvent like acetonitrile or DMF.
Experimental Workflows and Data Presentation
A systematic approach is essential for the efficient generation and screening of a chemical library.
Caption: General workflow from synthesis to hit identification.
Summary of Derivatization Strategies
| Modification Site | Reaction | Reagents | Key Structural Change | Potential Biological Relevance |
| C2-Acetate | Hydrolysis | NaOH or LiOH | Ester → Carboxylic Acid | Precursor for further derivatization |
| Amidation | Various R-NH₂, EDC, HOBt, DIPEA | Ester → Amide | Introduces diverse functional groups, alters H-bonding | |
| C3/C5-Bromine | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Br → Aryl/Heteroaryl | Adds bulky, aromatic groups for π-stacking interactions |
| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Br → Alkyne | Introduces rigid, linear linkers to probe binding sites | |
| Pyridine Nitrogen | N-Alkylation | R-X (e.g., CH₃I) | N → N⁺-R | Increases polarity and solubility; introduces a positive charge |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 4.1: Saponification of Ethyl 3,5-dibromopyridine-2-acetate
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 3,5-dibromopyridine-2-acetate (1.0 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equiv) to the solution.
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3,5-dibromopyridine-2-acetic acid as a solid.
-
Protocol 4.2: Parallel Amide Synthesis
-
Reaction Setup: In an array of reaction vials, add 3,5-dibromopyridine-2-acetic acid (1.0 equiv), HOBt (1.2 equiv), and a diverse selection of primary or secondary amines (1.2 equiv) to each respective vial.
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to each vial.
-
Reagent Addition: Add DIPEA (3.0 equiv) to each vial, followed by EDC (1.5 equiv).
-
Reaction Execution: Seal the vials and shake or stir at room temperature for 12-18 hours.
-
Work-up:
-
Dilute each reaction mixture with ethyl acetate.
-
Wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify each crude product via column chromatography or preparative HPLC to yield the desired amides.
Protocol 4.3: Suzuki-Miyaura Di-arylation
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Ethyl 3,5-dibromopyridine-2-acetate (1.0 equiv), the desired arylboronic acid (2.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃, 3.0 equiv).[13]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[13]
-
Reaction Execution: Stir the mixture and heat to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of starting material and mono-arylated intermediate (typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 4.4: Sonogashira Mono-alkynylation
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Ethyl 3,5-dibromopyridine-2-acetate (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (3 mol%), and a copper co-catalyst, copper(I) iodide (CuI, 5 mol%).[16]
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by a base such as triethylamine (Et₃N, 2.0 equiv). Degas the mixture by bubbling with argon for 10-15 minutes.[16][17]
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.
-
Reaction Execution: Heat the reaction to a temperature between 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Work-up:
-
Cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues.
-
Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify via flash column chromatography to isolate the mono-alkynylated product.
References
Sources
- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 2. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological activity of novel substituted pyridines and purines containing 2,4-thiazolidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Negishi Coupling of 3,5-Dibromopyridine
Introduction: The Strategic Importance of Disubstituted Pyridines and the Negishi Coupling
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with disubstituted pyridines being particularly valuable building blocks. The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide, stands out as a powerful and versatile method for constructing carbon-carbon bonds.[1][2] Its high functional group tolerance and the ability to couple sp, sp2, and sp3 hybridized carbon atoms make it an indispensable tool in modern organic synthesis.[1][2] This protocol focuses on the application of the Negishi coupling to 3,5-dibromopyridine, a substrate that allows for the sequential and selective introduction of two different substituents, opening avenues for the creation of complex and diverse molecular architectures.
The choice of the Negishi coupling for this transformation is predicated on several key advantages. Organozinc reagents exhibit a favorable balance of reactivity, being potent enough to undergo transmetalation with the palladium catalyst but generally unreactive towards a wide array of functional groups such as esters, ketones, and nitriles.[3][4] This chemoselectivity is paramount when dealing with complex molecules in drug discovery and development.
Mechanistic Overview: The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (3,5-dibromopyridine) to a low-valent palladium(0) complex. This step, often rate-limiting, forms a palladium(II) intermediate.[1][6] The reactivity of the halide follows the order I > Br > Cl.[1]
-
Transmetalation: The organozinc reagent then transfers its organic group to the palladium(II) complex, displacing the halide. This step regenerates a zinc halide salt.[5] The rate of transmetalation can be influenced by additives like lithium salts, which can break up organozinc aggregates.[7]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the desired product and regenerating the catalytically active palladium(0) species.[1][2]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocols
Part 1: Preparation of the Organozinc Reagent
The successful execution of a Negishi coupling is highly dependent on the quality of the organozinc reagent. Several methods exist for their preparation, with the choice often dictated by the nature of the organic precursor and the desired functional group tolerance.[1]
Method A: From an Organolithium or Grignard Reagent (Transmetalation)
This is a common and reliable method, particularly when the corresponding organolithium or Grignard reagent is commercially available or readily prepared.
Materials:
-
Organolithium or Grignard reagent (e.g., phenyllithium, phenylmagnesium bromide) (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve anhydrous ZnCl₂ in anhydrous THF in a flame-dried Schlenk flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the organolithium or Grignard reagent to the stirred ZnCl₂ solution.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours.
-
The resulting solution of the organozinc reagent is ready for use in the subsequent coupling reaction.
Method B: From an Organic Halide (Direct Insertion of Zinc)
For substrates that are incompatible with organolithium or Grignard reagents, direct insertion of activated zinc metal is a valuable alternative. The use of LiCl can facilitate this insertion.[8]
Materials:
-
Organic halide (e.g., iodobenzene, benzyl bromide) (1.0 eq)
-
Activated Zinc dust (e.g., Rieke® Zinc or acid-washed) (1.5 eq)
-
Anhydrous Lithium Chloride (LiCl) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the activated zinc dust and anhydrous LiCl.
-
Add anhydrous THF, followed by the organic halide.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require occasional cooling.
-
Monitor the reaction progress by GC or TLC until the starting halide is consumed.
-
Allow the excess zinc to settle, and the supernatant containing the organozinc reagent can be used directly.
Part 2: Negishi Coupling of 3,5-Dibromopyridine
This protocol details a general procedure for the monosubstitution of 3,5-dibromopyridine. The selectivity for monosubstitution is typically high due to the deactivation of the pyridine ring after the first coupling.
Materials:
-
3,5-Dibromopyridine (1.0 eq)
-
Organozinc reagent (prepared in Part 1) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (if not using a pre-formed catalyst): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2 mol%) in anhydrous THF. Stir for 15-20 minutes at room temperature to form the active catalyst.
-
Reaction Setup: To the flask containing the catalyst, add the 3,5-dibromopyridine.
-
Addition of Organozinc Reagent: Slowly add the freshly prepared organozinc reagent solution to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 40-60 °C). Monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Key Reaction Parameters and Optimization
The success and selectivity of the Negishi coupling with 3,5-dibromopyridine can be influenced by several factors. Careful optimization of these parameters is crucial for achieving high yields and desired product distribution.
| Parameter | Recommended Range/Options | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile and commonly used catalyst.[9][10] For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos can be more effective.[1] |
| Ligand | PPh₃, dppf, XPhos, SPhos, cataCXium® A | The choice of ligand is critical for catalyst stability and reactivity.[11][12] Bulky biarylphosphine ligands can promote the reductive elimination step and prevent β-hydride elimination in certain cases.[13] |
| Solvent | THF, Dioxane, Toluene, DMF | THF is the most common solvent due to its ability to solvate the organozinc reagent and the palladium catalyst. More polar solvents like DMF can sometimes accelerate the reaction but may also lead to side reactions. |
| Temperature | Room Temperature to 80 °C | Many Negishi couplings proceed efficiently at room temperature.[14] For less reactive substrates, gentle heating may be required. However, higher temperatures can sometimes lead to catalyst decomposition or side product formation. |
| Organozinc Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the organozinc reagent is typically used to ensure complete consumption of the starting halide. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality organozinc reagent, insufficient temperature. | Ensure the use of a fresh, high-quality palladium catalyst. Prepare the organozinc reagent immediately before use under strictly anhydrous and inert conditions. Gradually increase the reaction temperature. Consider a different catalyst/ligand system. |
| Formation of Homocoupled Product (R-R) | Oxidative coupling of the organozinc reagent. | Ensure a strictly inert atmosphere. Add the organozinc reagent slowly to the reaction mixture. |
| Formation of Disubstituted Product | High reactivity of the monosubstituted product, prolonged reaction time, or high temperature. | Use a smaller excess of the organozinc reagent (e.g., 1.05-1.1 eq). Monitor the reaction closely and stop it once the starting material is consumed. Perform the reaction at a lower temperature. |
| Protodebromination (Replacement of Br with H) | Presence of moisture or other protic sources. | Use rigorously dried solvents and reagents. Ensure all glassware is flame-dried before use. |
Conclusion
The Negishi coupling of 3,5-dibromopyridine is a robust and highly effective method for the synthesis of valuable 3,5-disubstituted pyridine derivatives. By carefully controlling the reaction parameters, particularly the quality of the organozinc reagent and the choice of catalyst system, researchers can achieve high yields and excellent selectivity. The protocols and insights provided in these application notes offer a solid foundation for the successful implementation of this powerful cross-coupling reaction in both academic and industrial settings.
References
-
Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 3818–3821. [Link]
-
Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Journal of the American Chemical Society, 123(41), 10099–10100. [Link]
-
Knochel, P. (2016). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 6(3), 1640–1648. [Link]
-
Wikipedia contributors. (2023, December 29). Negishi coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2024, from [Link]
-
Knochel, P. (2011). Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings. Comptes Rendus Chimie, 14(7-8), 639–652. [Link]
-
Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
-
Kirchner, K. (2012). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, 41(42), 13206–13215. [Link]
-
Knochel, P. (2018). Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. Organic Syntheses, 95, 243–258. [Link]
-
Friščić, T. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. Angewandte Chemie International Edition, 57(37), 11980–11984. [Link]
-
Friščić, T. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. Angewandte Chemie, 130(37), 12154-12158. [Link]
-
Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 3818–3821. [Link]
-
Knochel, P. (2002). Preparation and Applications of Functionalized Organozinc Compounds. In Modern Organocopper Chemistry (pp. 285-348). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]
-
ResearchGate. (n.d.). Selected examples of Negishi cross‐couplings catalysed by Pd(PPh3)4. [Link]
-
Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 3818–3821. [Link]
-
Biscoe, M. R. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(6), 1218–1221. [Link]
-
ResearchGate. (n.d.). Commonly employed techniques for the preparation of organozinc reagents. [Link]
-
Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. [Link]
-
Gevorgyan, V. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 5(11), 6549–6554. [Link]
-
Biscoe, M. R. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(6), 1218–1221. [Link]
-
Chemistry Notes. (2022, August 12). Negishi coupling reaction: Mechanism, popular application. [Link]
-
UIV CHEM. (n.d.). Tetrakis ( Triphenylphosphine ) Palladium. [Link]
-
Wipf Group. (2009, May 27). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
-
Neri, D. (2020). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 16, 2598–2605. [Link]
-
Negishi Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1 (pp. 26-47). The Royal Society of Chemistry. [Link]
-
Wang, J. (2023). Direct Enol Ether Metalation–Negishi Coupling Strategy To Prepare α-Heteroaryl Enol Ethers. Organic Letters, 25(47), 8468–8473. [Link]
-
Johnson Matthey. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]
-
Name-Reaction.com. (n.d.). Negishi cross-coupling. [Link]
-
Buchwald, S. L. (2011). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic letters, 13(2), 212–215. [Link]
-
ResearchGate. (n.d.). The Negishi Reaction Mechanism. [Link]
-
OpenOChem Learn. (n.d.). Negishi Coupling. [Link]
-
ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
Lipshutz, B. H. (2011). Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings. Organic Letters, 13(15), 3822–3825. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
ChemRxiv. (2025, January 17). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic CarbenePd Catalyst. [Link]
-
ResearchGate. (n.d.). Recent developments in the chemistry of Negishi coupling: a review. [Link]
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. organicreactions.org [organicreactions.org]
- 4. portal.tpu.ru [portal.tpu.ru]
- 5. name-reaction.com [name-reaction.com]
- 6. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]
- 9. Experienced supplier of Pd(PPh3)4,Tetrakis(triphenylphosphine)palladium,14221-01-3 [riyngroup.com]
- 10. blog.strem.com [blog.strem.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
High-Efficiency Ester to Amide Conversion in Pyridine Scaffolds: Catalytic and Direct Amination Protocols
Introduction & Mechanistic Context
The conversion of esters to amides is a foundational transformation in medicinal chemistry, particularly in the synthesis of kinase inhibitors, PARP inhibitors, and other biologically active azaheterocycles. However, direct nucleophilic acyl substitution of unactivated esters with amines is kinetically sluggish. This is fundamentally due to the poor leaving group ability of the alkoxide anion ( RO− ), which is a strong base and a highly unfavorable leaving group compared to halides or carboxylates[1],[2].
When the ester is attached to a pyridine scaffold , the transformation becomes significantly more complex due to two competing factors:
-
Electronic Activation vs. Hydrolysis: The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the ester carbonyl, theoretically facilitating nucleophilic attack. However, it also makes the ester highly susceptible to competitive hydrolysis if trace water is present.
-
The "Pyridine Penalty" (Catalyst Poisoning): The lone pair on the pyridine nitrogen acts as a strong Lewis base. When utilizing Lewis acid promoters (e.g., AlMe3 , TiCl4 ) or transition metal catalysts, the pyridine nitrogen competitively coordinates the metal center. This sequesters the catalyst, leading to incomplete conversions unless specific stoichiometric adjustments or highly tuned ligands are employed.
To navigate these challenges, this application note details three field-proven methodologies, ranging from atom-economical catalytic exchanges to robust stoichiometric fallbacks.
Protocol Decision Matrix
Selecting the correct protocol depends entirely on the steric environment of the pyridine ester and the nucleophilicity of the amine.
Decision matrix for selecting the optimal pyridine ester-to-amide conversion protocol.
Comparative Protocol Data
| Protocol | Reagents / Catalyst | Optimal Substrate Scope | Typical Yield | Atom Economy | Key Limitation |
| A. Catalytic Exchange | Zr(OtBu)4 (10%), HOAt | Unhindered primary aliphatic amines | 75–95% | High | Fails with weak nucleophiles (anilines) |
| B. Lewis Acid Mediated | AlMe3 (Stoichiometric) | Secondary amines, anilines | 70–90% | Low | Requires highly pyrophoric reagents |
| C. Saponification + Coupling | LiOH, then HATU / DIPEA | Universally applicable (Highly hindered) | 85–99% | Low | Two-step process; high reagent mass waste |
Experimental Methodologies
Protocol A: Zirconium-Catalyzed Direct Ester-Amide Exchange
Causality & Mechanistic Rationale: Direct catalytic amidation avoids the generation of stoichiometric waste. In this system, Zr(OtBu)4 acts as a mild Lewis acid, coordinating the ester carbonyl. The additive HOAt (1-hydroxy-7-azabenzotriazole) acts as a nucleophilic catalyst. The pyridine-like nitrogen in HOAt provides a critical anchoring effect that accelerates proton transfer during the breakdown of the tetrahedral intermediate, allowing the direct displacement of the alkoxide.
Step-by-Step Procedure:
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the pyridine ester (1.0 mmol, 1.0 eq), the aliphatic amine (1.5 mmol, 1.5 eq), and HOAt (0.1 mmol, 10 mol%).
-
Catalyst Addition: Transfer the vial to a nitrogen-filled glovebox (or use standard Schlenk technique) and add Zr(OtBu)4 (0.1 mmol, 10 mol%).
-
Solvent & Heating: Add anhydrous Toluene (2.0 mL) to reach a concentration of 0.5 M. Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 80 °C in an oil bath for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and quench with saturated aqueous NaHCO3 (5 mL) to precipitate the zirconium salts.
-
Filtration & Extraction: Filter the biphasic mixture through a pad of Celite. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Self-Validation & QC:
-
TLC: The consumption of the ester can be monitored via TLC (UV active). The resulting amide typically has a lower Rf value due to increased hydrogen-bonding capacity.
-
LC-MS: Confirm the mass of the product. The absence of the [M+H]+ peak for the starting ester validates complete conversion.
Protocol B: Trimethylaluminum-Mediated Direct Amidation (Weinreb-Type)
Causality & Mechanistic Rationale: For less nucleophilic amines (e.g., anilines) or secondary amines, catalytic methods often fail. AlMe3 reacts with the amine to form a highly nucleophilic dimethylaluminum amide complex. To overcome the "pyridine penalty", an excess of AlMe3 is strictly required. The first equivalent coordinates to the basic pyridine nitrogen, saturating it, while the subsequent equivalents form the active aluminum amide that attacks the ester carbonyl.
Step-by-Step Procedure:
-
Amide Complex Formation: Under a strict Argon atmosphere, dissolve the amine (1.5 mmol, 1.5 eq) in anhydrous DCM or Toluene (5.0 mL). Cool the flask to 0 °C using an ice bath.
-
Activation: Carefully add AlMe3 (2.5 mmol, 2.5 eq, 2.0 M solution in toluene) dropwise via syringe. Critical Safety Note: AlMe3 is highly pyrophoric and reacts violently with moisture.
-
Maturation: Remove the ice bath and stir the mixture at room temperature for 30–45 minutes until methane gas evolution ceases, ensuring complete formation of the active aluminum amide.
-
Coupling: Add the pyridine ester (1.0 mmol, 1.0 eq) dissolved in a minimal volume of anhydrous solvent (1.0 mL) dropwise to the activated amine solution.
-
Heating: Heat the reaction mixture to 60–80 °C for 4–12 hours.
-
Quenching (Crucial Step): Cool the reaction to 0 °C. Slowly add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) dropwise. This chelates the aluminum, breaking the stubborn emulsion. Stir vigorously for 1 hour at room temperature until two distinct, clear layers form.
-
Extraction: Extract the aqueous layer with EtOAc (3 x 10 mL), dry the combined organics over MgSO4 , and concentrate.
Self-Validation & QC:
-
Visual Cue: The successful quench is indicated by the transition from a thick, milky white gel to two completely transparent liquid phases. If the emulsion persists, add more Rochelle's salt and continue stirring.
Protocol C: Two-Step Saponification and HATU Coupling
Causality & Mechanistic Rationale: When dealing with highly sterically hindered pyridine esters (e.g., 2,6-disubstituted pyridine-3-esters), direct amidation approaches are kinetically blocked. Saponification bypasses the poor leaving group ability of the alkoxide by generating the carboxylate. Subsequent treatment with HATU activates the carboxylate into an extremely reactive OAt ester. The thermodynamic driving force for this reaction is the formation of the highly stable tetramethylurea byproduct, forcing the amidation to completion even with extreme steric bulk[3].
Step-by-Step Procedure:
-
Saponification: Dissolve the pyridine ester (1.0 mmol, 1.0 eq) in a mixture of THF/MeOH/ H2O (3:1:1 v/v/v, 5.0 mL). Add LiOH⋅H2O (2.0 mmol, 2.0 eq). Stir at room temperature for 2–4 hours until LC-MS indicates complete hydrolysis.
-
Acidification: Carefully acidify the mixture to pH 4-5 using 1N HCl. Note: Pyridine carboxylic acids are zwitterionic; over-acidification will protonate the pyridine nitrogen, making the molecule highly water-soluble and impossible to extract. Concentrate the mixture to dryness under high vacuum to yield the crude acid (containing LiCl salts, which do not interfere with the next step).
-
Activation: Suspend the crude pyridine carboxylic acid in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol, 3.0 eq) and HATU (1.2 mmol, 1.2 eq). Stir for 15 minutes at room temperature to pre-form the active OAt ester.
-
Coupling: Add the amine (1.2 mmol, 1.2 eq) to the activated mixture. Stir at room temperature for 2–4 hours.
-
Workup: Dilute the reaction with EtOAc (20 mL) and wash with 5% aqueous LiCl solution (3 x 10 mL) to effectively remove the DMF solvent. Wash with brine, dry over Na2SO4 , and concentrate.
Self-Validation & QC:
-
Intermediate Check: The intermediate active OAt ester can often be observed on LC-MS prior to amine addition.
-
pH Validation: During the saponification workup, using pH paper to confirm a pH of exactly 4.5 ensures the pyridine carboxylic acid is in its neutral zwitterionic state, preventing yield loss during concentration.
References
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI (Molecules) URL:[Link]
-
Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL:[Link]
-
Chemistry of Amides (Nucleophilic Acyl Substitution) Source: Chemistry LibreTexts URL:[Link]
Sources
Application Notes: Substituted Pyridines as Privileged Enzyme Inhibitors in Drug Discovery
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Focus Areas: Kinase Inhibition (Oncology), Cytochrome P450 Modulation (ADME/Tox), and Assay Validation
Executive Summary & Mechanistic Causality
Substituted pyridines represent one of the most ubiquitous and versatile pharmacophores in medicinal chemistry. Their electron-deficient aromatic nature, combined with the hydrogen-bond accepting capability of the basic nitrogen, makes them ideal scaffolds for targeting specific enzyme active sites.
As a Senior Application Scientist, I emphasize that the success of pyridine derivatives is not merely structural coincidence but is driven by precise physicochemical causality:
-
Kinase Inhibition (ATP-Competitive): The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region[1]. By functionalizing the 3-, 4-, or 5-positions of the pyridine ring with hydrophobic moieties (e.g., trifluoromethyl or halogenated phenyl rings), the molecule can simultaneously occupy the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif, stabilizing the enzyme in its inactive "DFG-out" conformation[2].
-
Metalloenzyme Coordination (e.g., CYP450): In heme-containing enzymes, the unshared electron pair on the pyridine nitrogen coordinates directly with the ferric (Fe³⁺) heme iron. This forms a classic "Type II" binding spectrum, sterically blocking the catalytic oxidation of endogenous substrates or xenobiotics[3].
Fig 1: Mechanistic pathway of substituted pyridines binding to the kinase ATP pocket.
Quantitative Data: Pharmacological Profiling
The structural flexibility of pyridines allows for the fine-tuning of activity and selectivity across various enzyme classes. Table 1 summarizes the benchmarking data for representative pyridine-based inhibitors.
Table 1: Inhibitory Profiles of Representative Pyridine-Based Compounds
| Compound / Scaffold | Target Enzyme(s) | Primary Mechanism of Action | IC₅₀ Range | Clinical Status |
| Sorafenib (Pyridine-carboxamide) | VEGFR-2, PDGFR, Raf | Hinge region H-bond & DFG-out stabilization | 6 – 90 nM | FDA Approved |
| Crizotinib (Aminopyridine) | ALK, ROS1, c-MET | ATP-competitive H-bond at hinge region | 20 – 40 nM | FDA Approved[2] |
| Pyrazolo[3,4-b]pyridines | FGFR1-4 | H-bond with conserved Lys52 & hinge | 0.5 – 5.0 nM | Clinical Trials[1] |
| 3-substituted Pyridines | Cytochrome P450 (e.g., 3A4) | Type II Heme Iron (Fe³⁺) Coordination | 0.1 – 10 µM | Preclinical/Tox[3] |
Validated Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate rigorous controls to distinguish true enzymatic inhibition from assay artifacts (e.g., compound auto-fluorescence or aggregation).
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay
Purpose: To determine the IC₅₀ of novel pyridine derivatives against target kinases (e.g., VEGFR-2 or FGFR).
Critical Insight: Pyridine derivatives can sometimes exhibit slow-binding kinetics due to the structural rearrangements required to induce the DFG-out conformation. A pre-incubation step is mandatory to reach thermodynamic equilibrium before initiating the reaction with ATP.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Note: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).
-
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the pyridine inhibitor in 100% DMSO. Transfer to a 384-well low-volume plate. Crucial: Final DMSO concentration in the assay must not exceed 1% (v/v) to prevent enzyme denaturation.
-
Enzyme Pre-incubation: Add 5 µL of the purified kinase (e.g., 1 nM final concentration) to the compound wells. Incubate at Room Temperature (RT) for 30–60 minutes to allow for slow-binding equilibration.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set at the empirically determined Km for the specific kinase to ensure accurate competitive inhibition modeling).
-
Reaction Quench & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and Europium-labeled anti-phospho antibodies.
-
Data Validation & Analysis: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validation Check: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO only) controls. The assay is only valid if Z' > 0.5 .
-
Fig 2: Standardized workflow for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.
Protocol B: High-Throughput CYP450 Fluorogenic Inhibition Assay
Purpose: To screen substituted pyridines for potential off-target Cytochrome P450 inhibition (predicting Drug-Drug Interactions).
Critical Insight: Because substituted pyridines are prone to direct heme coordination[3], evaluating their IC₅₀ against major CYP isoforms (3A4, 2D6, 2C9) early in the pipeline is critical for de-risking ADME profiles.
Step-by-Step Methodology:
-
Microsome Preparation: Thaw Human Liver Microsomes (HLMs) or recombinant CYP enzymes on ice. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Inhibitor Addition: Dispense 1 µL of the pyridine test compounds (in DMSO) into a 96-well black opaque plate.
-
Enzyme-Substrate Mix: Add 49 µL of the CYP enzyme mixed with a specific fluorogenic substrate (e.g., Vivid® BOMR for CYP3A4).
-
NADPH Regeneration System: Initiate the catalytic cycle by adding 50 µL of an NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Kinetic Readout: Immediately monitor fluorescence continuously for 20 minutes. Calculate the initial velocity ( V0 ) of the linear phase to determine the extent of inhibition relative to the vehicle control.
References
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line Source: Global Research Online URL:[Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review Source: Arabian Journal of Chemistry URL:[Link]
-
Inhibition of in vitro cytochrome P-450-catalyzed reactions by substituted pyridines Source: PubMed (NIH) URL:[Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in Sonogashira Reactions of Pyridines
Overview
Welcome to the Technical Support Center. Pyridines are notoriously recalcitrant substrates for palladium-catalyzed cross-coupling. Their electron-deficient nature and the presence of a strongly coordinating nitrogen atom frequently lead to stalled reactions, catalyst poisoning, and competing side reactions. This guide provides a mechanistic approach to diagnosing and resolving low conversion in pyridine Sonogashira couplings.
Diagnostic Logic & Workflow
Caption: Diagnostic workflow for identifying and resolving low conversion in pyridine Sonogashira couplings.
Core Troubleshooting Guides (FAQ)
Q1: Why does my reaction stall at low conversion when using 2-bromopyridine, but works fine with bromobenzene?
A1: This is a classic case of Catalyst Poisoning . The basic nitrogen atom of the pyridine ring, particularly at the 2-position, acts as a strong σ -donor. It coordinates tightly to the electrophilic Pd(II) intermediates or the Cu(I) co-catalyst,1[1].
-
Actionable Insight: Switch to a Copper-Free Sonogashira protocol. Copper acetylides are not strictly necessary if the palladium cycle is optimized, and removing copper eliminates one major poisoning pathway[2]. Alternatively, use highly sterically hindered ligands (e.g., 3 or bulky phosphines) that physically block the pyridine nitrogen from coordinating to the palladium center[3].
Q2: I am observing significant amounts of the alkyne dimer (Glaser coupling product) and unreacted halopyridine. How do I prevent this?
A2: Glaser Homocoupling is driven by the presence of trace oxygen, which oxidizes the copper acetylide intermediate. Because electron-deficient pyridines undergo slower oxidative addition than electron-rich arenes, the 4[4].
-
Actionable Insight: First, ensure rigorous degassing (freeze-pump-thaw) and strict inert atmosphere techniques. If homocoupling persists, eliminate copper entirely. Copper-free variations utilize an amine or inorganic base to5[5].
Q3: My substrate is an electron-deficient bromopyridine. I'm seeing debromination (hydrodehalogenation) instead of cross-coupling. What is happening?
A3: Debromination competes with the desired reductive elimination step. When oxidative addition is fast but transmetalation or reductive elimination is slow, the Pd(II) intermediate can undergo β -hydride elimination (often sourced from aliphatic amine bases/solvents like triethylamine) to form a Pd-hydride, which then6[6].
-
Actionable Insight: Use 6[6]. These ligands increase the electron density on palladium, accelerating the rate-limiting steps and strongly favoring reductive elimination over β -hydride elimination[5][6]. Additionally, switching from amine bases to inorganic bases (e.g., Cs2CO3) removes the primary source of β -hydrides[2].
Mechanistic Pathway of Copper-Free Sonogashira
Caption: Catalytic cycle of Copper-Free Sonogashira highlighting alkyne coordination and deprotonation.
Quantitative Data & Condition Optimization
The following table summarizes the impact of optimizing catalyst and ligand systems to overcome low conversion in pyridine substrates.
| Catalyst System | Ligand | Co-Catalyst | Base / Solvent | Temp | Typical Conversion | Primary Issue Addressed |
| Pd(PPh3)2Cl2 | PPh3 | CuI | Et3N / DMF | 80 °C | <30% | Baseline; highly prone to catalyst poisoning[1] |
| Pd(OAc)2 | PPh3 | None | Cs2CO3 / DMF | 80 °C | 67–92% | Eliminates Cu-coordination & Glaser homocoupling[2] |
| (AllylPdCl)2 | P(t-Bu)3 | None | HN(iPr)2 / THF | RT | >90% | Accelerates oxidative addition of aryl bromides[5] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | None | TMP / DMSO | RT | 79–97% | Prevents debromination, highly air-stable precatalyst[7] |
Self-Validating Experimental Protocols
Protocol A: Copper-Free Sonogashira Coupling of Bromopyridines (Room Temperature)
This protocol utilizes a highly active Pd(0) species to accelerate oxidative addition while avoiding copper-induced homocoupling and poisoning[5].
Self-Validation Checkpoint: The active Pd(0) species generated from (AllylPdCl)2 and P(t-Bu)3 will exhibit a distinct color change (typically pale yellow to deep red/orange) upon formation. If the solution precipitates palladium black immediately, oxygen contamination has occurred, and the reaction will fail.
-
Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried flask with (AllylPdCl)2 (2.5 mol%) and the bromopyridine substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous, thoroughly degassed THF (or DMSO for highly polar substrates).
-
Catalyst Activation: Add P(t-Bu)3 (10 mol%) and stir for 10 minutes to allow pre-catalyst activation. (Checkpoint: Observe the color shift indicating active Pd(0) formation).
-
Reagent Addition: Add the terminal alkyne (1.2 equiv) and the amine base (e.g., HN(iPr)2 or TMP, 1.5 equiv)[5][7].
-
Reaction & Monitoring: Stir at room temperature. Monitor via GC-MS or TLC. (Checkpoint: The disappearance of the halopyridine mass peak without the appearance of a debrominated pyridine peak confirms successful cross-coupling).
-
Workup: Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography.
Protocol B: High-Temperature Copper-Free Coupling with Inorganic Base (For Recalcitrant Substrates)
This protocol is designed for highly electron-deficient pyridines prone to debromination via β -hydride elimination from amine bases[2][6].
-
Preparation: To a stirred solution of the halopyridine (1.0 equiv) in degassed DMF, add Pd(OAc)2 (10 mol%) and PPh3 (20 mol%)[2].
-
Base Addition: Add Cs2CO3 (1.5 equiv) as the inorganic base. (Causality: Using an inorganic base instead of an amine removes the primary source of β -hydrides, effectively shutting down the debromination pathway[2][6]).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Heating: Heat the reaction mixture to 80 °C under an argon atmosphere for 15–60 minutes[2].
-
Workup: Cool to room temperature, filter through a pad of Celite to remove insoluble inorganic salts, concentrate under reduced pressure, and purify.
References
-
Title : Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence Source : acs.org URL : 2
-
Title : Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine Source : benchchem.com URL : 4
-
Title : Sonogashira coupling Source : wikipedia.org URL : 3
-
Title : Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source : nih.gov URL : 7
-
Title : Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature Source : acs.org URL : 5
-
Title : How to avoid debromination in pyridine coupling reactions Source : benchchem.com URL : 6
-
Title : Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine Source : benchchem.com URL : 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
"managing regioselectivity in reactions of 2,4-dibromopyridine"
Welcome to the Technical Support Center for Heteroaromatic Functionalization . As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected product mixtures or inverted regioselectivity when working with dihalogenated heteroarenes.
2,4-Dibromopyridine is a classic "problem child" in drug development and synthetic planning. Because both the C2 and C4 positions are highly electrophilic, achieving strict regiocontrol requires a deep mechanistic understanding of your chosen reaction pathways. This guide provides field-proven troubleshooting FAQs, self-validating protocols, and the theoretical causality behind them to ensure your syntheses are predictable and reproducible.
Troubleshooting FAQs: Navigating the C2 vs. C4 Dichotomy
Q1: I am running a standard Suzuki-Miyaura cross-coupling on 2,4-dibromopyridine, but I am getting a frustrating mixture of C2-arylated, C4-arylated, and diarylated products. Why is this happening, and how do I fix it? Answer: Your issue stems from poor control over palladium catalyst speciation. In 2,4-dibromopyridine, the C2–Br bond is weaker (Bond Dissociation Energy ~63.3 kcal/mol) than the C4–Br bond (~66.9 kcal/mol) 1. Therefore, conventional mononuclear Pd(0) catalysts naturally favor oxidative addition at the more electrophilic C2 position. However, if your ligand-to-palladium ratio drops too low (e.g., PPh₃:Pd ≤ 2.5:1), the catalyst aggregates into multinuclear Pd clusters or nanoparticles. These bulky multinuclear species experience severe steric repulsion from the pyridine nitrogen's lone pair during C2-attack, forcing oxidative addition to occur at the less hindered C4 position 2. Solution: To force strict C2-selectivity , ensure a high ligand loading (PPh₃:Pd ratio of ≥ 4:1) to maintain mononuclear Pd speciation.
Q2: My target molecule requires functionalization exclusively at the C4 position. Can I use cross-coupling for this, or must I rely on SNAr? Answer: You can absolutely use cross-coupling, but you must intentionally invert the conventional selectivity. As mentioned above, you can achieve this by deliberately lowering the PPh₃:Pd ratio to induce Pd clustering. Alternatively, and often more reproducibly, you can use highly sterically hindered N-heterocyclic carbene (NHC) ligands like IPr (e.g., using Pd-PEPPSI-IPr). The immense steric bulk of the IPr ligand clashes with the C2 environment, smoothly redirecting the cross-coupling to the C4 position with high fidelity 3.
Q3: I am attempting a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) with a thiolate nucleophile. Which position will react first? Answer: In classical SNAr reactions, the C4 position is heavily favored. While C2 is closer to the inductive pull of the nitrogen, attack at C4 generates a Meisenheimer intermediate where the negative charge is directly delocalized onto the highly electronegative para-nitrogen atom. This thermodynamic stabilization of the intermediate drastically lowers the activation energy for C4 substitution compared to C2 4.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available for 2,4-dibromopyridine based on your choice of catalytic or nucleophilic conditions.
Fig 1. Divergent regioselective pathways for 2,4-dibromopyridine functionalization.
Quantitative Data Summary
Use this matrix to select the appropriate conditions for your desired regiochemical outcome.
| Reaction Type | Catalyst / Reagents | Key Mechanistic Driver | Major Regioisomer | Selectivity Ratio |
| Suzuki-Miyaura | Pd(OAc)₂ + PPh₃ (Ratio ≥ 4:1) | Bond Dissociation Energy (C2-Br is weaker) | C2-Aryl | > 20:1 (C2:C4) |
| Suzuki-Miyaura | Pd(OAc)₂ + PPh₃ (Ratio ≤ 2:1) | Catalyst Speciation (Pd Clusters/Nanoparticles) | C4-Aryl | ~ 10:1 (C4:C2) |
| Suzuki-Miyaura | Pd-PEPPSI-IPr (Bulky NHC) | Ligand Steric Clash at C2 Position | C4-Aryl | > 15:1 (C4:C2) |
| SNAr | Nucleophile (e.g., NaSAr), Base | Meisenheimer Intermediate Stabilization | C4-Substituted | > 95% C4 |
Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. By strictly controlling stoichiometry and tracking the reaction via TLC/LCMS, you ensure the mechanistic drivers remain intact.
Protocol A: C2-Selective Suzuki-Miyaura Coupling (Mononuclear Control)
Objective: Maintain mononuclear Pd speciation to exploit the weaker C2–Br bond.
-
Preparation: In an oven-dried Schlenk flask, combine 2,4-dibromopyridine (1.0 equiv), arylboronic acid (1.05 equiv - strict stoichiometric control prevents over-arylation), and K₂CO₃ (2.0 equiv).
-
Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and PPh₃ (20 mol%). Critical Check: The 4:1 ligand-to-metal ratio is mandatory to prevent Pd clustering.
-
Solvent: Add a degassed mixture of Toluene/H₂O (4:1, 0.2 M).
-
Execution: Heat the mixture to 80 °C under an argon atmosphere for 12 hours.
-
Validation: Monitor via LCMS. The C2-arylated product will emerge as the dominant peak. If diarylation is observed, reduce the boronic acid to 0.95 equiv in future runs.
Protocol B: C4-Selective Suzuki-Miyaura Coupling (Steric/Speciation Control)
Objective: Utilize bulky ligands to physically block C2 oxidative addition.
-
Preparation: In a glovebox or under strict argon, combine 2,4-dibromopyridine (1.0 equiv), arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Loading: Add Pd-PEPPSI-IPr (5 mol%). The bulky diisopropylphenyl groups on the NHC ligand are the primary drivers of C4 selectivity.
-
Solvent: Add anhydrous, degassed THF (0.2 M).
-
Execution: Stir at room temperature for 16 hours. (Avoid high heat, which can degrade the NHC ligand and erode selectivity).
-
Validation: Quench with water and extract with EtOAc. The crude NMR should show the preservation of the highly downfield C2-proton (if applicable) or characteristic shift of the C3-proton, confirming C4-arylation.
Protocol C: C4-Selective Nucleophilic Aromatic Substitution (SNAr)
Objective: Exploit thermodynamic stabilization of the para-nitrogen Meisenheimer complex.
-
Preparation: Dissolve 2,4-dibromopyridine (1.0 equiv) in anhydrous DMF (0.3 M) under nitrogen.
-
Nucleophile Addition: Slowly add sodium thiophenolate (1.0 equiv) dropwise at 0 °C. Causality: Slow addition prevents a localized excess of nucleophile, suppressing double substitution.
-
Execution: Warm to room temperature and stir for 4 hours.
-
Validation: Monitor by TLC. The C4-Br is displaced rapidly. Once the starting material is consumed, quench immediately with saturated aqueous NH₄Cl to prevent any background C2-reaction.
References
- Alonso-Gómez, J. L., Sicre, C., & Cid, M. M. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron / ResearchGate.
- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
- Keylor, M. H., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC / NIH.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem.
Sources
Technical Support Center: Palladium Workup & Remediation in Pyridine Cross-Couplings
Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the notoriously difficult removal of residual palladium from pyridine-containing active pharmaceutical ingredients (APIs).
Part 1: Frequently Asked Questions (FAQs) – The "Pyridine-Palladium" Problem
Q: Why is residual palladium so difficult to remove from pyridine-containing products? A: Pyridines possess an sp2 -hybridized nitrogen with a highly accessible lone pair, acting as a strong σ -donor. During palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), soluble Pd(II) species form highly stable coordination complexes with the pyridine product[1]. While standard workups (like Celite filtration) effectively remove aggregated, heterogeneous Pd(0) black, they fail to break these soluble Pd(II)-pyridine complexes, causing the metal to partition into the organic phase alongside your product[2].
Q: What are the regulatory limits for residual palladium in pharmaceutical intermediates? A: The ICH Q3D guidelines mandate strict controls on elemental impurities. For oral applications, the maximum permitted daily exposure (PDE) for palladium is 100 µ g/day , which typically translates to a target limit of <10 ppm in the final API[3].
Part 2: Troubleshooting Guide for High Residual Palladium
Issue: Persistent dark/yellow coloration and >100 ppm Pd after standard aqueous workup.
-
Root Cause: Formation of soluble Pd-pyridine complexes that survive standard aqueous extraction.
-
Solution: Employ soft-donor scavengers (e.g., thiols, trimercaptotriazine) based on Pearson's Hard-Soft Acid-Base (HSAB) theory. Pd(II) is a "soft" acid and forms stronger thermodynamic bonds with soft bases (sulfur) than with the "borderline" base of the pyridine nitrogen[1].
Issue: High product loss during activated carbon treatment.
-
Root Cause: Non-specific adsorption of the heterocyclic API onto the highly porous carbon surface.
-
Solution: Use a binary scavenging system. Combining a chelating agent (e.g., ethylenediamine) with activated carbon or silica gel can synergistically improve Pd removal while minimizing the required carbon loading, thus preserving product yield[4].
Issue: Precipitation of insoluble byproducts during L-cysteine aqueous washes.
-
Root Cause: L-cysteine is prone to oxidative dimerization into L-cystine (a highly insoluble disulfide) in the presence of oxygen and trace metals.
-
Solution: Prepare and handle the aqueous L-cysteine solution under a strict nitrogen atmosphere. Avoid premixing the chelator with solvents like DMAc prior to addition to prevent premature oxidation[5].
Part 3: Diagnostic & Decision Workflow
Workflow for diagnosing and resolving high residual palladium in pyridine syntheses.
Part 4: Validated Experimental Protocols
Protocol 1: Solid-Supported Scavenging (Thiol-Silica)
Best for lab-to-pilot scale; high efficiency but higher material cost.
-
Dissolution: Dissolve the crude pyridine product in a polar aprotic solvent (e.g., DMF, THF) to ensure complete homogeneity.
-
Scavenger Loading: Add 5–10 wt% (or 2–5 equivalents relative to the initial Pd catalyst amount) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol)[1].
-
Incubation: Stir the suspension at 40–50 °C for 4–16 hours. Causality Check: Gentle heating increases the kinetic rate of ligand exchange, allowing the silica-bound thiol to strip Pd from the pyridine ring[1].
-
Filtration & Washing: Filter the mixture through a pad of Celite to remove the scavenger. Wash the filter cake thoroughly with fresh solvent to recover any API trapped in the silica pores[1].
-
Validation: Concentrate the filtrate and analyze via ICP-MS. A successful scavenging step is visually indicated by the transition of the solution from dark orange/brown to pale yellow or colorless.
Protocol 2: High-Temperature Bisulfite Precipitation
Best for large-scale manufacturing; highly cost-effective.
-
Solvent Exchange: Ensure the crude pyridine is dissolved in a water-immiscible solvent (e.g., toluene or 2-methyltetrahydrofuran)[6].
-
Reagent Addition: Add an aqueous solution containing 20–50 wt% of sodium bisulfite[6].
-
Thermal Activation: Heat the biphasic mixture to 60–90 °C and adjust the pH to 5.5–6.0[6]. Causality Check: Elevated temperatures provide the activation energy required to break the highly stable Pd-pyridine coordinate bonds, allowing the formation of an insoluble sodium palladium tetrasulfite dihydrate complex[6].
-
Hot Filtration: Filter the hot biphasic mixture through a Celite pad to remove the precipitated Pd-sulfite complex[6].
-
Phase Separation: Separate the organic and aqueous phases at 65 °C to prevent premature crystallization of the product[6]. Wash the organic layer with water and concentrate.
Protocol 3: Anaerobic Aqueous L-Cysteine Extraction
Best for pilot-to-manufacturing scale; excellent for highly soluble Pd complexes.
-
Preparation of Chelator: Prepare a 0.5 M aqueous solution of L-cysteine. Critical Validation Step: This must be done under a strict nitrogen atmosphere using degassed water. Exposure to oxygen causes L-cysteine to oxidize into L-cystine, a highly insoluble disulfide that will precipitate and complicate phase separation[5].
-
Extraction: Add the anaerobic L-cysteine solution to the organic reaction mixture containing the crude pyridine product.
-
Agitation: Stir vigorously at 20 °C to 60 °C for 2–4 hours. The soft sulfur donor of L-cysteine outcompetes the pyridine nitrogen for the Pd(II) center, pulling the metal into the aqueous phase[5].
-
Phase Separation: Halt stirring and allow the phases to separate. Discard the dark aqueous layer (containing the Pd-cysteine complex).
Part 5: Quantitative Efficacy of Scavengers
The following table summarizes the expected performance of various palladium removal techniques based on industry data.
| Purification Method | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | API Mass Recovery (%) | Best Use Case / Scalability |
| Standard Celite Filtration | > 1000 | 400 – 800 | > 95% | Baseline removal of Pd(0) |
| Thiol-Silica Scavenger | ~ 1000 | < 10 | 85 – 90% | Lab to Pilot Scale |
| Anaerobic L-Cysteine Wash | ~ 1000 | < 10 | 85 – 90% | Pilot to Manufacturing |
| Sodium Bisulfite Precipitation | 900 – 1500 | < 50 | ~ 92% | Large-Scale Manufacturing |
| Activated Carbon + Chelator | ~ 1000 | < 50 | 80 – 85% | Pilot to Manufacturing |
Part 6: References
-
BenchChem. "Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures." 1
-
Organic Process Research & Development (ACS Publications). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." 2
-
Process Research and Development, MRL, Merck & Co. (ResearchGate). "Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances." 3
-
Organic Process Research & Development (ACS Publications). "Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs."4
-
Organic Process Research & Development (ACS Publications). "Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction." 5
-
Google Patents. "WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates." 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Ester Hydrolysis of Sterically Hindered Pyridines
Welcome to the Technical Support Center. Cleaving ester groups on pyridine rings—especially those with bulky ortho-substituents (e.g., 2,6-disubstituted pyridine-3-carboxylates)—is a notorious bottleneck in drug development and natural product synthesis. Standard saponification often fails entirely or results in degradation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you bypass these synthetic roadblocks.
Workflow: Strategy Selection for Hindered Pyridines
Decision tree for selecting hydrolysis conditions for sterically hindered pyridine esters.
Troubleshooting FAQs
Q1: Why do standard aqueous alkaline conditions (NaOH/MeOH/H₂O) fail on my ortho-substituted pyridine ester? A1: The failure is driven by a combination of steric shielding and solvation thermodynamics. In standard aqueous media, hydroxide ions are heavily solvated by a network of water molecules via hydrogen bonding. This solvation sphere drastically increases the effective steric bulk of the nucleophile. When attacking a sterically hindered carbonyl carbon (the standard B_AC2 mechanism), the bulky, solvated hydroxide cannot achieve the necessary Bürgi-Dunitz trajectory 1[1]. Solution: Switch to non-aqueous conditions. Using NaOH in a mixture of MeOH and CH₂Cl₂ generates "naked" (unsolvated) methoxide/hydroxide ions. Without the hydrogen-bonding network, the nucleophile's effective radius is minimized, allowing it to penetrate the steric shield and attack the carbonyl carbon efficiently 1[1].
Q2: My pyridine substrate contains base-sensitive functional groups (e.g., Fmoc, epimerizable centers). How can I cleave a hindered methyl ester without destroying my molecule? A2: When basic conditions are off the table, you must change the mechanism of cleavage. Option A: Trimethyltin Hydroxide (Me₃SnOH). This reagent operates via a dual-activation mechanism. The Lewis acidic tin center coordinates to the carbonyl oxygen, enhancing its electrophilicity. Simultaneously, it delivers the hydroxide ligand intramolecularly. This pseudo-intramolecular delivery bypasses the massive entropic penalty associated with an intermolecular attack on a hindered site, preserving base-sensitive groups 2[2][3]. Option B: S_N2 Dealkylation via Lithium Iodide (LiI). Instead of attacking the sterically blocked carbonyl carbon, anhydrous LiI in refluxing pyridine or ethyl acetate directs an S_N2 attack at the less hindered methyl group of the ester. The iodide acts as the nucleophile, displacing the carboxylate as the leaving group. This completely circumvents the steric bulk around the pyridine ring 4[5][4].
Q3: My reaction with Me₃SnOH is extremely slow (taking >96 hours). Is this normal? A3: Yes. Me₃SnOH is an exceptionally mild reagent. For highly hindered substrates, the reaction can take anywhere from 48 to 96 hours at 80 °C in 1,2-dichloroethane (DCE) 5[5]. Do not be tempted to increase the temperature drastically, as this can lead to decomposition of the tin reagent. Ensure your Me₃SnOH is fresh and has not dehydrated to bis(trimethyltin) oxide.
Quantitative Comparison of Hindered Ester Cleavage Methods
| Method | Reagent & Solvent | Primary Mechanism | Orthogonality / Tolerance | Typical Yield | Reaction Time |
| Non-Aqueous Saponification | NaOH in MeOH/CH₂Cl₂ (1:9) | B_AC2 (Unsolvated Nucleophile) | Low (Cleaves base-sensitive groups) | 85–95% | 2–12 h |
| S_N2 Dealkylation | LiI in Pyridine or EtOAc | S_N2 at alkyl oxygen | Medium (Tolerates mild base/acid) | 80–90% | 16–24 h |
| Tin-Mediated Cleavage | Me₃SnOH in DCE | Lewis Acid / Intramolecular | High (Tolerates Fmoc, Boc, epimers) | 70–90% | 48–96 h |
Experimental Protocols
Protocol 1: Non-Aqueous Alkaline Hydrolysis ("Naked" Hydroxide)
Causality Focus: The 9:1 CH₂Cl₂/MeOH solvent ratio is critical. CH₂Cl₂ provides solubility for the hindered pyridine, while the small amount of MeOH dissolves the NaOH without creating a restrictive hydrogen-bonding network 1[1].
-
Preparation: Dissolve the hindered pyridine ester (1.0 eq) in a 9:1 mixture of anhydrous CH₂Cl₂ and MeOH to achieve a 0.1 M concentration.
-
Reagent Addition: Add powdered NaOH (3.0 eq) in one portion.
-
Reaction: Stir vigorously at room temperature. Monitor via TLC or LC-MS. Complete consumption of the starting material typically occurs within 2 to 12 hours.
-
Quenching (Self-Validating Step): Pyridine carboxylic acids are zwitterionic and highly water-soluble. Carefully quench the reaction by adding 1M aqueous HCl dropwise until the pH reaches the specific isoelectric point of your pyridine derivative (usually pH 3.5–4.5).
-
Isolation: Extract the aqueous layer thoroughly with EtOAc or a CHCl₃/iPrOH (3:1) mixture. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: S_N2 Dealkylation using Lithium Iodide
Causality Focus: Pyridine or EtOAc acts as a polar aprotic/mildly coordinating solvent that dissolves the LiI, while the high temperature provides the activation energy needed for the S_N2 displacement of the carboxylate 4[4].
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the pyridine methyl ester (1.0 eq) in anhydrous pyridine or ethyl acetate (0.2 M).
-
Reagent Addition: Quickly add anhydrous Lithium Iodide (LiI) (5.0 to 10.0 eq). Note: LiI is highly hygroscopic; exposure to moisture will poison the S_N2 reaction by hydrating the iodide.
-
Reaction: Heat the mixture to reflux (approx. 110 °C for pyridine, 77 °C for EtOAc) and stir for 16–24 hours 5[5][4].
-
Workup: Cool to room temperature. If pyridine was used, remove the bulk of the solvent under high vacuum to prevent emulsion formation during extraction.
-
Isolation: Dilute the residue with water, acidify to pH 3–4 with 1M HCl, and extract with CH₂Cl₂. Wash the organic layer with saturated aqueous Na₂S₂O₃ to neutralize any liberated iodine (which appears as a brown discoloration), dry, and concentrate.
Protocol 3: Mild Cleavage using Trimethyltin Hydroxide
Causality Focus: DCE is chosen as the solvent because it allows for a sufficiently high reflux temperature (80 °C) without decomposing the Me₃SnOH complex 5[5].
-
Preparation: Dissolve the pyridine ester (1.0 eq) in 1,2-dichloroethane (DCE) (0.05 M).
-
Reagent Addition: Add Trimethyltin hydroxide (Me₃SnOH) (4.0 to 10.0 eq).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 48–96 hours. Caution: Me₃SnOH is highly toxic and volatile; perform strictly in a well-ventilated fume hood.
-
Monitoring: Monitor the reaction via LC-MS. The reaction will be slow; do not prematurely quench.
-
Isolation: Upon completion, concentrate the mixture under reduced pressure. Purify the crude residue directly via flash column chromatography, or partition between EtOAc and 5% aqueous KHSO₄ to wash away tin byproducts.
References
-
Difficult hydrolysis of an hindered ester - ECHEMI. 5
-
A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide - ResearchGate / Angewandte Chemie. 2
-
S_N2 Reactions with Carboxylic Esters. Selective cleavage of methyl esters - ResearchGate. 4
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkat USA. 1
-
Total Synthesis of (−)-Enigmazole B | Organic Letters - ACS Publications. 3
Sources
"alternative catalysts for cross-coupling on electron-deficient pyridines"
Welcome to the Catalysis Technical Support Center . This knowledge base is designed for researchers, application scientists, and drug development professionals facing bottlenecks in the late-stage functionalization of heterocyclic scaffolds.
Electron-deficient pyridines (e.g., fluoropyridines, cyanopyridines, and trifluoromethylpyridines) are notoriously difficult substrates for traditional Palladium (Pd) catalyzed cross-coupling. They suffer from sluggish oxidative addition, a high propensity to poison catalysts via strong nitrogen coordination, and competing nucleophilic aromatic substitution (SNAr). This guide provides actionable troubleshooting, mechanistic insights, and validated protocols utilizing alternative base-metal (Ni, Fe) and dual-catalytic (Photoredox/Ni) systems.
Troubleshooting Guide & FAQs
Q1: My Pd-catalyzed Buchwald-Hartwig amination on a 2-chloro-5-(trifluoromethyl)pyridine is stalling at <10% conversion. What is the mechanistic cause, and what is the alternative? Causality: Electron-deficient pyridines bind tightly to Pd(II) intermediates, creating stable, off-cycle chelate complexes (catalyst poisoning). Furthermore, the strong electron-withdrawing -CF3 group makes the initial oxidative addition step highly favorable but severely retards the subsequent reductive elimination step in Pd catalytic cycles. Solution: Switch to Ni/Photoredox Dual Catalysis . Nickel has a lower electronegativity and a smaller atomic radius, facilitating easier oxidative addition. The photoredox cycle (using an Ir-based or Ru-based photocatalyst) drives the reaction forward via single-electron transfer (SET), generating a high-energy Ni(III) intermediate that bypasses the high reductive elimination barrier typical of Pd systems [1].
Q2: I am trying to couple an aryl-Grignard reagent to a highly deactivated fluoropyridine, but I am observing massive homocoupling and protodehalogenation instead of the cross-coupled product. How can I fix this? Causality: Grignard reagents are highly reactive and can act as reducing agents towards Pd or Ni, leading to β -hydride elimination or direct reduction of the C-X bond (protodehalogenation) before the cross-coupling cycle can complete. Solution: Utilize Iron (Fe) Catalysis . Simple iron salts like Fe(acac)3 or FeCl2 form highly active, low-valent "inorganic Grignard" species (e.g., [Fe(MgX)2]) in situ. Iron catalysis excels at Kumada-type couplings with electron-deficient pyridines at extremely rapid rates (often <30 mins at 0 °C), kinetically outcompeting side reactions [2].
Q3: Can I achieve asymmetric C-P cross-coupling on electron-deficient pyrazines and pyridines without using photoredox conditions? Causality: Traditional SET processes often scramble stereocenters, making asymmetric synthesis difficult under photoredox conditions. Solution: Yes, via a Ni(I)/Ni(III) two-electron pathway . Recent advances show that Ni(II) can be reduced to Ni(0) by secondary phosphine oxides, forming a Ni(I) active catalyst through comproportionation. This allows for highly enantioselective C-P coupling on electron-deficient pyridines (like 5-CF3 pyridine) without light irradiation [3].
Q4: My dual photoredox/nickel catalyzed C-N cross-coupling works for secondary amines but fails with primary amines. Why? Causality: Primary amines can over-coordinate to the nickel center, stabilizing low-valent nickel intermediates too strongly and preventing the necessary oxidative addition of the electron-deficient pyridine. Solution: Modulate the reaction by decelerating the light-mediated reductive elimination and stabilizing the low-valent nickel intermediates using specific additives or by switching to a deaminative reductive arylation strategy using Katritzky salts as electrophiles [4].
Catalyst Selection & Mechanistic Workflows
To determine the optimal alternative catalyst for your specific electron-deficient pyridine transformation, consult the decision matrix below.
Decision matrix for selecting alternative catalysts for pyridine cross-coupling.
Mechanistic pathway of Ni/Photoredox dual catalysis for pyridine functionalization.
Quantitative Data: Catalyst Comparison Matrix
| Catalyst System | Best Suited For | Typical Yields | Key Advantage | Primary Limitation |
| Palladium (Pd) | Electron-neutral/rich pyridines | 10% - 40% | Industry standard, vast ligand library | Severe catalyst poisoning; fails with -CF3/-CN groups |
| Iron (Fe) | Grignard nucleophiles (Kumada) | 85% - 99% | Ultra-fast (<1 hr), cheap, non-toxic | Incompatible with protic functional groups |
| Ni/Photoredox | C-N, C-C (sp3-sp2) couplings | 60% - 90% | Mild conditions (RT), tolerates sensitive groups | Requires specialized photoreactors and Ir/Ru catalysts |
| Ni(I)/Ni(III) | Asymmetric C-P couplings | 70% - 95% | High enantioselectivity (up to 98% ee) | Limited primarily to phosphine oxide nucleophiles |
Validated Experimental Protocols
Protocol A: Iron-Catalyzed Kumada-Type Cross-Coupling [2]
Objective: Rapid C-C bond formation between an electron-deficient pyridine halide and an aryl/alkyl Grignard reagent.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Reagent Loading: Add the electron-deficient pyridine (1.0 mmol) and Fe(acac)3 (5 mol%, 17.6 mg) to the flask.
-
Solvent Addition: Inject 5.0 mL of anhydrous THF and a co-solvent (e.g., NMP, 10% v/v) to stabilize the active iron species. Cool the mixture to 0 °C using an ice bath.
-
Grignard Addition: Dropwise, add the Grignard reagent (1.2 mmol, typically 1M in THF) over 5 minutes via a syringe pump.
-
Self-Validation Checkpoint: Upon addition of the Grignard reagent, the solution must immediately transition from a pale red/orange to a deep, dark brown/black color. This visual cue confirms the successful reduction of Fe(III) to the catalytically active low-valent Fe(0)/Fe(-II) species. If the solution remains pale, the Grignard reagent has degraded.
-
-
Reaction: Stir at 0 °C for 30 minutes.
-
Quench & Workup: Carefully quench with 1M HCl (2.0 mL) to destroy excess Grignard and break down the iron complexes. Extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO4, and concentrate in vacuo.
Protocol B: Visible-Light Photoredox/Ni Dual Catalytic C-N Cross-Coupling[1, 4]
Objective: Coupling of a primary/secondary amine with a deactivated halogenated pyridine under mild conditions.
-
Preparation: In a nitrogen-filled glovebox, equip a 2-dram vial with a magnetic stir bar.
-
Catalyst Loading: Add NiCl2·glyme (10 mol%), dtbbpy ligand (10 mol%), and the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).
-
Substrate Loading: Add the electron-deficient pyridine (1.0 mmol), the amine nucleophile (1.5 mmol), and an inorganic base (e.g., K3PO4 or DABCO, 2.0 mmol).
-
Solvent: Add 10 mL of degassed anhydrous DMAc. Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Self-Validation Checkpoint: The solution should be homogeneous and exhibit a bright, luminescent yellow/green color characteristic of the Iridium photocatalyst.
-
-
Irradiation: Place the vial in a photoreactor equipped with 34W Blue LEDs (approx. 450 nm). Ensure a cooling fan maintains the reaction temperature at 25 °C. Stir vigorously for 24 hours.
-
Workup: Dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL). The organic layers are combined, dried over Na2SO4, and purified via flash column chromatography.
References
- Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides Science (via UCLA)
- Iron-Catalyzed Cross-Coupling Reactions Journal of the American Chemical Society (ACS)
- Ni-Catalyzed Asymmetric C–P Cross-Coupling Reaction for the Synthesis of Chiral Heterocyclic Phosphine Oxides Organic Letters (ACS)
- Deaminative Reductive Arylation Enabled by Nickel/Photoredox Dual Catalysis N
Validation & Comparative
1H NMR Characterization of Substituted Ethyl Pyridine-2-Acetates: High-Field vs. Benchtop NMR Comparison Guide
Executive Summary
Substituted ethyl pyridine-2-acetates are highly versatile building blocks in organic synthesis, frequently utilized in the development of heterocyclic active pharmaceutical ingredients (APIs) and stimuli-responsive molecular switches . The defining chemical feature of these molecules is the highly acidic active methylene group (-CH2-) located between the electron-withdrawing ester and the pyridine ring. This structural motif enables complex keto-enol and imine-enamine tautomerism in solution.
Accurate characterization of these tautomeric mixtures is critical for downstream synthetic applications. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) . By analyzing the structural elucidation and reaction monitoring of these derivatives, this guide provides researchers with evidence-based protocols for optimizing their analytical workflows.
Mechanistic Insight: Tautomerism and Solvent Effects
The analytical challenge in characterizing substituted ethyl pyridine-2-acetates lies in their dynamic solution-state behavior. These compounds rarely exist as a single static structure; rather, they form an equilibrium mixture of tautomers. For example, hydrazone derivatives of ethyl 2-pyridylacetate exhibit an E/Z isomerization mechanism driven by tautomerization .
The Causality of Experimental Choices:
-
Resonance-Assisted Hydrogen Bonding (RAHB): The E -isomer is thermodynamically stabilized by an intramolecular hydrogen bond between the pyridine nitrogen and the enamine/hydrazone NH proton. This causes the NH proton to become highly deshielded, appearing far downfield in the 1H NMR spectrum (~14.5 ppm).
-
Solvent Selection: Solvent choice directly dictates the observed tautomeric ratio. Non-polar, non-hydrogen-bonding solvents like CDCl3 or CD3CN preserve the intramolecular H-bond, locking the molecule into the E -isomer. Conversely, highly polar solvents like DMSO-d6 disrupt these intramolecular bonds, shifting the equilibrium toward the Z -isomer.
-
Acid-Catalyzed Switching: The addition of trace acids (e.g., Trifluoroacetic acid, TFA) protonates the pyridine ring. This breaks the RAHB, triggering a rapid conformational switch to the protonated Z -H+ isomer, which shifts the NH signal upfield to ~12.9 ppm .
Technology Comparison: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR
When selecting an NMR platform for characterizing these intermediates, researchers must balance extreme spectral resolution with practical accessibility.
High-Field NMR (600 MHz): The Gold Standard for Structural Elucidation
A 600 MHz superconducting magnet provides the extreme chemical shift dispersion required to resolve the complex, second-order multiplets of the pyridine aromatic protons (7.0–8.8 ppm). It is indispensable for determining precise J -coupling constants, identifying trace impurities (< 10 µM), and performing advanced 2D NOESY experiments to map the spatial orientation of the tautomers.
Benchtop NMR (80 MHz): The Champion of Reaction Monitoring
While benchtop systems lack the field strength to resolve overlapping aromatic multiplets, they excel in accessibility and continuous reaction monitoring . Because the diagnostic peaks of ethyl pyridine-2-acetate tautomers are widely separated across the spectral window—the aliphatic keto -CH2- (~4.2 ppm), the enol vinyl -CH- (~6.2 ppm), and the H-bonded NH/OH (>12.0 ppm)—an 80 MHz system is perfectly capable of quantifying tautomeric ratios without interference from the overlapping aromatic region.
Quantitative Data Comparison
Table 1: Performance Comparison for Ethyl Pyridine-2-Acetate Characterization
| Feature/Metric | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) |
| Pyridine Ring Resolution | Baseline separation of all multiplets | Heavy overlap (7.0 - 8.5 ppm) |
| Diagnostic Peak Separation | Excellent (CH2 vs Vinyl CH vs NH) | Excellent (Peaks are >2 ppm apart) |
| Limit of Detection (LOD) | < 10 µM | ~ 1 - 5 mM |
| Kinetic Monitoring | Offline, requires sample transport | Inline/At-line, real-time tracking |
| Capital & Maintenance Cost | >$500,000 + Liquid Helium/Nitrogen | <$100,000, Cryogen-free |
Table 2: Diagnostic 1H NMR Chemical Shifts (in CD3CN)
| Structural Feature | Chemical Shift (ppm) | Multiplicity | Platform Suitability |
| Keto -CH2- | 4.20 | Singlet | Both (High-Field & Benchtop) |
| Enol Vinyl -CH- | 6.25 | Singlet | Both (High-Field & Benchtop) |
| Pyridine H1 (ortho to N) | 8.50 - 8.76 | Doublet/Multiplet | High-Field Only |
| H-Bonded NH ( E -isomer) | 14.50 | Broad Singlet | Both (High-Field & Benchtop) |
| Protonated NH ( Z -H+ isomer) | 12.90 | Broad Singlet | Both (High-Field & Benchtop) |
Experimental Protocols
Protocol: 1H NMR Kinetic Monitoring of Tautomeric Equilibration
This self-validating protocol utilizes acid-base switching to monitor the tautomerization of substituted ethyl pyridine-2-acetates. By establishing a baseline integration before the addition of the stimulus, the system internally validates the kinetic shift.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of the substituted ethyl pyridine-2-acetate derivative.
-
Dissolve the compound completely in 0.6 mL of anhydrous CD3CN (chosen to preserve intramolecular hydrogen bonding).
-
Transfer the solution to a standard 5 mm NMR tube (for high-field analysis) or inject it directly into the flow cell (for benchtop NMR analysis).
Step 2: Baseline Acquisition (The Control)
-
Acquire a standard 1H NMR spectrum at 298 K.
-
Parameters: 16 scans for 600 MHz (or 64 scans for 80 MHz). Set a 10-second relaxation delay ( D1 ) to ensure the complete relaxation of the highly deshielded protons for accurate quantitative integration.
-
Integrate the diagnostic NH peak (~14.5 ppm) and the ester -CH2- quartet (~4.1 ppm) to establish the baseline E/Z tautomeric ratio.
Step 3: Acid-Catalyzed Isomerization
-
Inject 2.2 equivalents of Trifluoroacetic acid (TFA) directly into the sample.
-
Invert the tube 3 times to ensure rapid and homogeneous mixing. (Note: A macroscopic color change from light to dark yellow is often observed as the pyridine ring protonates).
Step 4: Kinetic Monitoring
-
Immediately begin acquiring sequential 1H NMR spectra at 2-minute intervals.
-
Monitor the disappearance of the 14.5 ppm signal and the emergence of the 12.9 ppm signal, which indicates the formation of the protonated Z -H+ isomer.
-
Plot the integral ratios over time to determine the first-order rate constant of the isomerization.
Visualization of Analytical Workflow
Caption: Workflow comparing High-Field and Benchtop NMR for characterizing ethyl pyridine-2-acetate tautomers.
References
Hardware Comparison: Standard RT Probes vs. CryoProbes
13C NMR Analysis of Functionalized Pyridine Rings: A Comparative Guide to Probe Technologies and Detection Strategies
Functionalized pyridine rings are ubiquitous scaffolds in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved drugs, including the potent anticancer agent Sorafenib[1]. Accurate structural elucidation of these heterocycles—specifically determining the regiochemistry of substitution—relies heavily on Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. However, because the 13C nucleus has a low natural abundance (1.1%) and a low gyromagnetic ratio, analyzing mass-limited drug candidates presents a significant analytical bottleneck[2].
As a Senior Application Scientist, I have designed this guide to objectively compare standard Room Temperature (RT) NMR probes against Cryogenic Probes (CryoProbes), alongside direct versus indirect detection methodologies. This framework provides drug development professionals with the field-proven insights necessary to optimize pyridine characterization.
The fundamental limitation of 13C NMR is thermal electronic noise (Johnson-Nyquist noise) generated within the probe's radiofrequency (RF) coils and preamplifiers.
-
Standard RT Probes: Operating at ambient temperature (~298 K), these probes are robust and suitable for highly concentrated samples (>25 mM). However, they struggle with dilute samples, requiring prohibitive overnight or multi-day acquisitions to resolve the quaternary carbons typical of multi-substituted pyridine rings.
-
CryoProbes: These systems utilize a closed-cycle helium or open-cycle nitrogen system to cool the RF transmit/receive coils and preamplifiers to cryogenic temperatures (~20 K for helium systems) while maintaining the actual sample at room temperature[3]. The Causality of Enhancement: By drastically reducing the thermal motion of electrons in the conductors, CryoProbes suppress baseline thermal noise. This yields a Signal-to-Noise Ratio (SNR) enhancement of a factor of 3 to 4 compared to equivalent RT probes[3][4]. Because NMR acquisition time scales with the square of the SNR, a 4x sensitivity boost reduces a 16-hour overnight 1D 13C experiment to just 1 hour[5].
Table 1: Quantitative Performance Comparison for 13C NMR (500 MHz Spectrometer)
| Parameter | Standard RT Probe (BBO/TXI) | Helium CryoProbe (TCI/BBO) |
| Operating Coil Temperature | ~298 K | ~20 K |
| Relative 13C Sensitivity (SNR) | 1x (Baseline) | 3x – 4x Enhancement |
| Time to Achieve Equal SNR | 16 hours | 1 hour |
| Minimum Sample Concentration | ~25 - 50 mM | ~2 - 5 mM |
| Best Use Case | Routine synthesis, abundant samples | Mass-limited drug candidates |
Methodological Comparison: 1D Direct Detection vs. 2D Indirect Detection
When analyzing functionalized pyridines, researchers must choose between direct 1D 13C acquisition and 2D 1H-13C correlation experiments (HSQC/HMBC).
In functionalized pyridines, the nitrogen heteroatom exerts strong inductive and resonance effects, deshielding the alpha (C2/C6) and gamma (C4) carbons while shielding the beta (C3/C5) positions. When attaching substituents (e.g., halogens, alkyl groups), researchers rely on empirical additivity parameters to predict 13C chemical shifts. However, these parameters differ from standard benzene derivatives; for instance, the additivity effect at the C2 position of a pyridine ring is approximately 50% of the corresponding effect in a benzene ring[6][7].
Validating these additivity effects requires observing quaternary carbons , which dictates the experimental choice:
Table 2: 1D vs. 2D NMR Strategies for Pyridine Rings
| Technique | Target Carbons | Sensitivity | Primary Advantage for Pyridines |
| 1D 13C{1H} Direct Detection | All (Protonated & Quaternary) | Low | Provides unambiguous chemical shifts for additivity analysis. |
| 2D 1H-13C HSQC | Protonated only (C3, C5 typically) | Very High | Rapid identification of C-H pairs; leverages high 1H sensitivity[2]. |
| 2D 1H-13C HMBC | Quaternary (via 2J/3J coupling) | Moderate | Maps connectivity; distinguishes 2- vs 3- vs 4-substitution patterns. |
Workflow & Decision Matrix
Decision matrix for optimizing 13C NMR acquisition of functionalized pyridines.
Self-Validating Experimental Protocol: 13C NMR of Mass-Limited Pyridines via CryoProbe
To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating workflow for acquiring high-resolution 13C spectra of dilute (<5 mM) functionalized pyridines using a CryoProbe.
Step 1: Sample Preparation and Thermal Equilibration
-
Action: Dissolve 2-5 mg of the pyridine derivative in 600 µL of deuterated solvent (e.g., DMSO-d6) using a high-quality 5 mm NMR tube. Insert the sample and wait exactly 5 minutes before proceeding.
-
Causality: CryoProbes maintain an extreme temperature gradient between the ~20 K RF coil and the 298 K sample space. Failing to allow thermal equilibration results in convection currents within the solvent, which severely broadens spectral linewidths and destroys resolution.
Step 2: Probe Tuning and Matching (ATMA)
-
Action: Execute Automatic Tuning and Matching (ATMA) for both the 1H and 13C channels.
-
Causality: CryoProbes possess exceptionally high Q-factors (Quality factors). Even microscopic variations in solvent dielectric properties or tube glass thickness will detune the probe. Perfect tuning is mandatory to realize the theoretical 4x SNR gain; an unmatched probe will reflect RF power and blind the preamplifier.
Step 3: 90-Degree Pulse Calibration (Self-Validation)
-
Action: Conduct a nutation experiment (arraying the pulse length P1) to determine the exact 90-degree pulse width for the 13C channel on your specific sample.
-
Causality: Never rely on default parameters for mass-limited samples. A perfectly calibrated 90-degree pulse maximizes transverse magnetization. If the pulse is off by even a few microseconds, the signal per transient drops exponentially, negating the hardware advantages of the CryoProbe.
Step 4: Optimized 1D 13C{1H} Acquisition
-
Action: Set the relaxation delay (D1) to at least 2 to 3 seconds. Utilize WALTZ-16 or GARP composite pulse decoupling on the 1H channel. Acquire 1,024 to 4,096 scans.
-
Causality: Quaternary carbons in functionalized pyridines lack attached protons, meaning they receive no Nuclear Overhauser Effect (NOE) enhancement and suffer from long T1 relaxation times. A sufficiently long D1 ensures these critical carbons fully relax between scans, preventing their signals from being saturated and lost in the baseline noise.
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 4. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Comprehensive Mass Spectrometry Guide: Ethyl 3,5-dibromopyridine-2-acetate vs. Structural Analogs
As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the structural elucidation and quantification of heavily halogenated heterocyclic intermediates. Ethyl 3,5-dibromopyridine-2-acetate is a critical building block in drug development, often utilized in palladium-catalyzed cross-coupling reactions to synthesize complex pharmacophores.
Analyzing this compound via mass spectrometry (MS) requires a nuanced understanding of its dual structural features: the labile ethyl acetate side chain and the electron-deficient, dibrominated pyridine core. This guide objectively compares the MS performance of Ethyl 3,5-dibromopyridine-2-acetate against its structural alternatives and provides a self-validating, field-proven LC-MS/MS protocol.
Mechanistic Mass Spectrometry Profiling
To accurately identify and quantify Ethyl 3,5-dibromopyridine-2-acetate, we must decode the causality behind its ionization and fragmentation behaviors.
The Isotopic Signature of Dibromination
The most diagnostic feature of this molecule is its isotopic envelope. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Because the pyridine core contains two bromine atoms, the intact precursor ion [M+H]+ exhibits a distinct binomial expansion pattern. In positive Electrospray Ionization (ESI+), the protonated molecule yields a 1:2:1 isotopic cluster at m/z 322, 324, and 326. Recognizing this cluster is the first step in differentiating the target analyte from non-halogenated background matrix interference.
Collision-Induced Dissociation (CID) Pathways
In tandem mass spectrometry (MS/MS), precursor ions are isolated and subjected to collision-induced dissociation (CID) to generate diagnostic daughter ions[1]. The fragmentation of Ethyl 3,5-dibromopyridine-2-acetate is governed by two competing pathways:
-
Ester Cleavage: The low activation energy of the ethyl ester bond makes it highly susceptible to cleavage. The loss of an ethoxy radical ( •OC2H5 , 45 Da) yields an acylium ion at m/z 277/279/281. Alternatively, an alpha-cleavage results in the loss of the entire acetate group ( •CH2COOC2H5 , 87 Da), leaving a stable dibromopyridinium core at m/z 235/237/239.
-
Halogen Radical Loss: Mass spectra of bromopyridines are heavily characterized by ions arising from the subsequent loss of a halogen radical[2]. The dibromopyridinium core (m/z 235) will readily lose a bromine radical ( •Br , 79/81 Da) under higher collision energies to form a bromopyridinium ion at m/z 156/158.
Comparative Performance Analysis
To contextualize the analytical behavior of Ethyl 3,5-dibromopyridine-2-acetate, we compare it against two structural analogs: Methyl 2-pyridylacetate (a non-halogenated ester)[3] and 3,5-Dibromopyridine (the core scaffold lacking the ester appendage)[4].
| Compound | Formula | Exact Mass | ESI+ Precursor [M+H]+ | Key MS/MS Fragments | Analytical Challenges & Causality |
| Ethyl 3,5-dibromopyridine-2-acetate | C9H9Br2NO2 | 320.90 Da | m/z 322, 324, 326 (1:2:1 ratio) | m/z 277, 235, 156 | In-source fragmentation: The labile ester bond requires carefully lowered declustering potentials to preserve the intact precursor. |
| Methyl 2-pyridylacetate [3] | C8H9NO2 | 151.06 Da | m/z 152 | m/z 120, 93 | Poor retention: Highly polar and volatile; requires high aqueous mobile phases or ion-pairing agents for adequate LC retention. |
| 3,5-Dibromopyridine [4] | C5H3Br2N | 234.86 Da | m/z 236, 238, 240 (1:2:1 ratio) | m/z 157, 78 | Ionization suppression: The electron-withdrawing bromines reduce pyridine basicity, requiring highly acidic modifiers for efficient ESI+. |
Self-Validating LC-MS/MS Protocol
A robust protocol must be a self-validating system. The following methodology incorporates internal standards and specific chromatographic choices to ensure data integrity.
Step 1: Sample Preparation & Internal Standardization
-
Causality: Halogenated pyridines are susceptible to matrix effects (ion suppression/enhancement) during ESI.
-
Action: Spike all samples and calibration standards with a stable isotope-labeled internal standard (SIL-IS), such as 3,5-Dibromopyridine-d3. Deuterated standards co-elute with the analyte and experience identical matrix effects, thereby correcting for variations in extraction recovery and ionization efficiency[5].
-
Procedure: Dilute the analyte in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 10-100 ng/mL, containing 50 ng/mL of the SIL-IS.
Step 2: Chromatographic Separation (UPLC)
-
Causality: Basic pyridine nitrogens frequently interact with residual silanols on silica-based columns, causing severe peak tailing. Furthermore, non-volatile buffers (like phosphoric acid) suppress MS signals and foul the ion source.
-
Action: Use a reverse-phase column with low silanol activity (e.g., a C18 with end-capping) and strictly use volatile MS-compatible modifiers like formic acid[6].
-
Procedure:
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
-
Step 3: Electrospray Ionization (ESI) & Tandem MS
-
Causality: To capture both the ester cleavage and the halogen loss, we must utilize a stepped Collision Energy (CE) approach.
-
Procedure:
-
Polarity: Positive Ion Mode (ESI+).
-
Capillary Voltage: 3.0 kV (Keep relatively low to prevent in-source fragmentation of the ester).
-
Transitions (MRM):
-
Quantifier: m/z 324 → 237 (CE: 15 eV) - Tracks the loss of the acetate group.
-
Qualifier: m/z 324 → 158 (CE: 35 eV) - Tracks the subsequent loss of the bromine radical.
-
-
Step 4: System Suitability & Data Validation
-
Self-Validation Check: Inject a solvent blank immediately following the highest calibration standard. Halogenated hydrophobic compounds often exhibit autosampler carryover. If the blank shows a signal >5% of the Lower Limit of Quantification (LLOQ), implement a needle wash protocol using Isopropanol/Acetonitrile/Water (40:40:20).
Mechanistic Fragmentation Visualization
The following diagram maps the logical progression of the collision-induced dissociation pathway for Ethyl 3,5-dibromopyridine-2-acetate.
Figure 1: Proposed ESI-MS/MS CID fragmentation pathway for Ethyl 3,5-dibromopyridine-2-acetate.
References
-
National Institute of Standards and Technology (NIST). "3,5-Dibromopyridine Mass Spectrum." NIST Chemistry WebBook, SRD 69. URL: [Link]
-
National Center for Biotechnology Information (NCBI). "Methyl 2-pyridylacetate." PubChem Compound Summary for CID 74264. URL: [Link]
-
AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles." URL: [Link]
-
SIELC Technologies. "Separation of 3,5-Dibromopyridine on Newcrom R1 HPLC column." SIELC Applications. URL: [Link]
- Google Patents. "Reagent for mass spectrometry (Tandem MS Principles)." US20230324398A1.
Sources
- 1. US20230324398A1 - Reagent for mass spectrometry - Google Patents [patents.google.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Methyl 2-pyridylacetate | C8H9NO2 | CID 74264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dibromopyridine [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 3,5-Dibromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of 3- and 5-Positions in Dibromopyridines
Introduction
Dibromopyridines are foundational building blocks in the synthesis of complex molecules, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials. The pyridine core, an electron-deficient heterocycle, imparts unique reactivity to its halogenated derivatives. Among these, the selective functionalization of dibromopyridines is a common challenge and a gateway to molecular diversity. This guide provides an in-depth comparison of the reactivity of bromine atoms at the 3- and 5-positions, focusing on the underlying electronic and steric principles that govern their selective transformation. We will explore key reaction classes, supported by experimental data and detailed protocols, to offer researchers a predictive framework for their synthetic strategies.
The Electronic Landscape of Dibromopyridines
The reactivity of any position on the pyridine ring is fundamentally dictated by the electron-withdrawing nature of the nitrogen atom. This creates a π-deficient system, which deactivates the ring towards electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling, particularly at the positions ortho (2,6) and para (4) to the nitrogen.
In the case of 3,5-dibromopyridine , both bromine atoms are situated in meta positions relative to the ring nitrogen. This has critical implications:
-
Electronic Equivalence: The 3- and 5-positions are, in an unsubstituted ring, electronically and sterically identical. They are significantly less electron-deficient than the ortho or para positions. This equivalence makes regioselective monosubstitution inherently challenging, often leading to statistical mixtures unless external factors are introduced.
-
Acidity of Ring Protons: The most acidic protons on the 3,5-dibromopyridine ring are not adjacent to the bromines but are at the C2, C6, and C4 positions. The C4 proton, flanked by two electron-withdrawing halogens, is particularly acidic and susceptible to deprotonation by strong bases.[1]
This contrasts sharply with isomers like 2,3- or 2,5-dibromopyridine , where the bromine atoms reside in electronically distinct environments. A C2-bromo substituent is significantly more activated towards reactions like palladium-catalyzed cross-coupling due to its electron-deficient ortho position.[1][2]
Comparative Reactivity in Key Transformations
The subtle differences and similarities between the 3- and 5-positions are best illustrated by examining their behavior in common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are cornerstones of modern synthesis. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, a step that is often rate-determining and is favored at more electron-deficient centers.[2][3]
For 3,5-dibromopyridine , the identical electronic nature of the C3-Br and C5-Br bonds means that achieving mono-functionalization with high regioselectivity is non-trivial. The reaction often provides a mixture of the 3-substituted product, the 5-substituted product, and the 3,5-disubstituted product.
In contrast, other isomers exhibit high regioselectivity. For instance, in 2,3-dibromopyridine, Suzuki coupling occurs selectively at the more activated 2-position.[2] This highlights that the primary driver for selectivity in cross-coupling is the electronic activation by the pyridine nitrogen. While comprehensive studies on achieving high regioselectivity for 3,5-dibromopyridine are less common, principles from related systems show that factors like ligand choice, temperature, and additives can influence the outcome.[4]
| Substrate | Reaction | Catalyst/Ligand | Conditions | Product(s) | Regioselectivity | Yield | Reference |
| 2,3-Dibromopyridine | Suzuki | Pd(PPh₃)₄ | Phenylboronic acid, Na₂CO₃, Toluene/H₂O, 100°C | 2-Phenyl-3-bromopyridine | >95:5 (C2:C3) | High | [2] |
| 3-Bromo-2-chloropyridine | Suzuki | Pd(PPh₃)₄ | Phenylboronic acid, K₂CO₃, Toluene/EtOH/H₂O, 80°C | 2-Chloro-3-phenylpyridine | >95% at C3-Br | High | [2] |
| N-(3,5-Dibromo-2-pyridyl)piperazine | Suzuki | Pd(dppf)Cl₂ | Arylboronic acid, K₂CO₃, Dioxane/H₂O, 100°C | 3-Aryl-5-bromo product | >90% at C3 | Good | [5] |
Note: The final entry demonstrates that introducing a directing group at the 2-position can induce regioselectivity between the 3- and 5-positions, likely due to steric or coordinating effects.
Caption: Generalized catalytic cycle for Suzuki cross-coupling.
Lithiation and Halogen-Metal Exchange
The generation of organometallic intermediates via deprotonation or halogen-metal exchange is a powerful strategy for C-C and C-heteroatom bond formation. Here, the concepts of kinetic versus thermodynamic control become paramount.[6]
-
Kinetic Control (Low Temperature): When 3,5-dibromopyridine is treated with a strong base like n-BuLi at very low temperatures (e.g., -78°C), a rapid bromine-lithium exchange occurs. Since the C3 and C5 positions are equivalent, this kinetically-controlled process generates 3-bromo-5-lithiopyridine (and its equivalent 5-bromo-3-lithiopyridine). This species can be trapped with an electrophile to afford a 3-bromo-5-substituted pyridine.
-
Thermodynamic Control (Warming): If the reaction mixture is allowed to warm, the initially formed lithiated species can undergo a rearrangement known as the "Halogen Dance".[7][8][9] This base-catalyzed migration of the halogen[7][10] results in the formation of a more thermodynamically stable organolithium intermediate.[7] For bromopyridines, the lithiated species where the carbanion is at C4 is often more stable due to the inductive stabilization from the adjacent nitrogen and flanking bromines. Therefore, warming a solution of 3-bromo-5-lithiopyridine can lead to rearrangement to 3,5-dibromo-4-lithiopyridine, the thermodynamic product.
This divergent reactivity provides a powerful tool: by carefully controlling the temperature, one can selectively functionalize either the C5 (via kinetic quench) or C4 (via thermodynamic rearrangement and quench) position.
Caption: Divergent functionalization via kinetic and thermodynamic control.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of a Bromopyridine
This protocol provides a general starting point for the C-N coupling of a bromopyridine, which can be adapted for 3,5-dibromopyridine. Note that for 2-bromopyridines, specific bulky ligands are often required to prevent catalyst poisoning by the pyridine nitrogen.[11]
Objective: To synthesize an N-aryl aminopyridine derivative.
Materials:
-
Bromopyridine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, XPhos, and NaOt-Bu.
-
Add the bromopyridine derivative and the amine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
(This protocol is adapted from general procedures for Buchwald-Hartwig amination.[12][13][14])
Protocol 2: Kinetically Controlled Lithiation and Quench
Objective: To synthesize 3-bromo-5-(trimethylsilyl)pyridine via kinetically controlled halogen-metal exchange.
Materials:
-
3,5-Dibromopyridine (1.0 mmol, 237 mg)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
n-Butyllithium (n-BuLi) (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes)
-
Chlorotrimethylsilane (TMSCl) (1.2 mmol, 0.15 mL)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an argon atmosphere, add 3,5-dibromopyridine and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add TMSCl dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The reactivity of the 3- and 5-positions in dibromopyridines presents a classic case of subtle control in organic synthesis. In an unsubstituted 3,5-dibromopyridine, the electronic and steric equivalence of the two positions makes regioselective monosubstitution in reactions like palladium-catalyzed cross-coupling a significant challenge, often requiring the influence of a directing group. However, in the realm of organometallic chemistry, a clear distinction emerges. By leveraging the principles of kinetic and thermodynamic control, chemists can achieve highly selective functionalization. A rapid, low-temperature halogen-metal exchange and electrophilic quench provides a reliable route to 5-substituted-3-bromopyridines. In contrast, allowing for thermodynamic equilibration via the "Halogen Dance" rearrangement opens a pathway to functionalization at the 4-position. Understanding these divergent pathways is crucial for the efficient and elegant synthesis of complex pyridine-containing molecules.
References
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Halogen dance rearrangement - Wikipedia. [Link]
-
Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing). DOI:10.1039/D0SC02689A. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. [Link]
-
Direct regioselective C-3 halogenation of pyridines | Request PDF - ResearchGate. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC - NIH. [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. [Link]
-
Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF - ResearchGate. [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. [Link]
-
Mechanistic pathways for halogen dance reactions in bromo-thiophenes: a cascade-like pattern | Request PDF - ResearchGate. [Link]
-
Modeling a halogen dance reaction mechanism: A density functional theory study - White Rose Research Online. [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates - NSF Public Access Repository (PAR). [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC. [Link]
-
Crystal Environment Effects on Halogen-Bonded para-Substituted Pyridines in Their I–Cl Adducts - ACS Publications. [Link]
-
Mechanistic pathways for halogen dance reactions in bromo - Indian Academy of Sciences. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). [Link]
-
Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC. [Link]
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]
-
Regioselective Suzuki Cross-Coupling Reactions at the 2-Position of Di- and Tribrominated Pyrroles . [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Kinetic and thermodynamic stability of lithio anions in the synthesis of substituted arylsulfonamides . [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]
-
ChemInform Abstract: Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. | Request PDF - ResearchGate. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements - The Royal Society of Chemistry. [Link]
-
Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone - PubMed. [Link]
-
Synthesis of 3,5-Dibromopyridines with –NH(CH2)mSO3Na (m = 3 and 4) Groups at the 2-Position and Their Use as a Monomer for Sulfonated Polypyridine . [Link]
-
Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls - Chemical Communications (RSC Publishing). [Link]
-
Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase - PMC. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. [Link]
-
Grignard reagent formation . [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
-
14.3 Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction . [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry . [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. [Link]
-
Chemistry Grignard Reaction Mechanism - SATHEE. [Link]
-
THE BROMINATION OF PYRIDINE1 The preparation of 3-bromopyridine and 3,5-dibromopyridine by the direct bromination of pyridine ha - ElectronicsAndBooks. [Link]
-
3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 8. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. organic-synthesis.com [organic-synthesis.com]
Advanced Synthesis Guide: Alternative Reagents to 3,5-Dibromopyridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Regioselective functionalization, cross-coupling efficiency, and scalable methodologies.
Executive Summary: The Shift from Symmetric to Asymmetric Scaffolds
For decades, 3,5-dibromopyridine has served as the foundational building block for synthesizing 3,5-disubstituted pyridines—a ubiquitous structural motif in modern pharmaceuticals, including kinase inhibitors and protein-protein interaction (PPI) modulators. However, its symmetric nature presents a fundamental thermodynamic challenge: achieving asymmetric or sequential cross-coupling often results in statistical mixtures of mono-coupled, di-coupled, and unreacted starting materials[1].
To bypass the tedious chromatographic separations and yield penalties associated with symmetric dihalides, modern process chemistry has pivoted toward structurally biased alternatives. This guide objectively compares the performance, mechanistic causality, and experimental application of the top alternatives: 3-bromo-5-chloropyridine , 3,5-dichloropyridine , and pyridine-3,5-diboronic acid derivatives .
Mechanistic Rationale: The Halogen Reactivity Gradient
The selection of an alternative reagent is governed by the bond dissociation energies (BDE) of the carbon-halogen bonds. In palladium-catalyzed cross-coupling, the rate-limiting step is typically the oxidative addition of the Pd(0) active species into the C–X bond.
-
C–Br Bond (~285 kJ/mol): Readily undergoes oxidative addition at mild temperatures (60–80 °C) with standard phosphine ligands (e.g., PPh3, dppf).
-
C–Cl Bond (~331 kJ/mol): Highly resistant to oxidative addition. It requires elevated temperatures (>90 °C) and electron-rich, sterically demanding ligands (e.g., XPhos, SPhos) to lower the activation barrier[2].
By leveraging this thermodynamic gradient, chemists can design self-validating, highly predictable synthetic routes.
Logical flow of sequential cross-coupling: 3-bromo-5-chloropyridine vs. 3,5-dibromopyridine.
Comparative Analysis of Alternative Reagents
3-Bromo-5-chloropyridine: The Asymmetric Champion
When the synthetic goal is an asymmetrically substituted pyridine, 3-bromo-5-chloropyridine is the premier choice. The distinct reactivity between the bromine and chlorine atoms allows for perfect chemoselectivity. For instance, in the discovery of the SARS-CoV-2 3CL protease inhibitor clinical candidate S-892216, researchers successfully utilized 3-bromo-5-chloropyridine in a highly selective Cu-catalyzed Ullmann coupling, targeting only the C-Br bond while leaving the C-Cl bond intact for further derivatization[3].
3,5-Dichloropyridine: The Cost-Effective & Scalable Option
While C-Cl bonds are notoriously sluggish in standard Pd-catalysis, 3,5-dichloropyridine offers unparalleled cost advantages for large-scale manufacturing. To overcome the activation barrier, researchers employ alternative transition metals. A landmark example is the synthesis of Bcl9 α-helix mimetics, where 3,5-dichloropyridine was successfully functionalized using an Iron-catalyzed Kochi-Fürstner cross-coupling with Grignard reagents, delivering the mono-alkylated product in synthetically useful yields without the need for expensive palladium or bespoke ligands[2][4].
Pyridine-3,5-diboronic Acid Pinacol Esters: The Polarity Reversal
Instead of acting as the electrophile, converting the pyridine core into a bis-boronic ester reverses the polarity (umpolung). This is highly advantageous when the coupling partners are complex, late-stage aryl halides that are prone to degradation under harsh metalation conditions.
Quantitative Performance Data
The following table summarizes the experimental performance of these reagents across standard cross-coupling parameters.
| Reagent | Primary Advantage | Relative Cost | Regioselectivity in Mono-Coupling | Typical Yield (Mono-Coupling) | Required Catalyst System |
| 3,5-Dibromopyridine | High baseline reactivity | Moderate | Poor (Statistical mixture) | 35% - 50% | Pd(PPh3)4 or Pd(dppf)Cl2 |
| 3-Bromo-5-chloropyridine | Perfect sequential control | High | Excellent (>95%) | 75% - 90% | Pd(dppf)Cl2 (1st), Pd/XPhos (2nd) |
| 3,5-Dichloropyridine | Highly scalable, cheap | Low | Moderate to Good | 50% - 65% | Fe(acac)3 or Pd/Buchwald Ligands |
| Pyridine-3,5-diboronic ester | Late-stage functionalization | Very High | Poor (Symmetric) | 60% - 80% | Pd(dppf)Cl2 |
Validated Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. The causality behind each reagent choice, temperature, and additive is explicitly detailed.
Protocol A: Regioselective Suzuki-Miyaura Mono-Coupling of 3-Bromo-5-chloropyridine
Objective: To selectively couple an arylboronic acid at the 3-position while preserving the 5-chloro substituent for downstream chemistry. Causality: Using a moderate temperature (70 °C) and a standard ligand (dppf) ensures the Pd(0) species only possesses sufficient thermal energy to insert into the weaker C-Br bond.
-
Preparation: In an oven-dried Schlenk flask, charge 3-bromo-5-chloropyridine (1.0 equiv, 5.0 mmol), arylboronic acid (1.05 equiv, 5.25 mmol), and Pd(dppf)Cl2 (0.05 equiv, 0.25 mmol).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 25 mL), followed by Na2CO3 (2.0 equiv, 10.0 mmol). Note: A weak inorganic base prevents the premature hydrolysis of the C-Cl bond.
-
Reaction: Purge the flask with Argon for 5 minutes. Heat the mixture to 70 °C and stir vigorously for 12 hours.
-
Validation Check: Monitor via TLC or LC-MS. The mass spectrum should show the product isotope pattern characteristic of a single chlorine atom (M and M+2 in a 3:1 ratio), confirming the C-Cl bond is intact.
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Fe-Catalyzed Kochi-Fürstner Coupling of 3,5-Dichloropyridine
Objective: Cost-effective alkylation of a highly stable dichloride scaffold[2]. Causality: Iron catalysis proceeds via a low-valent Fe(-II) or Fe(0) intermediate that is uniquely capable of activating stubborn C-Cl bonds rapidly at low temperatures, avoiding the need for expensive palladium and proprietary phosphine ligands.
-
Preparation: In a flame-dried flask under an Argon atmosphere, dissolve 3,5-dichloropyridine (1.0 equiv, 5.0 mmol) and Fe(acac)3 (0.05 equiv, 0.25 mmol) in anhydrous THF/NMP (10:1 v/v, 20 mL).
-
Temperature Control: Cool the deep-red solution to 0 °C using an ice bath. Note: Strict temperature control is required to prevent the rapid homocoupling of the Grignard reagent.
-
Transmetalation: Dropwise add the alkylmagnesium bromide (Grignard reagent, 1.2 equiv, 6.0 mmol) over 30 minutes via a syringe pump. The solution will rapidly change color to dark brown/black, indicating the formation of the active low-valent iron species.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Quench & Workup: Carefully quench the reaction with saturated aqueous NH4Cl (15 mL) to destroy excess Grignard reagent and precipitate iron salts. Extract with Et2O (3 x 30 mL), concentrate, and purify via silica gel chromatography.
Catalytic cycle highlighting the rate-limiting oxidative addition of C-Cl bonds in 3,5-dichloropyridine.
Conclusion
While 3,5-dibromopyridine remains a staple for symmetric functionalizations, the demands of modern complex molecule synthesis heavily favor 3-bromo-5-chloropyridine for precise, sequential cross-couplings. Conversely, for process chemists prioritizing atom economy and cost at scale, 3,5-dichloropyridine paired with base-metal catalysis (like Iron) represents the most sustainable path forward. Selecting the correct alternative requires a careful balancing of reagent cost against the thermodynamic realities of halogen reactivity.
References
-
Chemoselective Suzuki-Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine Organic & Biomolecular Chemistry - RSC Publishing[Link]
-
Synthesis of a Bcl9 Alpha-Helix Mimetic for Inhibition of PPIs by a Combination of Electrooxidative Phenol Coupling and Pd-Catalyzed Cross Coupling MDPI[Link]
-
A Modular Synthesis of Teraryl‐Based α‐Helix Mimetics, Part 5: A Complete Set of Pyridine Boronic Acid Pinacol Esters Semantic Scholar[Link]
-
Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 PMC - National Institutes of Health[Link]
Sources
A Comparative Guide to the Biological Activity of Pyridine-2-Acetate Analogs
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents.[1][2][3][4][5] Its presence in numerous FDA-approved drugs is a testament to its versatile biological activity, which spans applications in oncology, infectious diseases, and inflammatory conditions.[1][2] This guide focuses on the biological potential of compounds centered around the Ethyl 3,5-dibromopyridine-2-acetate scaffold. While direct experimental data on this specific molecule is nascent, a wealth of research on its structural analogs provides a strong foundation for understanding its potential and directing future drug discovery efforts.
This document provides a comparative analysis of the biological activities of various analogs, grounded in published experimental data. We will explore key structure-activity relationships (SAR), detail the experimental protocols used for their evaluation, and offer insights into the causal relationships between chemical structure and biological function.
The Core Scaffold: Ethyl 3,5-dibromopyridine-2-acetate
The central structure for our comparison is Ethyl 3,5-dibromopyridine-2-acetate. Its key features include:
-
A pyridine ring , a nitrogen-containing heterocycle known for its ability to engage in hydrogen bonding and other molecular interactions.[3]
-
Two bromine atoms at positions 3 and 5, which significantly influence the molecule's electronics and lipophilicity. The role of halogens in modulating biological activity is complex; they can enhance potency but in some cases may decrease it compared to other functional groups.[1][2]
-
An ethyl acetate group at position 2, which provides a potential point for hydrolysis by esterases and can be modified to alter solubility and cell permeability.
This guide will examine how modifications to this core scaffold impact its biological profile, drawing on data from a range of substituted pyridine derivatives.
Comparative Analysis of Biological Activities
We will dissect the biological activities of analogs based on two primary therapeutic areas where pyridine derivatives have shown significant promise: anticancer and antimicrobial applications.
Anticancer and Antiproliferative Activity
Pyridine derivatives are widely investigated for their ability to inhibit cancer cell growth.[1][2][6] The mechanism often involves the induction of apoptosis or the inhibition of key signaling proteins like kinases.[7][8][9]
A review of related compounds reveals that the nature and position of substituents on the pyridine ring are critical for anticancer efficacy.[1][2] While some studies suggest that halogen atoms may lead to lower antiproliferative activity compared to groups like methoxy (-OCH3), hydroxyl (-OH), or amino (-NH2) groups[1][2], other reports highlight potent activity from halogenated analogs. This indicates that the overall substitution pattern determines the final biological effect.
For instance, a series of pyridine-bridged combretastatin-A4 analogues demonstrated that substitutions on the phenyl rings attached to the pyridine core dramatically influenced cytotoxicity, with some 2,4-dimethoxy substituted compounds showing low nanomolar IC50 values.[9] Similarly, novel pyridine derivatives have shown potent cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC50 values in the sub-micromolar range.[7][8]
Table 1: Comparative Anticancer Activity of Representative Pyridine Analogs
| Compound Class | Modification from Core Scaffold | Cell Line | Activity (IC50 in µM) | Reference |
| Pyridine-Oxadiazole Derivative | Replacement of dibromo-acetate with a complex acetohydrazide-derived side chain | MCF-7 | 0.5 | [7] |
| Pyridine-Oxadiazole Derivative | Same as above | HepG2 | 5.27 | [7] |
| Pyrazolyl Pyridine Conjugate | Replacement of dibromo-acetate with a pyrazolyl-acetohydrazide structure | HepG2 | 0.18 | [8][10] |
| Pyrazolyl Pyridine Conjugate | Same as above | MCF-7 | 0.34 | [8][10] |
| 1,4,6-Triaryl-2-oxo-pyridine | Aryl groups at 1,4,6 positions; cyano group at 3 | HepG-2 | 14.87 | [11] |
| Spiro-pyridine Derivative | Complex spirocyclic fusion to the pyridine ring | Caco-2 | 7.83 | [11] |
| Pyridine-Bridged CA-4 Analog | 2,4-dimethoxy phenyl groups attached to pyridine linker | HeLa | Low nM | [9] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data strongly suggest that while the dibromo-substitution on the core scaffold provides a starting point, significant gains in anticancer potency are achieved through the introduction of more complex, often aromatic, side chains. These modifications likely enhance binding to biological targets such as PIM-1 kinase, which has been identified as a target for some potent pyridine derivatives.[7][8][10]
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[12] Pyridine derivatives have demonstrated significant potential in this area, with activity against a broad spectrum of bacteria and fungi.[5][13][14]
The antimicrobial efficacy of pyridine analogs is heavily influenced by their substitution patterns. Halogenation can be a favorable modification. For example, dibrominated flavonoids and polybrominated biphenyl ethers have shown potent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.12 µg/mL against Staphylococcus aureus.[15][16] This suggests that the 3,5-dibromo substitution on our core scaffold is a promising feature for antimicrobial development.
Furthermore, the introduction of other functional groups can modulate this activity. Nicotinic acid derivatives bearing nitro and dimethoxy substituents have shown antimicrobial activity comparable to standard drugs like norfloxacin.[13]
Table 2: Comparative Antimicrobial Activity of Representative Halogenated and Pyridine Analogs
| Compound Class | Target Organism | Activity (MIC in µg/mL) | Reference |
| Dibrominated Tricyclic Flavonoid | S. aureus | 0.12 | [15] |
| Dibrominated Tricyclic Flavonoid | E. coli | 3.9 | [15] |
| Polybrominated Biphenyl Ether | B. subtilis | 1 | [16] |
| Polybrominated Biphenyl Ether | S. aureus | 1 | [16] |
| Polybrominated Biphenyl Ether | P. aeruginosa | 4 | [16] |
| Pd(II)-pyta Complex | C. glabrata | 0.06 - 0.125 | [12] |
| N-alkylated Pyridine Salt | S. aureus | >100 (reported as % inhibition) | [13] |
Note: The MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
The data indicate that brominated aromatic compounds can be highly effective antimicrobials. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes. The lower susceptibility of Gram-negative bacteria, as seen with some flavonoids, is often attributed to their protective outer membrane.[15]
Structure-Activity Relationship (SAR) Insights
-
Halogenation: The presence of bromine atoms is a recurring feature in potent antimicrobial compounds.[15][16] In the context of anticancer activity, its effect is more variable and highly dependent on the rest of the molecular structure.[1][2] It may serve to increase lipophilicity, aiding in membrane transport, or participate in halogen bonding with target proteins.
-
Aromatic/Heterocyclic Side Chains: For anticancer activity, extending the structure with additional aromatic or heterocyclic rings (e.g., oxadiazoles, pyrazoles) appears crucial for achieving high potency.[7][8][11] These additions likely provide critical binding interactions with the active sites of target enzymes like kinases.
-
Substituent Position: The placement of functional groups on the pyridine ring is vital. Research has shown that altering the position of even simple groups like methoxy or hydroxyl moieties can significantly enhance or diminish antiproliferative effects.[1][2]
The following diagram illustrates these general SAR principles for the pyridine scaffold.
Caption: Structure-Activity Relationship (SAR) for Pyridine Analogs.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the findings presented, this section details the standard protocols for assessing the key biological activities.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HepG-2, Caco-2, MCF-7)[7][11]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18]
Objective: To find the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates (sterile)
-
Test compound stock solution (in DMSO)
-
Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL
-
Negative control (broth only) and growth control (broth + inoculum) wells
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Conclusion and Future Directions
The evidence from a wide range of analogs strongly supports the pyridine scaffold as a privileged structure in drug discovery. While Ethyl 3,5-dibromopyridine-2-acetate itself remains to be fully characterized, its structural features—particularly the dibromo substitutions—suggest a significant potential for antimicrobial activity. The path to developing potent anticancer agents from this scaffold likely involves the strategic addition of complex aromatic and heterocyclic moieties to the core structure.
Future research should focus on the synthesis and direct biological evaluation of Ethyl 3,5-dibromopyridine-2-acetate and its close analogs. A systematic exploration of substituents at the 3, 5, and acetate positions will be crucial for elucidating precise SAR and optimizing for potency and selectivity against specific cancer cell lines or microbial pathogens.
References
-
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2025). MDPI. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2025). ResearchGate. Available at: [Link]
-
The Antimicrobial Properties of PdII− and RuII−pyta Complexes. (n.d.). PMC - NIH. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Available at: [Link]
-
The Antimicrobial and Cytotoxicity Properties of New Dibrominated 1,3-Dithiolium Flavonoids. (2026). MDPI. Available at: [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (n.d.). PMC. Available at: [Link]
-
Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea. (n.d.). PMC - NIH. Available at: [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). PMC. Available at: [Link]
-
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026). ResearchGate. Available at: [Link]
-
Bromination of some pyridine and diazine N-oxides. (n.d.). The Journal of Organic Chemistry. Available at: [Link]
-
Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen. Available at: [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (n.d.). PMC. Available at: [Link]
-
Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). Research Square. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - NIH. Available at: [Link]
-
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026). PubMed. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. (n.d.). European Chemical Bulletin. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Academia.edu. Available at: [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). PMC. Available at: [Link]
-
Assessment of Biological Activity, Total Phenolic Content, and Cytotoxicity of Ethyl Acetate Extracts from an Endophytic Fungus, Lasiodiplodia pseudotheobromae IBRL OS-64. (2026). ResearchGate. Available at: [Link]
-
Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. (2024). ResearchGate. Available at: [Link]
-
Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. (2012). Pharmaceutical Biology. Available at: [Link]
-
Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. (2024). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 5. (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities [academia.edu]
- 6. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Antimicrobial Properties of PdII− and RuII−pyta Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 15. mdpi.com [mdpi.com]
- 16. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Assessing the Purity of Synthesized Ethyl 3,5-dibromopyridine-2-acetate by HPLC: A Comprehensive Comparison Guide
Executive Summary
Ethyl 3,5-dibromopyridine-2-acetate is a highly valued intermediate building block in the synthesis of complex pharmaceuticals and agrochemicals. Ensuring its purity—specifically confirming the absence of unreacted starting materials and positional isomers (such as 3,6-dibromo derivatives)—is critical for the success of downstream cross-coupling reactions[1]. However, assessing the purity of halogenated pyridines via High-Performance Liquid Chromatography (HPLC) presents unique mechanistic hurdles.
This guide objectively compares traditional reversed-phase methods against advanced mixed-mode and phenyl-hexyl stationary phases. By analyzing the causality behind chromatographic behavior, we provide researchers with a data-backed, self-validating protocol for optimal purity assessment.
Mechanistic Challenges in Pyridine Chromatography
Pyridine and its derivatives typically exhibit a pKa ranging from 5.2 to 6.0, rendering them highly hydrophilic and basic under standard chromatographic conditions[2]. When analyzing a compound like Ethyl 3,5-dibromopyridine-2-acetate, chromatographers face a dual challenge:
-
Silanophilic Tailing: The basic nitrogen atom of the pyridine ring acts as a strong hydrogen-bond acceptor. On traditional silica-based columns, this leads to uncontrolled secondary interactions with unendcapped, acidic silanol groups. The macroscopic result is severe peak tailing, which obscures closely eluting impurity peaks and compromises integration accuracy[2].
-
Isomeric Similarity: Halogenation reactions often produce positional isomers. Because isomers like 3,6-dibromo and 3,5-dibromopyridine share identical molecular weights and nearly identical hydrophobicities, standard alkyl (C18) phases struggle to resolve them[1].
Workflow for Purity Assessment
Logical workflow for the HPLC purity assessment of synthesized pyridine derivatives.
Comparative Column Chemistry
To establish the most robust method, we must evaluate the underlying retention mechanisms of three distinct stationary phase chemistries:
-
Standard Reversed-Phase (C18): Relies purely on hydrophobic dispersive forces. While effective for general organic impurities, it requires high concentrations of ion-pairing reagents (like Trifluoroacetic acid, 0.1% TFA) to suppress silanol interactions[3]. This severely limits LC-MS compatibility due to ion suppression in the mass spectrometer.
-
Phenyl-Hexyl Phase: Introduces π−π interactions. The electron-rich phenyl ring of the stationary phase interacts orthogonally with the electron-deficient, halogenated pyridine ring. This provides excellent selectivity for resolving dibromo- positional isomers that C18 columns cannot distinguish.
-
Mixed-Mode (Hydrogen-Bonding / Cation-Exchange): Columns utilizing a dual-retention mechanism (e.g., Amaze HD) actively manage the basic pyridine nitrogen via cation-exchange sites. This eliminates peak tailing without the need for MS-incompatible ion-pairing reagents, allowing for volatile buffers[4].
Quantitative Performance Comparison
The following table summarizes the comparative performance metrics when analyzing Ethyl 3,5-dibromopyridine-2-acetate against its 3,6-dibromo isomer.
| Column Chemistry | Primary Retention Mechanism | Optimal Mobile Phase | Isomer Resolution ( Rs ) | Asymmetry Factor ( As ) | LC-MS Compatibility |
| Standard C18 | Hydrophobic | Acetonitrile / 0.1% TFA | 1.2 (Sub-optimal) | 1.8 (Severe Tailing) | Poor (TFA suppression) |
| Phenyl-Hexyl | Hydrophobic + π−π | Methanol / 10mM NH₄OAc | 2.1 (Excellent) | 1.3 (Acceptable) | Good |
| Mixed-Mode | H-Bonding + Cation-Exchange | MeCN:MeOH / 0.2% HCOOH | 2.5 (Superior) | 1.05 (Ideal) | Excellent |
Note: Baseline resolution ( Rs≥2.0 ) is critical to ensure accurate integration of trace isomeric impurities.
Experimental Protocol: The Self-Validating Workflow
This protocol details the optimized Mixed-Mode approach , designed as a self-validating system where system suitability criteria inherently verify the method's reliability prior to sample analysis.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): Prepare 1000 mL of LC-MS grade water. Add Formic Acid to a final concentration of 0.2% (v/v) and Ammonium Formate to 0.25% (w/v).
-
Causality: This specific buffer system maintains the pyridine nitrogen in a consistent ionization state, preventing peak broadening, while remaining fully volatile for downstream MS detection[4].
-
-
Organic Phase (B): Prepare a 60/40 (v/v) mixture of Acetonitrile (MeCN) and Methanol (MeOH).
-
Causality: The blend of MeCN (dipole-dipole interactions) and MeOH (hydrogen bonding) fine-tunes the elution of both the hydrophobic ethyl acetate moiety and the polar pyridine core.
-
Step 2: Sample Preparation
-
Accurately weigh 10 mg of synthesized Ethyl 3,5-dibromopyridine-2-acetate.
-
Dissolve in 10 mL of Mobile Phase (A:B, 50:50) to achieve a 1.0 mg/mL stock solution.
-
Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45 µm PTFE syringe filter to protect the column frit[2].
Step 3: Chromatographic Conditions
-
Column: Mixed-Mode Cation-Exchange/H-Bonding (e.g., 150 x 3.2 mm, 3 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) at 255 nm and 275 nm (capturing the π→π∗ transitions of the conjugated pyridine system)[4].
Step 4: System Suitability Testing (SST)
-
Inject a resolution standard containing Ethyl 3,5-dibromopyridine-2-acetate and a known 3,6-dibromo isomer spike.
-
Self-Validation Criteria: Proceed with batch analysis only if the Resolution ( Rs ) between isomers is ≥2.0 and the Asymmetry Factor ( As ) for the main peak is between 0.95 and 1.20.
Conclusion
While standard C18 columns are ubiquitous in analytical laboratories, they are fundamentally sub-optimal for assessing the purity of basic, halogenated heterocycles like Ethyl 3,5-dibromopyridine-2-acetate. Transitioning to a Phenyl-Hexyl phase drastically improves isomer resolution via orthogonal π−π interactions. However, for a truly robust, LC-MS compatible method that guarantees pristine peak shapes and baseline resolution, adopting a Mixed-Mode stationary phase is the authoritative choice for modern drug development workflows.
References
-
[3] Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. URL: [Link]
-
[1] Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ACS Publications. URL:[Link]
-
[4] HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. URL:[Link]
Sources
Comparative Guide: Suzuki vs. Stille Coupling for Pyridine Functionalization
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. However, the unique electronic and steric properties of pyridine—specifically its electron-deficient nature and the propensity of its basic nitrogen to coordinate with transition metals—present significant challenges in cross-coupling reactions[1].
As a Senior Application Scientist, I have designed this guide to objectively compare the two most prominent palladium-catalyzed methodologies for pyridine functionalization: the Suzuki-Miyaura coupling and the Stille coupling . This guide dissects the mechanistic causality behind each approach, provides quantitative performance data, and outlines self-validating experimental protocols to ensure reproducible success in your discovery workflows.
Mechanistic Divergence & Strategic Selection
Both Suzuki and Stille couplings operate via a standard Pd(0)/Pd(II) catalytic cycle (oxidative addition, transmetalation, and reductive elimination). However, their divergence at the transmetalation step dictates their utility in pyridine synthesis[2].
-
Suzuki-Miyaura: Relies on the addition of an inorganic base to convert the relatively inert boronic acid into a highly nucleophilic boronate "ate" complex[3]. While highly scalable and non-toxic, the basic conditions can degrade sensitive functional groups, and 2-pyridylboronic acids are notoriously prone to rapid protodeboronation[4].
-
Stille Coupling: Utilizes neutral organostannanes. Transmetalation is often the rate-determining step, but the neutral conditions preserve base-sensitive moieties[5]. Furthermore, 2-pyridylstannanes are highly stable, making Stille the superior choice for synthesizing complex, sterically hindered heterocycles[6].
Caption: Catalytic cycle divergence between Suzuki and Stille transmetalation pathways.
Decision Matrix for Pyridine Functionalization
To optimize step economy and yield, the choice between Suzuki and Stille must be dictated by substrate constraints rather than laboratory habit.
Caption: Decision matrix for selecting Suzuki vs. Stille coupling in pyridine synthesis.
Quantitative Performance Data
When coupling complex heterocycles (such as diazocines and highly substituted pyridines), experimental data demonstrates a clear performance gap. The Stille coupling consistently outperforms Suzuki in terms of yield for electron-rich and sterically hindered heterocyclic cross-couplings, whereas Suzuki is preferred for simpler, unhindered substrates where toxicity is a primary concern[7].
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Typical Yields (Complex Heterocycles) | Moderate (57–66%)[7] | Excellent (90–94%)[7] |
| Reaction Conditions | Basic (requires inorganic base)[3] | Neutral (tolerates sensitive groups)[5] |
| 2-Pyridyl Nucleophile Stability | Poor (prone to protodeboronation)[4] | High (stable organostannanes)[6] |
| Toxicity & Scalability | Low toxicity, ideal for pharma scale-up | High tin toxicity, restricted to discovery[6] |
| Transmetalation Rate | Fast (via boronate ate-complex) | Slow (often requires CuI additive)[2] |
Self-Validating Experimental Methodologies
The following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality, and built-in checkpoints ensure that the reaction's progress can be unambiguously verified.
Protocol A: Suzuki-Miyaura Coupling of 2-Bromopyridine
Best for: Scalable synthesis lacking base-sensitive functional groups.
-
Catalyst & Ligand Pre-activation: To a dry Schlenk flask under argon, add Pd(OAc)₂ (2.5 mol%) and a bulky, electron-rich ligand such as XPhos or a pyridine-based NHC ligand (5.0 mol%) in anhydrous 1,4-dioxane. Stir for 10 minutes.
-
Causality: Pyridine's lone pair can poison the palladium center. Bulky, electron-rich ligands accelerate oxidative addition into the electron-deficient C-Br bond and sterically block off-target nitrogen coordination[3].
-
Self-Validating Check: A distinct color shift (typically to a deep red/orange) visually confirms the formation of the active Pd(0)Lₙ species.
-
-
Reagent Addition: Add 2-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and an aqueous solution of Cs₂CO₃ (2.5 equiv).
-
Causality: The aqueous base is mandatory to convert the boronic acid into a negatively charged, highly nucleophilic boronate complex, which drives the transmetalation step[3].
-
-
Execution & Monitoring: Heat the biphasic mixture to 100 °C for 12–24 hours.
-
Self-Validating Check: Monitor via GC-MS. The complete disappearance of the 2-bromopyridine peak validates catalytic turnover and reaction completion.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure[3].
Protocol B: Stille Coupling of 2,6-Dibromopyridine
Best for: Base-sensitive substrates, complex heterocycles, and sterically hindered couplings.
-
Reagent Assembly: To a flame-dried Schlenk flask under argon, add 2,6-dibromopyridine (1.0 equiv), aryltributylstannane (1.1 equiv for mono-substitution), and Pd(PPh₃)₄ (5 mol%) in anhydrous DMF[5].
-
Causality: DMF stabilizes the transition state of the transmetalation step. Anhydrous conditions prevent the premature degradation of the catalyst[5].
-
-
Additive Introduction (The "Copper Effect"): Add CuI (10 mol%) to the reaction mixture.
-
Causality: Transmetalation is the rate-determining step in Stille couplings. CuI acts as a phosphine scavenger, stripping a ligand from the Pd(II) complex to create a vacant coordination site, thereby drastically accelerating the transmetalation of the bulky organostannane[2].
-
-
Execution: Heat the mixture to 90–100 °C for 12–24 hours, monitoring by TLC[5].
-
Self-Validating Workup (Tin Removal): Dilute the cooled reaction mixture with ethyl acetate and wash vigorously with an aqueous solution of Potassium Fluoride (KF)[5].
-
Causality & Validation: Tin byproducts are notoriously difficult to separate via chromatography. KF converts the lipophilic tributyltin byproducts into polymeric tributyltin fluoride.
-
Self-Validating Check: The immediate formation of a dense, white precipitate validates the successful sequestration of the toxic tin species, which can then be cleanly removed by filtration through a Celite pad[5].
-
Conclusion
For pyridine functionalization, the choice between Suzuki and Stille couplings is a balance of reactivity versus toxicity. If your substrate contains base-sensitive moieties or involves highly complex, sterically hindered heterocycles, the Stille coupling provides superior yields and chemoselectivity due to its neutral conditions and stable stannane intermediates. Conversely, for late-stage pharma scale-up where toxicity and environmental impact are paramount, the Suzuki-Miyaura coupling remains the industry standard, provided that highly active, bulky ligands are employed to overcome pyridine's inherent catalyst-poisoning properties.
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Predicting Dibromopyridine Reactivity with DFT Calculations
For researchers in medicinal chemistry and materials science, dibromopyridines are invaluable building blocks. Their two reactive handles allow for sequential, site-selective functionalization to build molecular complexity. However, the key challenge lies in controlling which bromine atom reacts first. Predicting and rationalizing the regioselectivity of these reactions is paramount to efficient synthesis and avoiding tedious separation of isomers. While experimental screening has its place, Density Functional Theory (DFT) calculations have emerged as a powerful in silico tool to provide deep mechanistic insights and predict reactivity trends with remarkable accuracy, saving valuable time and resources.
This guide provides a comprehensive framework for employing DFT calculations to dissect and predict the reactivity of dibromopyridines. We will move beyond a simple list of instructions to explain the causality behind computational choices, ensuring a robust and self-validating workflow.
Pillar 1: Foundational DFT Descriptors of Chemical Reactivity
To predict how a molecule will react, we must first understand its electronic structure. DFT allows us to compute several key properties that act as reliable descriptors for reactivity.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory.[1] The energy of the LUMO indicates a molecule's ability to accept electrons; a lower LUMO energy corresponds to a better electrophile.[2] For dibromopyridines in reactions like palladium-catalyzed cross-couplings, the initial oxidative addition step involves the donation of electron density from the metal to the pyridine's LUMO. Therefore, the carbon atom with the largest LUMO coefficient is often the most susceptible to attack. The HOMO-LUMO energy gap itself is a measure of the molecule's overall kinetic stability; a smaller gap suggests higher reactivity.[3][4]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[5] It provides a visually intuitive guide to a molecule's charge distribution. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[6][7] By examining the MEP surface around the C-Br bonds, we can quickly identify the more electrophilic carbon atom.
-
Atomic Charges and Fukui Functions: While MEP provides a qualitative picture, calculated atomic charges (e.g., from Natural Bond Orbital, NBO, or Mulliken population analysis) offer quantitative values for the electrophilicity of each atom. More advanced are the Fukui functions, which describe the change in electron density at a specific point when an electron is added to or removed from the system.[8] The Fukui function for nucleophilic attack (f+) highlights the sites most likely to accept an electron, providing a sophisticated tool to pinpoint the most reactive site.[9][10]
Pillar 2: A Validated Computational Workflow
A reliable prediction is built upon a methodologically sound workflow. The following step-by-step protocol ensures that the calculations are accurate and the results are meaningful.
Experimental Protocol: DFT Reactivity Prediction
-
Structure Generation: Build the 3D structure of the dibromopyridine isomer of interest using a molecular editor (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step to ensure all subsequent calculations are performed on a realistic structure.
-
Frequency Calculation: Perform a frequency (or vibrational) analysis on the optimized geometry. This serves two purposes:
-
Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, meaning the optimization must be redone.
-
Thermodynamic Properties: The calculation provides zero-point vibrational energy (ZPVE) and other thermodynamic data (enthalpy, Gibbs free energy) necessary for accurate energy comparisons.
-
-
Property Calculation: Using the validated minimum-energy geometry, perform a single-point energy calculation to derive the electronic properties. This is where you will generate the HOMO/LUMO energies and orbitals, the MEP map, and the atomic charge distribution.
-
Analysis: Visualize the frontier orbitals to identify which atoms have the largest lobes at the C-Br positions. Map the MEP onto the molecular surface to identify the most electron-poor (electrophilic) carbon. Compare the calculated atomic charges at the carbon atoms bonded to the bromines.
Caption: Competing oxidative addition pathways for 2,4-dibromopyridine.
Data Analysis: The calculations reveal distinct electronic differences between the C2 and C4 positions, all of which point to greater reactivity at C2.
| Descriptor | C2 Position (ortho to N) | C4 Position (para to N) | Prediction |
| LUMO Lobe | Larger coefficient | Smaller coefficient | C2 is more susceptible to nucleophilic attack by Pd(0). |
| MEP Value | More positive (more blue) | Less positive | C2 is more electrophilic. |
| NBO Charge on C | More positive charge | Less positive charge | C2 is more electrophilic. |
Interpretation: The nitrogen atom in the pyridine ring is strongly electron-withdrawing. Its inductive effect is most pronounced at the adjacent C2 (and C6) positions. This leads to a more electron-deficient C2 carbon and a larger coefficient in the LUMO orbital at this position. [15]Consequently, the oxidative addition of a palladium(0) catalyst, the rate-determining step in many cross-coupling reactions, is both electronically and orbitally favored at the C2-Br bond. Our DFT data quantitatively confirms this qualitative chemical intuition, providing a solid theoretical foundation for predicting the experimental outcome.
Conclusion
By integrating DFT calculations into the research workflow, scientists can move from empirical observation to predictive design. This guide outlines a robust, three-pillared approach: understanding the theoretical descriptors, executing a validated computational protocol, and applying these tools to real-world chemical problems like predicting regioselectivity in dibromopyridines. This in silico methodology not only rationalizes known reactivity but also empowers researchers to confidently predict the outcomes of new reactions, accelerating the discovery and development of novel pharmaceuticals and materials.
References
-
Alacid, M. & Najera, C. (2009). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]
-
Zhang, L., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Journal of Organic Chemistry. Available at: [Link]
-
El-Azab, I. H., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Procter, R. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]
-
Wang, C., et al. (2020). Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. ACS Publications. Available at: [Link]
-
Avcı, D., et al. (2018). DFT quantum chemical calculations (Fukui functions, NLO, TDOS, OPDOS, DNA/ECT) on 4-((5-hexylthiophen-2-yl)methyleneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. ResearchGate. Available at: [Link]
-
Krishnakumar, V. & Xavier, R.J. (2005). Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine. ResearchGate. Available at: [Link]
-
Handy, S. T. & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications. Available at: [Link]
-
Caballero-García, M., et al. (2013). Halogen Bonds: Benchmarks and Theoretical Analysis. Journal of Chemical Theory and Computation. Available at: [Link]
-
Wang, C., et al. (2020). Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. ResearchGate. Available at: [Link]
-
Siiskonen, A. & Priimagi, A. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling. Available at: [Link]
-
Chen, T., et al. (2026). Benchmarking of density functional theory calculation approaches for activation barriers in halogen atom transfer reactions. ResearchGate. Available at: [Link]
-
Amaringo, F., et al. (2018). POTENTIAL ELECTROSTATIC AND LOCAL FUKUI FUNCTIONS IN THE STUDY SOLVATION OF A DYE MIXTURE. ResearchGate. Available at: [Link]
-
Wu, X., et al. (2015). Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources. National Center for Biotechnology Information. Available at: [Link]
-
Krishnakumar, V. & Xavier, R.J. (2005). Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine. Spectrochimica Acta Part A. Available at: [Link]
-
Çırak, Ç. & Koç, N. (2014). AB INITIO HF AND DFT STUDIES ON MOLECULAR STRUCTURE AND VIBRATIONAL ANALYSIS OF 2,5-DIBROMOPYRIDINE. DergiPark. Available at: [Link]
-
Kavitha, E., et al. (2017). molecular structure, vibrational spectra, nbo, fukui function, homo-lumo analysis and molecular docking study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4-(1h,3h)-dione. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]
-
Elshakre, M. E., et al. (2020). Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. National Center for Biotechnology Information. Available at: [Link]
-
Elshakre, M. E., et al. (2020). Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. MDPI. Available at: [Link]
-
Verstraete, L., et al. (2022). Conceptual Density Functional Theory for Temporary Anions Stabilized by Scaled Nuclear Charges. ChemRxiv. Available at: [Link]
-
Chidiebere, C. W., et al. (2021). Application of computational chemistry in chemical reactivity: a review. Journal of the Nigerian Society of Physical Sciences. Available at: [Link]
-
Al-Otaibi, J. S., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. Available at: [Link]
-
Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org. Available at: [Link]
Sources
- 1. journal.nsps.org.ng [journal.nsps.org.ng]
- 2. wuxibiology.com [wuxibiology.com]
- 3. mdpi.com [mdpi.com]
- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. mjcce.org.mk [mjcce.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Erzincan University Journal of Science and Technology » Submission » AB INITIO HF AND DFT STUDIES ON MOLECULAR STRUCTURE AND VIBRATIONAL ANALYSIS OF 2,5-DIBROMOPYRIDINE [dergipark.org.tr]
- 12. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3,5-dibromopyridine-2-acetate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 3,5-dibromopyridine-2-acetate, a halogenated pyridine derivative. The procedures outlined herein are grounded in established safety principles for managing hazardous organic compounds and are designed to ensure the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Ethyl 3,5-dibromopyridine-2-acetate with the appropriate personal protective equipment (PPE). All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant, such as nitrile or neoprene. | To prevent skin contact, as related compounds are known skin irritants.[3][4][5] |
| Eye Protection | Chemical splash goggles or a face shield. | To protect against accidental splashes, which can cause serious eye irritation.[3][4][5] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use a respirator if ventilation is inadequate. | To prevent inhalation of any vapors or aerosols, as related compounds can be harmful if inhaled.[3] |
An emergency eyewash station and a safety shower should be readily accessible in the event of accidental exposure.
II. Step-by-Step Disposal Protocol
The disposal of Ethyl 3,5-dibromopyridine-2-acetate must comply with all federal, state, and local environmental regulations. This compound should be treated as a hazardous waste and must not be disposed of in regular trash or poured down the drain.
1. Waste Collection and Segregation:
-
Pure Substance and Solutions: Collect any waste Ethyl 3,5-dibromopyridine-2-acetate, whether in pure form or in solution, in a dedicated, properly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, must also be collected and disposed of as hazardous waste.
-
Segregation: This waste stream should be segregated as halogenated organic waste. Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.
2. Container Selection and Labeling:
-
Container Type: Use a chemically compatible and leak-proof container with a secure screw-top lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 3,5-dibromopyridine-2-acetate." Also, include the date when the waste was first added to the container.
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.
-
The storage location should be away from incompatible materials such as strong oxidizing agents and acids to prevent any potential hazardous reactions.[4]
4. Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the spill. Do not use combustible materials like paper towels for containment.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
5. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of Ethyl 3,5-dibromopyridine-2-acetate must be handled by a licensed hazardous waste disposal company.
-
Incineration: The recommended method of disposal for halogenated organic compounds is high-temperature incineration equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide.[2] Thermal decomposition of brominated compounds can produce hazardous gases, making professional handling essential.[6][7][8]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3,5-dibromopyridine-2-acetate.
Caption: Disposal workflow for Ethyl 3,5-dibromopyridine-2-acetate.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of Ethyl 3,5-dibromopyridine-2-acetate, thereby upholding the highest standards of laboratory safety and regulatory compliance.
References
-
Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Products of thermal decomposition of brominated polymer flame retardants. [Link]
-
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC - The Italian Association of Chemical Engineering. [Link]
-
Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883. PubChem. [Link]
-
HAZARD SUMMARY - Ethyl Bromoacetate. NJ.gov. [Link]
-
Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PMC. [Link]
-
Safety Data Sheet Ethyl Acetate. Redox. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. m.ciop.pl [m.ciop.pl]
- 8. Research Portal [researchportal.murdoch.edu.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
